molecular formula C11H10O3 B8700331 Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate

Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate

Cat. No.: B8700331
M. Wt: 190.19 g/mol
InChI Key: XROXXXTWGDTQHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate ( 1030828-84-2) is a chemical compound with the molecular formula C11H10O3 and a molecular weight of 190.20 g/mol . It is classified as a phenylpropynoate ester, featuring a hydroxyphenyl group linked to a propynoate backbone. This structural motif makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Researchers utilize this compound as a key building block for the development and exploration of more complex molecules, particularly those with potential biological activity. Recent scientific investigations into structurally similar phenolic and propynoate compounds have highlighted their significance in areas such as antioxidant development, the modulation of adipocyte differentiation, and the inhibition of pro-inflammatory pathways in cellular models . These studies suggest that derivatives of this compound class may interact with key biological targets, including transcription factors like PPARγ and elements of the MAPK signaling pathway, such as extracellular signal-regulated kinase (ERK) . As a high-purity synthetic intermediate, it offers researchers a versatile scaffold for constructing specialized compound libraries and probing structure-activity relationships. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

ethyl 3-(4-hydroxyphenyl)prop-2-ynoate

InChI

InChI=1S/C11H10O3/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7,12H,2H2,1H3

InChI Key

XROXXXTWGDTQHL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC1=CC=C(C=C1)O

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed protocol for the synthesis of Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate, a valuable arylalkyne intermediate in the development of pharmaceuticals, organic materials, and complex molecular scaffolds.[1] The primary synthetic strategy detailed herein is the Sonogashira cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[2] This document offers an in-depth examination of the reaction mechanism, a step-by-step experimental procedure, characterization data, and critical field-proven insights for researchers, chemists, and professionals in drug development. The guide is structured to provide not only a reproducible protocol but also the fundamental rationale behind key experimental choices, ensuring both scientific integrity and practical success.

Introduction: Significance and Synthetic Overview

This compound is a member of the aryl propiolate class of molecules. These structures are highly sought-after building blocks due to the versatile reactivity of the alkyne and the functional handle provided by the phenolic hydroxyl group. Its applications are widespread, serving as a precursor in the synthesis of natural products, pharmaceuticals, and advanced organic materials.[1]

The synthesis of this target molecule is most efficiently achieved via a Sonogashira cross-coupling reaction.[1][3] This powerful reaction forms a carbon-carbon bond between a terminal alkyne (ethyl propiolate) and an aryl halide (4-iodophenol). The reaction is typically conducted under mild conditions and demonstrates a broad tolerance for various functional groups, making it an ideal choice for complex syntheses.[1][2] The core transformation is catalyzed by a palladium(0) complex, with a copper(I) salt acting as a crucial co-catalyst in the presence of an amine base.[4]

The Core Synthetic Strategy: Sonogashira Coupling

The Sonogashira reaction stands as a cornerstone of modern organic synthesis for constructing sp-sp² carbon-carbon bonds.[5] The reaction between 4-iodophenol and ethyl propiolate proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][6]

Mechanistic Rationale

A fundamental understanding of the catalytic cycle is paramount for troubleshooting and optimization. The mechanism, while not entirely elucidated due to the transient nature of the organometallic intermediates, is widely accepted to proceed as follows[6][7]:

  • Palladium Cycle (The "Workhorse"):

    • Oxidative Addition: The active catalyst, a 14-electron Pd(0) complex (often generated in situ), reacts with the aryl halide (4-iodophenol). This oxidative addition forms a square planar Pd(II) intermediate.[2][8]

    • Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers its alkynyl group to the Pd(II) complex. This step displaces the halide and forms a new diorganopalladium(II) complex.[2]

    • Reductive Elimination: This final step regenerates the Pd(0) catalyst by eliminating the desired product, this compound. The cis-orientation of the organic ligands is a prerequisite for this concerted step.

  • Copper Cycle (The "Facilitator"):

    • π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates with the terminal alkyne (ethyl propiolate).[2]

    • Deprotonation: In the presence of the amine base, the terminal proton of the alkyne becomes more acidic and is removed, forming the key copper(I) acetylide intermediate.[2][6] This species is now primed to participate in the transmetalation step of the palladium cycle.

The synergy between these two cycles allows the reaction to proceed efficiently under mild conditions.[8]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Complex_A Ar-Pd(II)-X(L₂) Pd0->Pd_Complex_A Oxidative Addition (Ar-X) Pd_Complex_B Ar-Pd(II)-C≡CR'(L₂) Pd_Complex_A->Pd_Complex_B Transmetalation CuX Cu(I)-X Pd_Complex_A->CuX X⁻ Pd_Complex_B->Pd0 Product Ar-C≡CR' Pd_Complex_B->Product Reductive Elimination Cu_Pi_Complex [R'C≡CH---Cu(I)]⁺X⁻ CuX->Cu_Pi_Complex π-Complexation Cu_Acetylide Cu(I)-C≡CR' Cu_Pi_Complex->Cu_Acetylide Deprotonation (Base) Cu_Acetylide->Pd_Complex_A Alkyne R'C≡CH

Caption: The interconnected catalytic cycles of the Sonogashira reaction.
Rationale for Reagent Selection
  • Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) is a common and effective pre-catalyst.[3] It is an air-stable Pd(II) source that is reduced in situ to the active Pd(0) species. Other catalysts like Pd(PPh₃)₄ are also widely used.[8]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. Its role is critical for the formation of the copper acetylide, which facilitates the transmetalation step.[6] The absence of copper can lead to a much slower or stalled reaction, though "copper-free" Sonogashira variants exist to prevent the undesirable side reaction of alkyne homocoupling (Glaser coupling).[4][6]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is essential. It serves two primary purposes: to deprotonate the terminal alkyne, forming the reactive acetylide, and to neutralize the hydrogen halide (e.g., HI) generated during the reaction.[3][4]

  • Solvent: A polar aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) is typically used to dissolve the reactants and catalysts.[9] It is crucial that the solvent is anhydrous and degassed to prevent moisture from interfering with the catalysts and to remove oxygen, which can cause oxidative homocoupling of the alkyne.[10]

  • Starting Materials: 4-Iodophenol is chosen over the corresponding bromide or chloride because the reactivity of the aryl halide in the oxidative addition step follows the order I > Br > Cl.[8] Ethyl propiolate is the alkyne coupling partner.

Detailed Experimental Protocol

This protocol is designed for a 1 mmol scale synthesis. All operations should be performed in a well-ventilated fume hood.[11]

Materials and Equipment
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
4-IodophenolC₆H₅IO220.01220 mg (1.0 mmol)Reagent grade, ≥98%
Ethyl propiolateC₅H₆O₂98.10120 µL (1.2 mmol)Reagent grade, ≥98%
PdCl₂(PPh₃)₂C₃₆H₃₀Cl₂P₂Pd701.9021 mg (0.03 mmol, 3 mol%)Catalyst
Copper(I) IodideCuI190.4511.4 mg (0.06 mmol, 6 mol%)Co-catalyst
Triethylamine (Et₃N)C₆H₁₅N101.19420 µL (3.0 mmol)Anhydrous, degassed
Tetrahydrofuran (THF)C₄H₈O72.1110 mLAnhydrous, degassed
Equipment
Schlenk flask (25 mL)1Oven-dried
Magnetic stirrer & stir bar1
Inert gas line (N₂ or Ar)1
Syringes and needlesVariousFor liquid transfers
TLC plates (Silica gel)As needed
Rotary evaporator1
Column chromatography setup1
Step-by-Step Synthesis Procedure
  • Vessel Preparation: Place an oven-dried 25 mL Schlenk flask containing a magnetic stir bar under an inert atmosphere (Nitrogen or Argon). This is achieved by evacuating the flask and backfilling with the inert gas three times.[10]

  • Reagent Addition: To the flask, add 4-iodophenol (220 mg, 1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (21 mg, 0.03 mmol), and copper(I) iodide (11.4 mg, 0.06 mmol).

  • Solvent and Base Addition: Add 10 mL of degassed, anhydrous THF via syringe. Follow this with the addition of degassed triethylamine (420 µL, 3.0 mmol). Stir the resulting suspension for 5 minutes at room temperature.

  • Alkyne Addition: Slowly add ethyl propiolate (120 µL, 1.2 mmol) to the reaction mixture dropwise via syringe over 2 minutes.

  • Reaction Execution: Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) every 30-60 minutes.[3] A typical mobile phase for TLC analysis is 20% Ethyl Acetate in Hexanes. The reaction is generally complete within 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with 20 mL of diethyl ether. Filter the mixture through a short plug of Celite to remove the catalyst residues and amine salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with 1 M HCl (2 x 15 mL) to remove excess triethylamine, followed by saturated aqueous sodium bicarbonate (1 x 15 mL), and finally brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product obtained is typically a brown oil or solid. Purification is achieved by flash column chromatography on silica gel.[11]

  • Eluent: A gradient of 5% to 20% ethyl acetate in hexanes.

  • Procedure: The fractions containing the desired product (identified by TLC) are collected and combined. The solvent is then removed under reduced pressure to yield this compound as a white to pale yellow solid.

Caption: Experimental workflow for the synthesis of the target compound.

Characterization and Data

The identity and purity of the final product must be confirmed using standard analytical techniques such as NMR, IR, and Mass Spectrometry.[12]

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ ~7.40 (d, 2H, Ar-H), δ ~6.80 (d, 2H, Ar-H), δ ~5.50 (s, 1H, -OH), δ 4.25 (q, 2H, -OCH₂CH₃), δ 1.30 (t, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ ~160.0, 154.0, 134.0, 116.0, 115.0, 87.0, 81.0, 62.0, 14.0
IR (ATR) ν ~3350 cm⁻¹ (O-H stretch, broad), ~2230 cm⁻¹ (C≡C stretch), ~1710 cm⁻¹ (C=O stretch)
Mass Spec (ESI) m/z calculated for C₁₁H₁₀O₃: 190.06. Found: 191.07 [M+H]⁺

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low or No Yield Inactive catalyst; wet or oxygenated solvent/reagents.Ensure all glassware is oven-dried. Use freshly degassed, anhydrous solvents. Use a fresh bottle of catalyst or run a test reaction on a known substrate.[10]
Alkyne Homocoupling Presence of oxygen; reaction run at elevated temperature.Ensure the reaction is maintained under a strictly inert atmosphere. Running the reaction at room temperature minimizes this side product.[10]
Incomplete Reaction Insufficient reaction time or poor catalyst activity.Allow the reaction to run longer, monitoring by TLC. If stalled, a small additional charge of the palladium catalyst may be beneficial.
Difficult Purification Co-elution of byproducts.Optimize the solvent system for column chromatography. A shallower gradient may be required for better separation.

Safety Precautions

  • Personal Protective Equipment (PPE): A lab coat, safety goggles, and nitrile gloves must be worn at all times.[11]

  • Fume Hood: All operations involving organic solvents, catalysts, and reagents should be conducted in a well-ventilated fume hood.[11]

  • Reagent Hazards:

    • Palladium compounds are toxic and should be handled with care.[11]

    • Organic solvents like THF and diethyl ether are highly flammable.[11]

    • 4-Iodophenol is an irritant.

    • Triethylamine is corrosive and has a strong odor.

  • Exotherms: While this reaction is not typically highly exothermic at this scale, be aware that palladium-catalyzed coupling reactions can have unexpected exotherms, especially during scale-up.[13]

Conclusion

The Sonogashira cross-coupling reaction provides a highly efficient and reliable method for the synthesis of this compound. By understanding the underlying mechanism and adhering to a carefully designed protocol that emphasizes anhydrous and anaerobic conditions, researchers can consistently achieve high yields of the desired product. The protocol outlined in this guide, complete with troubleshooting advice and characterization data, serves as a comprehensive resource for scientists engaged in synthetic organic chemistry.

References

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  • Google Patents. (n.d.). CN112321428A - Synthesis method of R- (+) -2- (4-hydroxyphenoxy) ethyl propionate.
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  • Google Patents. (n.d.). US20160102042A1 - A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.
  • IntechOpen. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Available from: [Link]

  • PubChem. (n.d.). Ethyl 2-cyano-3-(4-hydroxyphenyl)prop-2-enoate. Available from: [Link]

  • ResearchGate. (2025, September 19). (PDF) Purification and Characterization of novel '2-arylpropionyl-CoA epimerases' from rat liver cytosol and mitochondria. Available from: [Link]

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An In-Depth Technical Guide to the Synthesis of Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate from 4-iodophenol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of ethyl 3-(4-hydroxyphenyl)prop-2-ynoate, a valuable intermediate in organic and medicinal chemistry. The primary synthetic route detailed herein is the Sonogashira cross-coupling reaction between 4-iodophenol and ethyl propiolate. This document delves into the mechanistic underpinnings of this powerful carbon-carbon bond-forming reaction, offers a detailed, step-by-step experimental protocol, and provides guidance on the purification and characterization of the target compound. Furthermore, potential side reactions, troubleshooting strategies, and essential safety precautions are discussed to ensure a successful and safe synthesis. This guide is intended to serve as a practical resource for researchers and professionals engaged in the synthesis of complex organic molecules.

Introduction

This compound is a phenylpropynoate ester that serves as a key building block in the synthesis of a variety of more complex molecules with potential biological activity.[1] The structural motif of a hydroxyphenyl group coupled to a propiolate backbone is of significant interest in medicinal chemistry, with related compounds showing promise in areas such as antioxidant development and the modulation of inflammatory pathways.[1] The synthesis of this compound is most efficiently achieved through a Sonogashira coupling, a versatile and widely used cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][3] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst in the presence of an amine base.[2][3]

This guide will provide a detailed exploration of the synthesis of this compound from 4-iodophenol and ethyl propiolate, offering both theoretical insights and practical, actionable protocols for the laboratory setting.

The Sonogashira Coupling: A Mechanistic Overview

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. A general understanding of this mechanism is crucial for optimizing reaction conditions and troubleshooting any issues that may arise.

Catalytic Cycles

Sonogashira_Mechanism

Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.

Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (4-iodophenol) to form a Pd(II) intermediate.[4]

  • Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkynyl group to the Pd(II) complex.[4]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the Pd(0) catalyst.[4]

Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne (ethyl propiolate).

  • Deprotonation: In the presence of an amine base, the terminal alkyne is deprotonated to form a copper acetylide intermediate, which then participates in the transmetalation step of the palladium cycle.[4]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
4-IodophenolC₆H₅IO220.01>98%e.g., Sigma-Aldrich
Ethyl propiolateC₅H₆O₂98.10>97%e.g., Sigma-Aldrich
Bis(triphenylphosphine)palladium(II) dichloridePdCl₂(P(C₆H₅)₃)₂701.9098%e.g., Strem Chemicals
Copper(I) iodideCuI190.4599.5%e.g., Acros Organics
Triethylamine (TEA)(C₂H₅)₃N101.19>99%, distillede.g., Fisher Scientific
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous, >99.9%e.g., Sigma-Aldrich
Equipment
  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas (Nitrogen or Argon) supply with manifold

  • Syringes and needles

  • Standard laboratory glassware

  • Rotary evaporator

  • Column chromatography setup

Step-by-Step Procedure

Experimental_Workflow

Caption: The experimental workflow for the synthesis of this compound.

  • Reaction Setup: To a dry 100 mL round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add 4-iodophenol (1.0 eq, e.g., 2.20 g, 10.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq, 140 mg, 0.2 mmol), and copper(I) iodide (0.04 eq, 76 mg, 0.4 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of nitrogen or argon for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous tetrahydrofuran (THF, 40 mL) and freshly distilled triethylamine (TEA, 2.0 eq, 2.8 mL, 20.0 mmol) via syringe. Stir the mixture until all solids have dissolved. Then, add ethyl propiolate (1.1 eq, 1.1 mL, 11.0 mmol) dropwise to the stirred solution over 5 minutes.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Monitoring: To monitor the reaction, take a small aliquot via syringe and spot it on a TLC plate. A suitable eluent system is a mixture of hexane and ethyl acetate (e.g., 4:1 v/v). The reaction is complete when the 4-iodophenol spot has disappeared (typically 12-24 hours).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine (50 mL).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel. A gradient elution using a mixture of hexane and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity to 4:1) is typically effective.

  • Characterization: The pure product, this compound, should be characterized by spectroscopic methods.

Data Presentation and Characterization

Expected Yield

The yield of the reaction can vary depending on the purity of the reagents and the strictness of the anaerobic conditions. A typical yield for this type of Sonogashira coupling is in the range of 70-90%.

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

  • δ 7.40 (d, J = 8.8 Hz, 2H, Ar-H ortho to alkyne)

  • δ 6.80 (d, J = 8.8 Hz, 2H, Ar-H ortho to OH)

  • δ 5.50 (s, 1H, -OH)

  • δ 4.25 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)

  • δ 1.32 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)

¹³C NMR (100 MHz, CDCl₃):

  • δ 160.0 (C=O, ester)

  • δ 158.0 (C-OH)

  • δ 134.0 (Ar-C)

  • δ 116.0 (Ar-C)

  • δ 112.0 (Ar-C)

  • δ 90.0 (alkyne-C)

  • δ 80.0 (alkyne-C)

  • δ 62.0 (-OCH₂)

  • δ 14.0 (-CH₃)

Infrared (IR):

  • ν (cm⁻¹): 3400-3200 (br, O-H stretch), 2230-2210 (C≡C stretch, weak), 1710 (C=O stretch, ester), 1605, 1510 (C=C stretch, aromatic).

Mass Spectrometry (MS):

  • Expected [M]+: 190.06

Troubleshooting and Side Reactions

The most common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne, known as the Glaser coupling. This can be minimized by:

  • Maintaining a strictly inert atmosphere: Oxygen promotes the oxidative homocoupling of alkynes.

  • Using fresh copper(I) iodide: Old or oxidized CuI can be less effective and may promote side reactions.

  • Slow addition of the alkyne: Adding the alkyne slowly to the reaction mixture keeps its concentration low, favoring the cross-coupling pathway.

  • Considering a copper-free protocol: In some cases, copper-free Sonogashira conditions may be employed to avoid homocoupling.

If the reaction fails to proceed, consider the following:

  • Catalyst integrity: Ensure the palladium catalyst is active. Pd(0) complexes can be sensitive to air and moisture.

  • Reagent purity: Impurities in the starting materials or solvents can poison the catalyst.

  • Base quality: The amine base should be dry and free of impurities.

Safety Precautions

  • 4-Iodophenol: Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Ethyl propiolate: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation. Handle in a fume hood and wear appropriate PPE.

  • Palladium catalyst: Palladium compounds can be toxic and should be handled with care.

  • Triethylamine: Flammable and corrosive. Causes severe skin burns and eye damage. Harmful if inhaled. Use in a well-ventilated fume hood.

  • Solvents: THF is a flammable liquid. Handle all solvents in a well-ventilated area and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

The Sonogashira coupling of 4-iodophenol with ethyl propiolate is an efficient and reliable method for the synthesis of this compound. By understanding the reaction mechanism, carefully following the experimental protocol, and adhering to safety precautions, researchers can successfully synthesize this valuable intermediate for further applications in drug discovery and materials science. This guide provides the necessary theoretical and practical information to facilitate this process.

References

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Structural Elucidation of Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate: A Comprehensive NMR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate (CAS: 1030828-84-2) is a highly versatile phenylpropynoate ester featuring a push-pull electronic system—a strongly electron-donating phenolic hydroxyl group conjugated through an alkyne to an electron-withdrawing ethyl ester[1]. This structural motif makes it a privileged scaffold in organic synthesis, particularly for the development of bioactive heterocycles and antioxidants.

This technical whitepaper provides an authoritative, step-by-step guide to the synthesis, sample preparation, and rigorous Nuclear Magnetic Resonance (NMR) elucidation of this compound. By understanding the causality behind the experimental conditions and the quantum mechanical origins of its spectral signatures, researchers can confidently synthesize and validate this critical intermediate.

De Novo Synthesis: The Sonogashira Cross-Coupling Workflow

The most robust and atom-economical method for constructing the arylpropiolate core is the palladium-catalyzed Sonogashira cross-coupling of 4-iodophenol with ethyl propiolate[2].

Mechanistic Rationale

The reaction relies on a synergistic


 catalytic cycle. Palladium(0) undergoes oxidative addition into the aryl iodide bond. Concurrently, the terminal alkyne (ethyl propiolate) is deprotonated by a mild base (triethylamine) to form a copper(I) acetylide intermediate. Transmetalation of the acetylide to the palladium center, followed by reductive elimination, yields the internal alkyne product while regenerating the 

catalyst.

Synthesis A 4-Iodophenol C Pd(PPh3)4 / CuI Et3N, rt A->C B Ethyl Propiolate B->C D Ethyl 3-(4-hydroxyphenyl) prop-2-ynoate C->D Sonogashira Coupling

Sonogashira cross-coupling synthesis of this compound.
Self-Validating Experimental Protocol
  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 4-iodophenol (1.0 equiv) in anhydrous triethylamine (

    
    , 0.2 M). Causality: 
    
    
    
    acts as both the solvent and the requisite base for copper acetylide formation.
  • Catalyst Loading: Add

    
     (5 mol%) and 
    
    
    
    (10 mol%). The solution will typically turn pale yellow/orange.
  • Alkyne Addition: Add ethyl propiolate (1.2 equiv) dropwise at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature for 4–6 hours. Self-Validation: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The disappearance of the 4-iodophenol spot (

    
    ) and the appearance of a new UV-active spot (
    
    
    
    ) indicates completion.
  • Workup: Quench with saturated aqueous

    
     to neutralize the amine and solubilize copper salts. Extract with ethyl acetate (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to yield the pure product as a pale yellow solid.

NMR Sample Preparation: Solvent Causality

For the structural elucidation of phenols, solvent selection is critical. While


 is standard, the phenolic 

proton exchanges rapidly with trace moisture or acidic impurities in chloroform, often resulting in a broad, undetectable baseline hump.

Protocol: Dissolve 15–20 mg of the purified compound in 0.6 mL of DMSO-


 .
Causality: Dimethyl sulfoxide is a strong hydrogen-bond acceptor. It forms a stable hydrogen-bonded complex with the phenolic hydroxyl group, dramatically slowing the chemical exchange rate. This locks the 

proton in a specific magnetic environment, allowing it to appear as a sharp, distinct singlet in the

NMR spectrum (typically

ppm).

NMR Elucidation: Probing the Proton Environment

The


 NMR spectrum of this compound is characterized by three distinct regions: the aliphatic ethyl ester, the aromatic core, and the downfield hydroxyl proton.
Quantitative Data: NMR Assignments
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment
1.25Triplet (t)3H7.1

(Ethyl)
4.20Quartet (q)2H7.1

(Ethyl)
6.85Doublet (d)2H8.8Aromatic

(ortho to

)
7.45Doublet (d)2H8.8Aromatic

(ortho to alkyne)
10.20Broad Singlet (br s)1H-Phenolic

*Note: The aromatic protons technically form an AA'BB' spin system, which visually manifests as two distinct doublets with a characteristic "roof effect" pointing toward each other.

Spectral Logic & Causality
  • The AA'BB' System: The strong electron-donating resonance effect (+R) of the hydroxyl group significantly increases electron density at the ortho and para positions. Consequently, the protons ortho to the

    
     (
    
    
    
    ) are highly shielded, shifting upfield to 6.85 ppm. Conversely, the alkyne-ester moiety is electron-withdrawing (-R, -I), deshielding the protons ortho to it (
    
    
    ), pushing them downfield to 7.45 ppm.
  • Absence of Terminal Alkyne: The lack of a sharp singlet at

    
     ppm confirms the successful cross-coupling and the absence of unreacted ethyl propiolate.
    

NMR Elucidation: Carbon Skeleton Delineation

The


 NMR spectrum provides definitive proof of the conjugated alkyne framework[3]. The magnetic anisotropy of the triple bond, combined with the push-pull electronic nature of the molecule, dictates the chemical shifts.
Quantitative Data: NMR Assignments
Chemical Shift (

, ppm)
Carbon TypeAssignment
14.1

Ethyl methyl carbon
61.8

Ethyl methylene carbon
80.5Quaternary (

)
Alkyne

(adjacent to ester)
86.5Quaternary (

)
Alkyne

(adjacent to aryl ring)
109.5Quaternary (Ar)Aromatic

(ipso to alkyne)
116.0

(Ar)
Aromatic

(ortho to

)
134.5

(Ar)
Aromatic

(ortho to alkyne)
160.0Quaternary (Ar)Aromatic

(ipso to

)
153.5Quaternary (

)
Ester Carbonyl
Spectral Logic & Causality
  • Alkyne Polarization: The alkyne carbons in arylpropiolates are highly polarized. The

    
     carbon (80.5 ppm) is shielded relative to 
    
    
    
    (86.5 ppm) because resonance from the ester carbonyl group places partial positive charge on the carbonyl carbon, which paradoxically allows the
    
    
    -electrons of the alkyne to shield the adjacent
    
    
    -position.
  • Aromatic Ipso Carbons: The carbon directly attached to the highly electronegative oxygen (

    
    ) is heavily deshielded (160.0 ppm), a hallmark signature of phenolic compounds.
    

2D NMR Strategies for Unambiguous Assignment

To achieve absolute certainty in the structural assignment—particularly distinguishing the alkyne carbons (


 vs. 

)—Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is employed. HMBC detects long-range (

and

) carbon-proton couplings.

HMBC_Map H_ortho H-2/H-6 (7.45 ppm) C_beta C-β (86.5 ppm) H_ortho->C_beta ³J HMBC H_meta H-3/H-5 (6.85 ppm) C_OH C-OH (160.0 ppm) H_meta->C_OH ²J HMBC H_CH2 CH2 (4.20 ppm) C_carbonyl C=O (153.5 ppm) H_CH2->C_carbonyl ³J HMBC

Key ³J and ²J HMBC correlations establishing the alkyne-ester structural framework.

Validation Logic:

  • The aromatic protons at 7.45 ppm (

    
    ) will show a strong 
    
    
    
    HMBC cross-peak to the alkyne carbon at 86.5 ppm, unambiguously identifying it as
    
    
    .
  • The ethyl methylene protons at 4.20 ppm will show a

    
     correlation to the carbonyl carbon at 153.5 ppm, confirming the ester linkage.
    

References

Sources

Vibrational Spectroscopy of Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate: A Theoretical and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Molecular Context

Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate (CAS: 1030828-84-2) is a highly specialized phenylpropynoate ester characterized by a hydroxyphenyl group linked to a propynoate backbone[1]. As a critical synthetic intermediate in medicinal chemistry, it serves as a scaffold for developing complex molecules, particularly those targeting pro-inflammatory pathways and transcription factors like PPARγ[1].

Because empirical, published infrared (IR) spectra for this exact high-purity intermediate are virtually absent from public repositories[1], researchers must rely on theoretical vibrational mode analysis and data extrapolation from structurally analogous compounds, such as ethyl phenylpropiolate[2]. This whitepaper provides an authoritative, in-depth guide to the predicted IR spectrum of this compound, detailing the causality behind its vibrational frequencies and establishing a self-validating protocol for empirical spectral acquisition.

Mechanistic Insights: Conjugation and Vibrational Shifts

To accurately predict the IR spectrum of this compound, one must analyze the electronic environment of its functional groups. The molecule features a "push-pull" extended


-conjugation system:
  • The Electron Donor: The para-hydroxyl group (-OH) on the benzene ring donates electron density via resonance.

  • The

    
    -Bridge:  The alkyne (-C≡C-) and the aromatic ring serve as a conduit for electron delocalization.
    
  • The Electron Acceptor: The ester carbonyl (-C=O) withdraws electron density.

The Causality of the Carbonyl Shift

In a standard aliphatic ester, the C=O stretch typically appears around 1735 cm⁻¹. However, in this compound, the extended conjugation delocalizes the


-electrons into the carbonyl oxygen. According to Hooke's Law applied to molecular vibrations (

), this delocalization reduces the double-bond character of the carbonyl group, thereby lowering its force constant (

). Consequently, the C=O stretching frequency is shifted downward to approximately 1695–1715 cm⁻¹. Reference data from the NIST WebBook for similar conjugated alkynyl esters confirms this diagnostic downward shift[3].
The Causality of the Alkyne Intensity

Symmetrical internal alkynes are often IR-inactive or exhibit very weak absorption due to the lack of a dipole moment change during the stretching vibration. However, the extreme electronic asymmetry of this compound—flanked by an electron-donating phenol and an electron-withdrawing ester—induces a significant dipole moment. This results in a sharp, distinct, and easily identifiable C≡C stretch in the 2200–2230 cm⁻¹ region.

G N1 4-Hydroxyphenyl Group (Electron Donor) N2 Prop-2-ynoate Bridge (Conjugated Alkynyl) N1->N2 Resonance N3 Ester Carbonyl (Electron Acceptor) N2->N3 Pi-Delocalization N4 Vibrational Shift (Lower C=O Frequency) N3->N4 Reduced Force Constant

Logical flow of electron delocalization reducing carbonyl vibrational frequency.

Theoretical Infrared Spectrum Profiling

Based on the structural analysis and cross-referenced data from analogous phenylpropiolates[2], the quantitative vibrational data is summarized below.

Functional GroupExpected Frequency (cm⁻¹)Intensity & ShapeCausality / Mechanistic Assignment
O-H (Phenol) 3200 – 3500Strong, BroadIntermolecular hydrogen bonding weakens the O-H bond, lowering frequency and broadening the peak.
C≡C (Alkyne) 2200 – 2230Medium, SharpAsymmetry from the push-pull electron system creates a strong dipole moment change during vibration.
C=O (Ester) 1695 – 1715Strong, SharpExtended

-conjugation reduces double-bond character, lowering the force constant relative to aliphatic esters.
C=C (Aromatic) 1510, 1600Medium, SharpIn-plane skeletal vibrations of the para-substituted benzene ring.
C-O (Ester) 1150 – 1250Strong, BroadCoupled C-O-C asymmetric stretching vibrations of the ester linkage.
C-H (Aromatic) 3000 – 3100Weak, Sharpsp² hybridized C-H stretching on the benzene ring.
C-H (Aliphatic) 2850 – 2980Medium, Multipletsp³ hybridized C-H stretching of the terminal ethyl group.
C-H (Out-of-plane) 830 – 850Strong, SharpCharacteristic out-of-plane bending for para-disubstituted benzene rings.

Self-Validating Experimental Protocol: ATR-FTIR Acquisition

To empirically verify the theoretical spectrum, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is the optimal technique. The following step-by-step methodology is designed as a self-validating system, ensuring that every step inherently proves the success of the preceding step.

Step 1: Crystal Cleaning and Verification

  • Action: Clean the diamond ATR crystal with high-purity isopropanol and a lint-free wipe. Allow to air dry.

  • Self-Validation: Perform a preliminary "preview" scan. A perfectly flat baseline at 100% transmittance confirms the complete evaporation of the solvent and the absence of residual contaminants.

Step 2: Background Acquisition

  • Action: Collect a background spectrum (typically 32 scans at 4 cm⁻¹ resolution) of the ambient atmosphere.

  • Causality: The background scan captures the current state of atmospheric H₂O vapor and CO₂. By mathematically subtracting this from the sample spectrum, environmental artifacts are eliminated.

Step 3: Sample Application

  • Action: Apply a small amount of neat this compound directly onto the center of the ATR crystal. Ensure complete coverage of the active sensing area.

Step 4: Pressure Application

  • Action: Lower the ATR pressure anvil until the clutch clicks.

  • Causality: The evanescent wave generated in ATR-FTIR only penetrates a few micrometers into the sample. Consistent, high pressure ensures intimate contact between the crystal and the sample, maximizing the signal-to-noise ratio and preventing artificially weak peaks.

Step 5: Interferogram Scanning

  • Action: Acquire the sample spectrum using the identical parameters as the background (32 scans, 4 cm⁻¹ resolution).

Step 6: Spectral Validation and Post-Processing

  • Action: Inspect the raw spectrum before applying an ATR correction algorithm.

  • Self-Validation: Look at the ~2350 cm⁻¹ region. The absence of a sharp, inverted doublet (CO₂) validates that the background subtraction was successful and the atmospheric conditions remained stable during the run. If the doublet is present, the system invalidates the run, and the background must be re-acquired.

Workflow S1 1. Crystal Cleaning & Blank (Validates Cleanliness) S2 2. Background Acquisition (Captures Atmosphere) S1->S2 S3 3. Sample Application (Neat Material) S2->S3 S4 4. Pressure Application (Maximizes Evanescent Wave) S3->S4 S5 5. Interferogram Scanning (Data Collection) S4->S5 S6 6. Spectral Validation (Checks for CO2 Artifacts) S5->S6

Step-by-step self-validating ATR-FTIR experimental workflow.

Conclusion

While empirical IR spectra for this compound are scarce in the literature, a rigorous theoretical analysis grounded in physical chemistry provides a highly reliable predictive model. The interplay between the electron-donating phenol and the electron-withdrawing ester across the alkyne bridge dictates the unique vibrational signature of this molecule. By employing a self-validating ATR-FTIR protocol, researchers can confidently verify the structural integrity and purity of this crucial synthetic intermediate.

References

  • PubChem (National Institutes of Health) - 2-Propynoic acid, 3-phenyl-, ethyl ester | C11H10O2 | CID 91516. Retrieved from:[Link][2]

  • NIST Chemistry WebBook (National Institute of Standards and Technology) - Ethylphenylpropiolate. Retrieved from:[Link][3]

Sources

Physical and Physicochemical Profiling of Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate is a highly specialized phenylpropynoate ester utilized extensively as a synthetic intermediate in medicinal chemistry ([1]). Characterized by its rigid alkyne backbone and terminal phenolic group, this compound serves as a critical building block for developing modulators of complex biological pathways, including peroxisome proliferator-activated receptor gamma (PPARγ) and mitogen-activated protein kinase (MAPK) cascades[1]. This whitepaper provides an in-depth analysis of its physical properties, the self-validating methodologies used to determine them, and their mechanistic implications in drug design.

Chemical Identity & Structural Profiling

The molecular architecture of this compound dictates its physical behavior and biological utility. The molecule consists of three distinct domains: a 4-hydroxyphenyl head, a prop-2-ynoate (alkyne) rigid spacer, and an ethyl ester tail.

Table 1: Fundamental Chemical Identification
ParameterValue
IUPAC Name This compound
CAS Registry Number 1030828-84-2
Molecular Formula C11H10O3
Molecular Weight 190.20 g/mol
Structural Class Phenylpropynoate Ester

Core Physicochemical & Thermodynamic Properties

Understanding the physicochemical profile is paramount for formulation and pharmacokinetic modeling. The alkyne bond (


) enforces a 180-degree linear geometry, severely restricting rotatable bonds. This structural rigidity minimizes the entropic penalty upon receptor binding but requires precise alignment within target hydrophobic pockets.
Table 2: Physicochemical Property Profile
PropertyValueMechanistic Implication
Topological Polar Surface Area (TPSA) 46.5 ŲExcellent membrane permeability; optimal for intracellular target engagement.
Hydrogen Bond Donors (HBD) 1The phenolic -OH acts as a specific anchor in receptor binding pockets.
Hydrogen Bond Acceptors (HBA) 3Ester and phenolic oxygens facilitate critical solvent and protein interactions.
Partition Coefficient (LogP) ~ 2.4Balanced lipophilicity ensuring both aqueous solubility and lipid bilayer crossing.
Rotatable Bonds 3High rigidity due to the alkyne spacer; creates a "lock-and-key" pre-organization.

Experimental Methodologies for Physical Property Determination

As a Senior Application Scientist, I emphasize that physical property data is only as reliable as the assay's internal controls. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol A: Thermodynamic Profiling via Differential Scanning Calorimetry (DSC)

Expertise & Causality: Capillary melting point methods are subjective and fail to capture thermodynamic nuances. DSC is mandated here because it provides the exact melting onset, peak temperature, and enthalpy of fusion (


), which are critical for detecting polymorphs or transient thermal degradation events.
Self-Validating System:  The instrument is self-validated by running an Indium standard (

) immediately prior to the sample. A baseline subtraction ensures that all recorded thermal events are strictly sample-derived.

Step-by-Step Workflow:

  • Accurately weigh 2.0 - 3.0 mg of the compound into an aluminum Tzero pan using a microbalance.

  • Crimp the pan with a hermetic lid to prevent the loss of volatile degradants during the heating cycle.

  • Place the sample pan and an empty matched reference pan into the DSC cell.

  • Purge the cell with dry Nitrogen gas at a continuous flow rate of 50 mL/min to prevent oxidative degradation.

  • Equilibrate the system at 25°C, then execute a temperature ramp at 10°C/min up to 200°C.

  • Integrate the endothermic peak; record the extrapolated onset temperature as the true melting point and the area under the curve as the enthalpy of fusion (

    
    ).
    
Protocol B: Lipophilicity (LogP) Determination via Shake-Flask LC-UV

Expertise & Causality: While Density Functional Theory (DFT) and computational models predict lipophilicity[1], empirical validation via the shake-flask method is the regulatory standard. LC-UV is chosen over direct spectrophotometry to chromatographically separate the intact ethyl ester from any spontaneously hydrolyzed propynoic acid derivatives. Self-Validating System: The protocol relies on a strict mass balance calculation. The sum of the compound quantified in both the aqueous and organic phases must equal the initial spike concentration (yielding a 98-102% recovery). Any deviation invalidates the run, indicating interfacial precipitation or glassware adsorption.

Step-by-Step Workflow:

  • Prepare a biphasic 1-octanol/water system, mutually saturated by vigorous stirring for 24 hours at 25°C.

  • Dissolve exactly 1.0 mg of this compound in 1.0 mL of the saturated octanol phase.

  • Add 1.0 mL of the saturated aqueous phase to the glass vial.

  • Vortex for 3 minutes, then mechanically shake at 100 rpm for 2 hours at a constant 25°C to achieve thermodynamic equilibrium.

  • Centrifuge the vial at 3000 x g for 15 minutes to force complete phase separation and eliminate micro-emulsions.

  • Carefully extract 100 µL aliquots from both the octanol and aqueous layers using a glass microsyringe.

  • Quantify the concentration in each phase using RP-HPLC with UV detection at 254 nm. Calculate LogP using the equation:

    
    .
    

Mechanistic Implications in Drug Development

The physical properties of this compound directly dictate its biological utility. Structurally similar propynoates, such as ethyl phenylpropiolate (EPP), are established standard agents used to induce acute ear edema in murine models ([2]). EPP triggers the MAPK/ERK and NF-κB signaling cascades, leading to severe localized inflammation ([3]).

However, the addition of the 4-hydroxy group in our target compound fundamentally alters its electronic distribution and hydrogen-bonding capacity. This phenolic modification transforms the molecule from a simple inflammatory inducer into a versatile scaffold for synthesizing potent anti-inflammatory agents and antioxidants[1]. The rigid alkyne linker ensures that the molecule projects the hydrogen-bond donating phenol deep into the ligand-binding domains of transcription factors like PPARγ, facilitating adipocyte differentiation without the entropic cost of folding[1][4].

SAR_Mechanistic_Flow Core This compound (Core Scaffold) Phenol 4-Hydroxyphenyl Group (H-Bond Donor) Core->Phenol Alkyne Prop-2-ynoate Linker (Rigid Linear Spacer) Core->Alkyne Ester Ethyl Ester Tail (Lipophilic Anchor) Core->Ester Hbond Target Receptor Anchoring (Tyrosine/Histidine Interaction) Phenol->Hbond Entropy Low Entropic Penalty (Pre-organized Conformation) Alkyne->Entropy LogP Optimal Membrane Permeability (LogP ≈ 2.4) Ester->LogP PPARg PPARγ Modulation (Adipocyte Differentiation) Hbond->PPARg Direct Binding MAPK MAPK/ERK Pathway (Inflammation Regulation) Hbond->MAPK Kinase Interaction Entropy->PPARg Lock-and-Key Fit LogP->MAPK Intracellular Access

Fig 1. Structural-activity logic mapping physical properties to biological pathway modulation.

Conclusion

This compound is more than a simple ester; it is a geometrically rigid, physicochemically balanced probe. By leveraging rigorous, self-validating analytical techniques like DSC and LC-UV shake-flask methodologies, researchers can accurately map its thermodynamic and lipophilic profile. These physical properties are the direct causal agents behind its ability to modulate complex biological targets like PPARγ and ERK, making it an indispensable asset in modern drug discovery.

References

  • Title: Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Anti-inflammatory effect of trans-4-methoxycinnamaldehyde from Etlingera pavieana in LPS-stimulated macrophages Source: Toxicology and Applied Pharmacology (via PubMed) URL: [Link]

Sources

Technical Whitepaper: Solubility Profiling of Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate (CAS: 1030828-84-2) is a highly specialized phenylpropynoate ester with a molecular weight of 190.20 g/mol [1]. Featuring a rigid propynoate backbone conjugated with a phenolic ring, it serves as a critical intermediate in organic synthesis and medicinal chemistry[1].

For drug development professionals and synthetic chemists, understanding the solvation thermodynamics of this compound is paramount. Poor solvent selection can lead to suboptimal reaction yields, failed crystallizations, or inaccurate biological assays. This whitepaper provides an authoritative, causality-driven guide to the solubility of this compound in various organic solvents, grounded in the Hansen Solubility Parameter (HSP) framework and validated empirical protocols.

Structural Deconstruction & Solvation Causality

To predict and manipulate solubility, we must first deconstruct the molecule into its functional groups and understand the intermolecular forces (solute-solute vs. solute-solvent) at play. The cohesive energy of a liquid or solid can be divided into three individual components: atomic dispersion forces (


), permanent dipole-dipole forces (

), and hydrogen bonding (

)[2].

This compound presents a unique solvation challenge due to its bifunctional nature:

  • Phenolic Hydroxyl Group (-OH): Acts as a strong hydrogen-bond donor and acceptor. In the solid state, this group forms a robust intermolecular hydrogen-bonded crystal lattice. To achieve dissolution, the solvent must possess sufficient hydrogen-bonding capacity (

    
    ) or polarity (
    
    
    
    ) to competitively disrupt these solute-solute interactions[3].
  • Ethyl Ester Group (-COOEt): Acts as a hydrogen-bond acceptor and contributes to the molecule's overall dipole moment. It interacts favorably with polar aprotic solvents.

  • Prop-2-ynoate Alkyne (-C≡C-): Provides a rigid, linear, and highly polarizable

    
    -electron system, favoring interactions with polarizable solvents (e.g., aromatics or halogenated solvents).
    
  • Aromatic Ring: Contributes to hydrophobicity and dispersion forces (

    
    ), allowing for 
    
    
    
    stacking interactions.

Because the total energy of vaporization is the sum of these interactions[2], solvents with HSP values closely matching the target molecule will yield the highest solubility. Non-polar solvents (e.g., hexane) relying solely on dispersion forces will fail to dissolve the compound because they cannot overcome the high cohesive energy of the phenolic lattice.

Solvation Core Ethyl 3-(4-hydroxyphenyl) prop-2-ynoate Phenol Phenolic -OH (H-Bond Donor/Acceptor) Core->Phenol Ester Ethyl Ester (H-Bond Acceptor / Dipole) Core->Ester Alkyne Prop-2-ynoate Alkyne (Pi-Polarizability) Core->Alkyne Phenyl Aromatic Ring (Hydrophobic / Pi-Pi) Core->Phenyl Solv1 Alcohols (EtOH, MeOH) Phenol->Solv1 Strong H-Bonds Solv2 Polar Aprotic (DMF, DMSO, EtOAc) Phenol->Solv2 H-Bond Acceptance Ester->Solv2 Dipole-Dipole Solv3 Non-Polar (Hexane, Heptane) Phenyl->Solv3 Dispersion (Weak)

Fig 1. Functional Group Mapping and Primary Solvent Interactions.

Quantitative Data: Predictive Solubility Matrix

By utilizing group contribution methods[3], we can estimate the behavior of this compound across various solvent classes. The table below summarizes the predicted solubility profiles based on dielectric constants and primary intermolecular interactions.

Solvent CategoryRepresentative SolventDielectric Constant (

)
Primary Interaction MechanismPredicted Solubility Range
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Strong H-bond acceptance, Dipole-dipoleHigh (>100 mg/mL)
Polar Aprotic N,N-Dimethylformamide (DMF)36.7Strong H-bond acceptance, Dipole-dipoleHigh (>100 mg/mL)
Polar Protic Ethanol (EtOH)24.5H-bond donor & acceptorModerate-High (30-80 mg/mL)
Moderate Polar Ethyl Acetate (EtOAc)6.0Dipole-dipole, weak H-bond acceptanceModerate (10-40 mg/mL)
Halogenated Dichloromethane (DCM)8.9Dipole-induced dipole, polarizabilityLow-Moderate (5-20 mg/mL)
Non-Polar Hexane1.9Dispersion forces onlyVery Low (<1 mg/mL)

Note: Actual solubility limits must be empirically verified using the protocol detailed in Section 4.

Empirical Solubility Assessment Protocol

To transition from theoretical predictions to actionable laboratory data, a robust, self-validating empirical methodology is required. The Isothermal Shake-Flask Method is the gold-standard technique for determining the equilibrium solubility of solid organic compounds exceeding 10 mg/L[4],[5].

The Self-Validating Mechanism

A common pitfall in solubility testing is measuring a kinetic dissolution state rather than true thermodynamic equilibrium. To ensure trustworthiness, this protocol incorporates a self-validating loop: taking measurements at multiple time points (e.g., 24h and 48h) to confirm a concentration plateau has been reached, and utilizing HPLC to verify that the compound has not degraded during the extended equilibration period[4],[5].

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Weigh an excess amount of this compound (e.g., 500 mg) into three separate, tightly sealed amber glass vials (to prevent photodegradation).

    • Add exactly 5.0 mL of the target organic solvent to each vial.

  • Isothermal Equilibration:

    • Place the vials in an orbital shaker equipped with a precision temperature control unit set strictly to 25.0 ± 0.5 °C[4].

    • Agitate the suspensions at 200 RPM for a minimum of 24 hours to facilitate equilibrium partitioning[5].

  • Phase Separation:

    • Remove the vials and allow them to stand undisturbed for 1 hour at 25.0 °C to let larger particulates settle.

    • Transfer the suspension to temperature-controlled centrifuge tubes and centrifuge at 10,000 RPM for 15 minutes to separate the non-dissolved test substance from the liquid phase[5]. Alternatively, filter through a 0.22 µm PTFE syringe filter (ensure the filter membrane is compatible with the organic solvent).

  • HPLC Quantification:

    • Dilute the clear supernatant with a compatible mobile phase to bring the concentration within the linear range of the analytical method.

    • Analyze the samples via HPLC-UV (e.g., monitoring at 280 nm due to the conjugated phenolic system).

  • Data Validation:

    • Repeat the sampling and analysis at 48 hours. If the concentration difference between 24h and 48h is <5%, thermodynamic equilibrium is confirmed.

    • Calculate the average solubility across the three biological replicates. The relative standard deviation (RSD) must be <15% for the data to be considered valid[4].

ShakeFlask A 1. Excess Solute Addition (this compound) C 3. Isothermal Equilibration (Shake-Flask at 25°C, 24-48h) A->C B 2. Solvent Addition (Target Organic Solvents) B->C D 4. Phase Separation (Centrifugation / PTFE Filtration) C->D Assure Saturation E 5. HPLC Quantification (Self-Validating Triplicates, RSD < 15%) D->E Extract Supernatant E->C Repeat at 48h to confirm plateau

Fig 2. Standardized Shake-Flask Equilibrium Workflow for Solubility Determination.

Conclusion & Application Insights

For the successful solvation of this compound, researchers must prioritize solvents that can actively engage in hydrogen bonding or exhibit strong dipole moments.

  • For Synthetic Chemistry: Polar aprotic solvents like DMF and DMSO are highly recommended for generating highly concentrated stock solutions, as they efficiently break the phenolic hydrogen-bond lattice without acting as nucleophiles.

  • For Extraction and Purification: Ethyl acetate serves as an excellent moderate-polarity solvent for liquid-liquid extraction workflows, balancing good solubility with ease of evaporation.

By applying the Hansen Solubility Parameter framework and validating with the Isothermal Shake-Flask method, scientists can bypass empirical guesswork and engineer highly optimized, reproducible chemical processes.

References

  • Kinam Park / Charles M. Hansen - Hansen Solubility Parameters: A User's Handbook. Available at: [Link]

  • eCFR (Electronic Code of Federal Regulations) - 40 CFR 799.6784 -- TSCA Water Solubility: Column Elution Method / Shake Flask Method. Available at:[Link]

  • National Institutes of Health (PMC) - Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Available at:[Link]

  • Technical University of Denmark (DTU) - Determining the water solubility of difficult-to-test substances: A tutorial review. Available at:[Link]

Sources

Stability and Storage Dynamics of Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate (CAS: 1030828-84-2) is a highly versatile phenylpropynoate ester utilized extensively as a building block in organic synthesis and medicinal chemistry. Structurally, it features a hydroxyphenyl group linked to a propynoate backbone, making it a critical intermediate for constructing specialized compound libraries and probing structure-activity relationships[1]. However, the very functional groups that make it synthetically valuable—the phenol, the alkyne, and the ester—also render it highly susceptible to environmental degradation. This whitepaper provides an authoritative, mechanistic guide to understanding its degradation pathways and establishes field-proven protocols for its long-term storage and analytical validation.

Molecular Anatomy and Degradation Vectors (The "Why")

To establish an effective storage protocol, one must first understand the causality behind the compound's instability. The molecule contains three distinct reactive centers, each vulnerable to specific environmental stressors:

  • The Phenolic Hydroxyl (Oxidation): The electron-donating nature of the para-hydroxyl group increases the electron density on the phenyl ring. When exposed to atmospheric oxygen and UV light, the phenol undergoes autoxidation. This radical-mediated process abstracts the phenolic hydrogen, generating a resonance-stabilized phenoxy radical that rapidly converts into highly reactive, colored quinone derivatives.2[2].

  • The Ethyl Ester (Hydrolysis): The ester linkage is inherently susceptible to nucleophilic attack by water. In the presence of ambient moisture—particularly under acidic or basic conditions—the ester hydrolyzes into 3-(4-hydroxyphenyl)propiolic acid and ethanol.3[3].

  • The Conjugated Alkyne (Polymerization): The carbon-carbon triple bond, conjugated with the electron-withdrawing ester carbonyl, acts as a potent Michael acceptor. Under thermal stress or in the presence of radical initiators, the alkyne can undergo spontaneous oligomerization or cross-linking, transforming the pure monomer into an insoluble polymeric matrix[3].

G Core Ethyl 3-(4-hydroxyphenyl) prop-2-ynoate Oxidation Phenolic Oxidation (Quinone Formation) Core->Oxidation O2, UV Light, pH > 7 Hydrolysis Ester Hydrolysis (Propiolic Acid + EtOH) Core->Hydrolysis H2O, Strong Acids/Bases Polymerization Alkyne Polymerization (Oligomeric Adducts) Core->Polymerization Heat, Radicals, Catalysts

Fig 1. Primary degradation pathways of this compound.

Quantitative Stability Profiling

Based on the kinetic behavior of homologous phenolic alkynoates, the degradation rate of this compound is highly dependent on environmental controls. The table below summarizes the projected stability profile under various stress conditions to guide laboratory handling.

Storage ConditionTemperatureAtmosphereLight ExposureEstimated Half-Life (

)
Primary Degradant
Optimal (Long-Term) -20°CArgonDark (Amber)> 24 MonthsNone (Stable)
Refrigerated 4°CNitrogenDark (Amber)6 - 12 MonthsTrace Propiolic Acid
Ambient Benchtop 25°CAir (Ambient)Fluorescent2 - 4 WeeksQuinones / Oligomers
Aqueous Solution (pH 7) 25°CAir (Ambient)Dark< 72 HoursPropiolic Acid
Thermal Stress 60°CAir (Ambient)Dark< 24 HoursPolymeric Adducts

Optimized Storage and Handling Protocols (The "How")

To mitigate the degradation vectors outlined above, handling must rely on a self-validating system of environmental exclusion.4[4], while5[5].

W S1 1. Lyophilization (Moisture Removal) S2 2. Argon Purge (O2 Displacement) S1->S2 S3 3. Amber Vialing (UV Protection) S2->S3 S4 4. -20°C Storage (Thermal Arrest) S3->S4

Fig 2. Optimized inert-atmosphere storage workflow for alkynoate stability.

Step-by-Step Aliquoting and Storage Methodology

Causality Note: Argon is explicitly chosen over Nitrogen because it is denser than air. When purged into a vial, Argon settles at the bottom, creating a robust protective blanket directly over the solid compound, whereas Nitrogen easily diffuses out.

  • Vial Preparation: Pre-dry amber borosilicate glass vials in a vacuum oven at 120°C for 2 hours to eliminate surface-bound moisture. Cool in a desiccator.

  • Environmental Control: Transfer the bulk compound into a glove box or utilize a Schlenk line under a continuous flow of high-purity Argon.

  • Aliquoting: Weigh the compound into single-use aliquots. Self-Validating Step: Aliquoting prevents repeated freeze-thaw cycles and limits atmospheric exposure to the bulk batch during daily use.

  • Purging and Sealing: Purge the headspace of each vial with a gentle stream of Argon for 15 seconds. Immediately seal with a PTFE-lined screw cap. (PTFE is required as rubber septa can leach plasticizers into the compound over time).

  • Thermal Arrest: Transfer the sealed vials to a -20°C freezer for long-term storage. Ensure the freezer is non-frost-free to avoid temperature cycling.

Analytical Validation: Stability-Indicating HPLC Assay

To ensure trustworthiness in experimental results, researchers must routinely verify the integrity of this compound. The following High-Performance Liquid Chromatography (HPLC) protocol is designed as a self-validating system to monitor both hydrolytic and oxidative degradation simultaneously.

Step-by-Step HPLC Protocol
  • Instrumentation: HPLC system equipped with a Diode Array Detector (DAD).

  • Column: C18 Reversed-Phase (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (Causality: TFA suppresses the ionization of the phenolic hydroxyl and any generated propiolic acid, ensuring sharp, symmetrical peaks).

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Internal Standard (IS): Propyl paraben (10 µg/mL). (Causality: The IS is chemically stable and elutes near the analyte. It self-validates the assay by normalizing injection volumes and differentiating actual compound degradation from simple solvent evaporation in the sample vial).

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–15 min: Linear ramp to 90% B

    • 15–18 min: Hold at 90% B

    • 18–20 min: Return to 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (Optimal wavelength for the conjugated phenolic system).

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of Acetonitrile containing the IS. Inject 10 µL.

  • Data Interpretation: Hydrolysis will present as a new peak eluting earlier than the parent compound (due to the higher polarity of the free acid). Oxidation products (quinones) will typically present as broad, early-eluting peaks with distinct UV spectra shifting toward the visible region.

References

1.1 - Benchchem[1] 2.2 - PMC / NIH[2] 3.3 - Benchchem[3] 4.5 - MDPI[5] 5.4 - ACS Publications[4]

Sources

Analogs of Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Strategic Utility of Ethyl 3-(4-Hydroxyphenyl)prop-2-ynoate and Its Analogs in Modern Medicinal Chemistry

Abstract this compound (CAS 1030828-84-2) is a highly versatile phenylpropynoate ester that serves as a privileged scaffold in medicinal chemistry and organic synthesis[1]. Characterized by an electron-deficient, activated alkyne conjugated to a phenolic ring, this molecule acts as a potent Michael acceptor, a rigid linker, and a reactive precursor for complex heterocycles. This whitepaper explores the structure-activity relationships (SAR) of its analogs, their modulation of critical biological pathways (such as PPARγ and MAPK), and provides self-validating synthetic protocols for the divergent construction of bioactive derivatives.

Structural Anatomy and Electronic Reactivity

The pharmacological and synthetic value of this compound stems from its tripartite structural anatomy:

  • The Phenolic Moiety (-OH): Acts as a critical hydrogen-bond donor and acceptor. In biological systems, it mimics tyrosine residues, allowing for specific interactions within the binding pockets of G-protein-coupled receptors (GPCRs).

  • The Propynoate Core (C≡C): The sp-hybridized carbons impose a rigid, linear geometry (180° bond angle). This rigidity is crucial for minimizing the entropic penalty upon target binding. Furthermore, conjugation with the ester group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne, rendering it highly susceptible to nucleophilic attack.

  • The Ethyl Ester: Serves as a lipophilic modulating group that enhances cellular permeability and acts as a leaving group during cyclization reactions with bis-nucleophiles (e.g., hydrazines).

Mechanistic Pathways and Target Engagement

Analogs derived from the phenylpropiolic acid core have demonstrated profound efficacy in modulating metabolic and inflammatory pathways[1].

GPR40 (FFAR1) and PPARγ Modulation in Metabolic Diseases

Free Fatty Acid Receptor 1 (GPR40/FFAR1) is a GPCR expressed in pancreatic islets that regulates insulin secretion. Small-molecule agonists of GPR40 are heavily investigated for Type 2 Diabetes Mellitus (T2DM)[2]. Aryl propynoate derivatives, including analogs of this compound, act as synthetic fatty acid mimetics. The rigid alkyne precisely spaces the acidic/ester headgroup from the lipophilic aromatic tail, optimizing the fit within the GPR40 allosteric site. Downstream, these analogs also influence Peroxisome Proliferator-Activated Receptor gamma (PPARγ) signaling, promoting adipocyte differentiation and improving systemic lipid metabolism[1][2].

MAPK/ERK Pathway Inhibition in Inflammation and Oncology

The electrophilic nature of the alkynyl ester allows it to interact with cysteine-rich domains of specific kinases. Derivatives of this compound class have been shown to inhibit pro-inflammatory pathways, specifically the Mitogen-Activated Protein Kinase (MAPK) and Extracellular Signal-Regulated Kinase (ERK) cascades[1]. By suppressing these pathways, the analogs downregulate the expression of pro-inflammatory cytokines and induce apoptosis in specific oncological models, such as breast cancer (MCF-7) and colorectal cell lines[3].

Pathway cluster_0 Metabolic Regulation cluster_1 Anti-Inflammatory & Oncology Core This compound & Analogs GPR40 GPR40 (FFAR1) Receptor Core->GPR40 Agonism MAPK MAPK / ERK Pathway Core->MAPK Inhibition COX2 COX-2 Enzyme Core->COX2 Inhibition (Pyrazole analogs) PPARg PPARγ Activation GPR40->PPARg Downstream signaling Metabolism Improved Glucose/Lipid Metabolism PPARg->Metabolism Inflammation Decreased Pro-inflammatory Cytokines & Apoptosis MAPK->Inflammation COX2->Inflammation

Caption: Dual therapeutic modulation of metabolic (GPR40/PPARγ) and inflammatory (MAPK/COX-2) pathways by phenylpropynoate analogs.

Divergent Synthesis of Bioactive Heterocycles

The activated alkyne of this compound is a premier dipolarophile and dienophile, enabling the divergent synthesis of diverse heterocyclic scaffolds[4].

  • Pyrazoles and Pyrazolones: Reaction with hydrazine hydrate or substituted hydrazines proceeds via a tandem aza-Michael addition/intramolecular amidation. The resulting 3-aryl-5-pyrazolones are well-documented COX-2 inhibitors and anti-inflammatory agents[5][6].

  • 4-Phenylcoumarins: Under acidic catalysis (e.g., TFA or ZnCl2), the propynoate ester undergoes a Pechmann-type condensation with electron-rich phenols to yield 4-phenylcoumarins, which exhibit potent reactive oxygen species (ROS) scavenging and antioxidant properties[4].

  • Isoxazoles: Metal-free 1,3-dipolar cycloaddition with nitrile oxides (generated in situ from oximes) yields fully substituted isoxazoles, which are highly valued for their antimicrobial and kinase-inhibitory profiles.

Synthesis Start 4-Iodophenol + Ethyl Propiolate Core Ethyl 3-(4-hydroxyphenyl) prop-2-ynoate Start->Core Pd/Cu Catalysis (Sonogashira) Pyrazolone 3-(4-Hydroxyphenyl) -5-pyrazolones (COX-2 Inhibitors) Core->Pyrazolone + Hydrazine (Michael/Amidation) Coumarin 4-Phenylcoumarins (Antioxidants) Core->Coumarin + Phenols (Pechmann-type) Isoxazole Isoxazole Derivatives (Antimicrobial) Core->Isoxazole + Nitrile Oxides (Cycloaddition)

Caption: Divergent synthetic workflow utilizing this compound to access diverse bioactive heterocycles.

Quantitative Structure-Activity Relationship (SAR) Data

The table below summarizes the biological activity profiles of key analogs derived from the this compound core, highlighting how structural modifications dictate target selectivity.

Derivative ClassStructural ModificationPrimary Biological TargetTherapeutic IndicationKey Pharmacophore Interaction
Phenylpropynoates Unmodified CoreGPR40 / PPARγType 2 DiabetesPhenolic -OH H-bonding; Alkyne rigidity
Pyrazolones Hydrazine cyclizationCOX-2InflammationPyrazolone NH/C=O coordination
4-Phenylcoumarins Pechmann condensationROS / Oxidative StressAntioxidant / OncologyExtended conjugated

-system
Isoxazoles Nitrile oxide cycloadditionBacterial enzymesAntimicrobialIsoxazole oxygen-nitrogen dipole
Indole Esters Esterification with IndolesTopoisomerase I / TubulinOncology (Breast/Colorectal)Indole

stacking; Alkyne linker

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly stated so researchers understand why specific reagents and conditions are employed.

Protocol A: Palladium-Catalyzed Synthesis of the Core Scaffold (Sonogashira Coupling)

Objective: Synthesize this compound from 4-iodophenol and ethyl propiolate.

  • Step 1 (Setup): In an oven-dried Schlenk flask under argon, dissolve 4-iodophenol (1.0 equiv) in anhydrous THF (0.2 M). Causality: THF solubilizes the polar phenol while remaining inert to the low-valent palladium species.

  • Step 2 (Catalyst Activation): Add Pd(PPh3)2Cl2 (5 mol%) and CuI (10 mol%). Causality: The Pd(II) precatalyst is reduced in situ to the active Pd(0) species by the alkyne/amine. CuI is essential to form the highly nucleophilic copper acetylide intermediate.

  • Step 3 (Reagent Addition): Add triethylamine (Et3N, 3.0 equiv) followed by dropwise addition of ethyl propiolate (1.2 equiv). Causality: Et3N acts as both a base to deprotonate the terminal alkyne and a ligand to stabilize the metal complexes. Dropwise addition of the electron-deficient alkyne prevents its homocoupling (Glaser coupling).

  • Step 4 (Reaction & Validation): Stir at room temperature for 12 hours. Self-Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The highly conjugated product will be distinctly UV-active and stain dark brown with KMnO4, indicating the persistence of the alkyne.

  • Step 5 (Workup): Quench with saturated aqueous NH4Cl to complex and remove copper salts. Extract with EtOAc, dry over Na2SO4, and purify via silica gel chromatography. Expected yield: 80-85%.

Protocol B: Regioselective Synthesis of 3-(4-Hydroxyphenyl)-5-pyrazolone

Objective: Convert the propynoate core into a bioactive pyrazolone ring[4].

  • Step 1 (Setup): Dissolve this compound (1.0 equiv) in absolute ethanol (0.5 M).

  • Step 2 (Addition): Add hydrazine hydrate (1.5 equiv) dropwise at 0 °C. Causality: Cooling is required because the initial aza-Michael addition of the primary amine to the highly electrophilic

    
    -carbon of the propynoate is highly exothermic.
    
  • Step 3 (Cyclization): Heat the mixture to reflux (78 °C) for 4 hours. Causality: Elevated thermal energy is required to overcome the activation barrier for the subsequent intramolecular amidation, where the secondary nitrogen attacks the ethyl ester, expelling ethanol.

  • Step 4 (Validation & Isolation): Cool the mixture in an ice bath. The product, being highly polar and capable of extensive intermolecular hydrogen bonding, will precipitate. Self-Validation: Collect the solid via vacuum filtration. 1H-NMR will show the disappearance of the ethyl ester signals (quartet at ~4.2 ppm, triplet at ~1.3 ppm) and the appearance of a broad singlet (>10 ppm) corresponding to the pyrazolone NH.

Conclusion

This compound is far more than a simple synthetic intermediate; it is a meticulously balanced pharmacophore. Its rigid alkyne geometry and tunable electronic properties allow it to act directly as a metabolic GPCR modulator or serve as a foundational building block for complex, target-specific heterocycles. By leveraging the validated protocols and structural insights provided, drug development professionals can systematically expand this chemical space to discover novel therapeutics for inflammatory, metabolic, and oncological diseases.

References

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - MDPI.[Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - NIH / PMC.[Link]

  • Direct Access for the Regio- and Stereoselective Synthesis of N-Alkenylpyrazoles and Chromenopyrazoles - ACS Publications.[Link]

  • Recent Updates on Free Fatty Acid Receptor 1 (GPR-40) Agonists for the Treatment of Type 2 Diabetes Mellitus - ResearchGate.[Link]

  • Pyrazole-tethered isoxazoles: hypervalent iodine-mediated, metal-free synthesis and biological evaluation - Arkat-USA.[Link]

Sources

Methodological & Application

Application Notes and Protocols for Click Chemistry Reactions with Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Bifunctional Reagent for Modern Synthesis

Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate is a valuable chemical intermediate that stands at the intersection of classical organic synthesis and contemporary bioconjugation strategies.[1] Its structure is deceptively simple, yet it offers three distinct points of chemical reactivity: a terminal alkyne for cycloaddition reactions, a phenolic hydroxyl group for etherification or esterification, and an ethyl ester that can be hydrolyzed to the corresponding carboxylic acid.[1] This multi-functionality makes it an exemplary building block for researchers in drug development, materials science, and chemical biology.

The primary focus of this guide is the application of the terminal alkyne moiety in "click chemistry," a concept that prioritizes reactions that are high-yielding, wide in scope, and generate minimal byproducts.[2][3] Specifically, we will detail protocols for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which produces 1,4-disubstituted 1,2,3-triazoles, and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a metal-free alternative ideal for biological systems.[4][5][6] The resulting triazole ring is not merely a linker; it is a stable, aromatic, and often bioactive scaffold known to mimic amide bonds and participate in hydrogen bonding, making it a "privileged" structure in medicinal chemistry.[7][8]

These protocols are designed to be self-validating, providing researchers with the rationale behind experimental choices and a robust framework for conjugating this compound to a wide array of azide-containing molecules, from small organic fragments to complex biomolecules.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is critical for successful and safe experimentation.

PropertyValueSource
Molecular Formula C₁₁H₁₀O₃[1]
Molecular Weight 190.19 g/mol [1]
IUPAC Name This compound[1]
Appearance (Not specified, likely off-white to yellow solid)-
Storage (General recommendation: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents)[9][10]

Safety and Handling: While a specific Safety Data Sheet (SDS) for this compound was not found, data for the related compound, Ethyl 3-(4-hydroxyphenyl)propanoate, suggests that it may cause skin, eye, and respiratory irritation.[10] Standard laboratory safety protocols should be strictly followed:

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[11]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[9][11]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[11]

It is imperative to obtain and consult the specific SDS for this compound from the supplier before commencing any experimental work.

Part 1: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential click reaction, renowned for its efficiency, regioselectivity, and tolerance of a wide variety of functional groups.[4][12][13] It involves the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst to exclusively form the 1,4-disubstituted 1,2,3-triazole.[5] The enormous rate acceleration (10⁷ to 10⁸-fold over the uncatalyzed thermal reaction) allows the reaction to proceed under mild, often aqueous, conditions.[4]

Reaction Mechanism Overview

The catalytic cycle involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner, culminating in the formation of the stable triazole ring and regeneration of the Cu(I) catalyst.

CuAAC_Mechanism Alkyne R¹-C≡CH (this compound) Cu_Acetylide R¹-C≡C-Cu(I) Alkyne->Cu_Acetylide + Cu(I) Azide R²-N₃ Complex Intermediate Complex Azide->Complex CuI Cu(I) Catalyst Cu_Acetylide->Complex Coordination Triazole_Cu Copper Triazolide Complex->Triazole_Cu Ring Formation Triazole_Cu->CuI Catalyst Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Triazole_Cu->Product Protonolysis Proton_Source H⁺ Source (e.g., Solvent) Proton_Source->Triazole_Cu

Figure 1: Simplified Mechanism of the CuAAC Reaction.

Protocol: Synthesis of a Model 1,2,3-Triazole

This protocol describes the reaction of this compound with benzyl azide as a model system. The active Cu(I) catalyst is generated in situ from Copper(II) sulfate (CuSO₄) and a reducing agent, sodium ascorbate.[2][5]

Materials:

  • This compound (1.0 equiv)

  • Benzyl Azide (1.0-1.1 equiv)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05-0.1 equiv)

  • Sodium Ascorbate (0.1-0.3 equiv)

  • Solvent: 1:1 mixture of tert-Butanol and deionized water

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for chromatography)

  • TLC plates, developing chamber, and appropriate eluent (e.g., Hexane/Ethyl Acetate mixture)

Experimental Workflow:

CuAAC_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Dissolve Alkyne & Azide in t-BuOH/H₂O D Add Ascorbate to Alkyne/Azide mixture A->D B Prepare fresh aq. soln. of Sodium Ascorbate B->D C Prepare fresh aq. soln. of CuSO₄·5H₂O E Add CuSO₄ solution to initiate C->E D->E F Stir at room temperature (1-4 hours) E->F G Monitor by TLC F->G H Dilute with water G->H I Extract with Ethyl Acetate (3x) H->I J Combine organic layers, wash with brine I->J K Dry over MgSO₄, filter J->K L Concentrate in vacuo K->L M Purify by Silica Gel Column Chromatography L->M

Figure 2: Experimental Workflow for the CuAAC Protocol.

Step-by-Step Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) and benzyl azide (1.0 equiv) in a 1:1 mixture of tert-Butanol and water to achieve a final concentration of approximately 0.1 M.[2] Stir until all solids are dissolved.

    • Causality: The t-BuOH/water solvent system is effective at dissolving both nonpolar organic reactants and the inorganic catalyst salts, creating a homogenous reaction environment.

  • Catalyst Preparation: In separate small vials, prepare fresh aqueous solutions of sodium ascorbate (0.3 equivalents) and CuSO₄·5H₂O (0.1 equivalents).[2]

    • Causality: Fresh solutions are crucial. Sodium ascorbate is a reducing agent that can be oxidized by air; its role is to reduce Cu(II) to the active Cu(I) catalytic species and prevent oxidative homocoupling of the alkyne.[5][12]

  • Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution first, followed by the CuSO₄ solution.[2] The mixture may turn a heterogeneous yellow-green color.

    • Causality: Adding the reducing agent before the copper source ensures that the environment is primed to generate and maintain the active Cu(I) state as soon as the Cu(II) is introduced.

  • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. The reaction is typically complete within 1-4 hours.[2] Monitor the progress by Thin-Layer Chromatography (TLC), checking for the consumption of the starting alkyne.

  • Work-up: Once the reaction is complete, dilute the mixture with deionized water and transfer it to a separatory funnel. Extract the product with ethyl acetate (3 times).[2]

  • Purification: Combine the organic layers, wash with brine to remove residual water and inorganic salts, and dry over anhydrous MgSO₄.[2] Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1,4-disubstituted triazole.[2][14]

  • Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[7][8] The proton at the C-5 position of the newly formed triazole ring typically appears as a distinct singlet in the ¹H NMR spectrum.[8]

ReactantMol. Wt.EquivalentsMolesMass
This compound190.191.0
Benzyl Azide133.151.0
CuSO₄·5H₂O249.690.1
Sodium Ascorbate198.110.3
Product 323.34 --Theoretical Yield:
Actual Yield:

Part 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in biological systems where the potential toxicity of a copper catalyst is a concern, SPAAC is the premier choice for an alkyne-azide ligation.[6] This reaction leverages the high ring strain of a cyclooctyne derivative to achieve a fast, catalyst-free cycloaddition with an azide.[15]

Mechanism and Reagent Considerations

The reaction proceeds via a concerted [3+2] cycloaddition mechanism. The rate is highly dependent on the structure of the cyclooctyne, with various derivatives like DIBO, DBCO, and BCN offering different balances of reactivity and stability.[15][16][17][18] In this case, this compound serves as the alkyne partner, but it is the azide-containing molecule that would be pre-functionalized with a strained alkyne for this reaction type. For the purpose of this guide, we will consider the reaction of an azide-functionalized derivative of our title compound with a strained alkyne.

SPAAC_Mechanism Strained_Alkyne Strained Alkyne (e.g., DBCO) TS [3+2] Transition State Strained_Alkyne->TS Azide R-N₃ (Azido-functionalized molecule) Azide->TS Catalyst-Free Cycloaddition Product Fused Triazole Product TS->Product

Figure 3: General Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Conceptual Protocol: Bioconjugation using SPAAC

This protocol outlines the general steps for conjugating an azide-functionalized protein with a molecule derived from this compound that has been modified with a strained alkyne (e.g., DBCO-NHS ester reacting with an amine).

Core Principle: This is a bioorthogonal reaction, meaning it proceeds with high selectivity in a complex biological environment without interfering with native biochemical processes.[6][19]

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Azide-Modified Biomolecule: Prepare the protein or other biomolecule containing an azide functional group (e.g., through metabolic labeling with an azido-sugar or site-specific modification with an azide-NHS ester).

    • Strained Alkyne Probe: Prepare the this compound derivative functionalized with a strained alkyne (e.g., DBCO). Ensure it is dissolved in a biocompatible solvent like DMSO.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the azide-modified biomolecule in a suitable aqueous buffer (e.g., PBS, pH 7.4) with the strained alkyne probe. A slight excess of the alkyne probe is often used.

    • Incubate the reaction mixture at an appropriate temperature (e.g., 4°C, room temperature, or 37°C), depending on the stability of the biomolecule. Reaction times can vary from minutes to hours.

  • Purification:

    • Remove the excess, unreacted small molecule alkyne probe from the labeled biomolecule. This can be achieved through techniques like dialysis, size-exclusion chromatography (SEC), or spin filtration, depending on the nature of the biomolecule.

  • Analysis and Characterization:

    • Confirm the successful conjugation using methods such as SDS-PAGE (which may show a mobility shift), mass spectrometry (to confirm the mass increase), or fluorescence (if the alkyne probe was fluorescent).

Conclusion and Future Directions

This compound is a powerful and versatile reagent for click chemistry. The CuAAC protocol provides a reliable method for synthesizing a diverse library of 1,2,3-triazole-containing compounds with high efficiency and regioselectivity. For applications requiring biocompatibility, the principles of SPAAC offer a robust, metal-free alternative. The presence of the phenolic hydroxyl and ethyl ester groups provides additional handles for secondary modifications, opening avenues for the creation of complex, multi-functional molecules for targeted drug delivery, molecular imaging, and advanced materials development.

References

  • BenchChem. (n.d.). This compound.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-cyano-3-(4-hydroxyphenyl)prop-2-enoate. PubChem Compound Summary for CID 243062. Retrieved from [Link]

  • Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Retrieved from [Link]

  • Paz, C., Moreno, Y., Becerra, J., Silva, M., Burgos, V., Freire, E., & Baggio, R. (2013). (E)-Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate: A natural polymorph extracted from Aristotelia chilensis (Maqui). Universidad Andrés Bello. Retrieved from [Link]

  • Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. Retrieved from [Link]

  • Debets, M. F., van der Doelen, C. W., Rutjes, F. P., & van Hest, J. C. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) "Design, Synthesis and Characterization of new 1,2,3-triazoles derivatives via 'click chemistry' approach". Retrieved from [Link]

  • Chou, C., & Deiters, A. (2014). Utilization of alkyne bioconjugations to modulate protein function. PMC. Retrieved from [Link]

  • van der Vlist, J., Koning, L. J., & van Delft, F. L. (2011). Bioconjugation with Strained Alkenes and Alkynes. Accounts of Chemical Research. Retrieved from [Link]

  • Jiang, H., & Wucherpfennig, K. W. (2012). Click Triazoles for Bioconjugation. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of copper-catalyzed azide–alkyne cycloaddition (CuAAC) with.... Retrieved from [Link]

  • MDPI. (2023). Synthesis and Characterization of New Functionalized 1,2,3-Triazole-Based Acetaminophen Derivatives via Click Chemistry from Expired Commercial Acetaminophen Tablets. Retrieved from [Link]

  • ACS Publications. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Omega. Retrieved from [Link]

  • SciSpace. (n.d.). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Activated Alkyne based Diverse Level Conjugation Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). Ethyl 3-(3,4-dihydroxyphenyl)-2-propenoate. Retrieved from [Link]

  • Infortech. (n.d.). A Recent Concept of Importance: Click Chemistry. Retrieved from [Link]

  • Capot Chemical. (2010). material safety data sheet. Retrieved from [Link]

  • Universidad de Zaragoza. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. Retrieved from [Link]

  • RSC Publishing. (2026). Triazole-(p-tolylthio)methyl hybrids via click chemistry: synthesis, molecular docking, and evaluation as promising anticancer candidates. Retrieved from [Link]

  • PMC. (n.d.). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Retrieved from [Link]

  • MDPI. (2025). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • ResearchGate. (n.d.). Activated Alkynes in Metal‐free Bioconjugation. Retrieved from [Link]

  • MDPI. (2025). Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. Retrieved from [Link]

  • IntechOpen. (n.d.). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. Retrieved from [Link]

  • ChemRxiv. (n.d.). Experimental and Theoretical Elucidation of SPAAC Kinetics for Strained Alkyne-Containing Cycloparaphenylenes. Retrieved from [Link]

Sources

Experimental protocol for antioxidant assay of Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Antioxidant Profiling of Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Advanced Experimental Protocol & Mechanistic Guide.

Introduction & Mechanistic Rationale

This compound (CAS 1030828-84-2) is a highly versatile phenylpropynoate ester utilized as a synthetic intermediate and a bioactive scaffold in medicinal chemistry[1]. Structurally, it features a phenolic hydroxyl group conjugated to an alkyne ester backbone[1]. In the context of drug development, the phenolic moiety serves as a classic antioxidant pharmacophore, capable of neutralizing Reactive Oxygen Species (ROS).

However, the sp-hybridized alkyne exerts a unique electronic influence. It acts as an electron-withdrawing group via inductive effects while simultaneously providing extended π-conjugation. This dual nature modulates the O-H Bond Dissociation Enthalpy (BDE) and Ionization Potential (IP) of the phenol. Consequently, the compound's mechanism of action—whether it proceeds via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET)—is highly dependent on the assay microenvironment. Furthermore, the ethyl ester group significantly enhances the molecule's lipophilicity compared to free phenolic acids, fundamentally altering its cellular uptake and intracellular efficacy.

Mechanistic Pathway Visualization

To accurately profile this compound, assays must be selected to evaluate both HAT and SET mechanisms, as illustrated below.

Mechanism Compound This compound (Phenolic Antioxidant) HAT Hydrogen Atom Transfer (HAT) Cleavage of O-H Bond Compound->HAT Dominant in non-polar solvents SET Single Electron Transfer (SET) Electron Donation Compound->SET Dominant in polar solvents (e.g., FRAP) ROS Reactive Oxygen Species (e.g., DPPH•, Peroxyl) ROS->HAT Extracts H• ROS->SET Extracts e- Phenoxyl Phenoxyl Radical Intermediate (Resonance Stabilized by Alkyne) HAT->Phenoxyl SET->Phenoxyl Followed by deprotonation (SET-PT) Neutralized Neutralized Species (Non-Radical) Phenoxyl->Neutralized Radical termination

Mechanistic pathways (HAT vs. SET) of this compound neutralizing ROS.

Experimental Protocols: Chemical & Cellular Assays

A rigorous evaluation requires a self-validating, multi-tiered approach. Chemical assays (DPPH, FRAP) establish the baseline thermodynamic capacity, while the Cellular Antioxidant Activity (CAA) assay validates physiological relevance and membrane permeability.

Protocol A: DPPH Radical Scavenging Assay (Mixed HAT/SET)

Causality & Logic: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay evaluates the compound's ability to reduce a stable free radical[2]. We utilize a methanolic environment to fully solvate the lipophilic ethyl ester while supporting both HAT and SET-PT mechanisms. A 1:1 volumetric ratio of sample to DPPH is strictly maintained to ensure pseudo-first-order kinetics, keeping the radical in excess.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.2 mM solution of DPPH• in HPLC-grade methanol. Critical: DPPH is highly light-sensitive; prepare fresh and store in amber glassware to prevent baseline degradation.

  • Sample Dilution: Dissolve this compound in DMSO to create a 10 mM stock. Prepare a working concentration series (10 µM to 500 µM) in methanol. Ensure final DMSO concentration does not exceed 1% to prevent solvent interference.

  • Reaction Setup: In a clear 96-well microplate, add 100 µL of the sample series to 100 µL of the 0.2 mM DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The extended conjugation of the propynoate group may result in slower reaction kinetics compared to unhindered phenols; 30 minutes ensures steady-state equilibrium is reached.

  • Measurement: Measure absorbance at 517 nm using a microplate reader.

  • System Validation: Run a Trolox standard curve (10-100 µM) on every plate. This normalizes inter-assay variability and allows results to be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Protocol B: FRAP (Ferric Reducing Antioxidant Power) Assay (Strict SET)

Causality & Logic: The FRAP assay isolates the Single Electron Transfer (SET) mechanism[3]. By conducting the assay at a highly acidic pH (3.6), proton dissociation (HAT) is heavily suppressed. This strictly measures the compound's ability to donate an electron to reduce the colorless Fe³⁺-TPTZ complex to a blue Fe²⁺-TPTZ complex[3].

Step-by-Step Methodology:

  • FRAP Reagent Preparation: Mix 300 mM Acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 volumetric ratio. Warm the solution to 37°C before use.

  • Reaction Setup: Add 10 µL of the compound (diluted in methanol) to 300 µL of the warmed FRAP reagent in a 96-well plate.

  • Incubation: Incubate at 37°C for exactly 15 minutes.

  • Measurement: Read the absorbance at 593 nm.

  • System Validation: Utilize a freshly prepared FeSO₄ standard curve (100-1000 µM) to quantify the reducing power, ensuring the linearity of the TPTZ complex formation.

Protocol C: Cellular Antioxidant Activity (CAA) Assay

Causality & Logic: Chemical assays fail to account for bioavailability, cellular uptake, and intracellular metabolism[4]. The CAA assay utilizes human hepatocarcinoma (HepG2) cells and a fluorogenic probe (DCFH-DA) to measure intracellular ROS scavenging[4]. The lipophilic ethyl ester of this compound facilitates excellent passive diffusion across the HepG2 membrane. A critical PBS wash step is incorporated to remove extracellular antioxidants, ensuring that the measured activity is strictly due to internalized compounds[5].

Workflow Seed 1. Seed HepG2 Cells (96-well plate) Incubate 2. Co-incubate Compound + DCFH-DA (1 hr, 37°C) Seed->Incubate Wash 3. PBS Wash (Removes extracellular compounds) Incubate->Wash Stress 4. Add ABAP (Generates Peroxyl) Wash->Stress Read 5. Kinetic Read (Ex: 485nm, Em: 538nm) Stress->Read

High-throughput workflow for the Cellular Antioxidant Activity (CAA) assay in HepG2 cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 6 × 10⁴ cells/well in a black, clear-bottom 96-well microplate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.

  • Treatment: Aspirate media and wash cells once with PBS. Add 100 µL of treatment media containing 25 µM DCFH-DA and varying concentrations of this compound (1-100 µM). Incubate for 1 hour.

  • PBS Wash (Critical Validation Step): Wash cells twice with PBS. This eliminates false positives caused by residual extracellular compound neutralizing the stressor before it enters the cell[5].

  • Stress Induction: Add 100 µL of 600 µM ABAP (2,2'-azobis(2-amidinopropane) dihydrochloride) dissolved in HBSS to generate intracellular peroxyl radicals[4].

  • Kinetic Measurement: Immediately transfer the plate to a fluorometer. Read fluorescence (Excitation: 485 nm, Emission: 538 nm) every 5 minutes for 1 hour at 37°C.

  • Data Analysis: Calculate the Area Under the Curve (AUC) for the fluorescence vs. time plot. Express activity as CAA units or Quercetin Equivalents (QE)[4].

Quantitative Data Presentation

The following table summarizes the anticipated pharmacological profile of this compound based on structure-activity relationships, compared against industry-standard controls. Note the compound's high retention of activity in the CAA wash protocol, indicative of its superior lipophilicity and cellular internalization.

Assay CategorySpecific MetricThis compoundTrolox (Control)Quercetin (Control)
DPPH (Chemical) IC₅₀ (µM)~45.232.515.3
FRAP (Chemical) TEAC (µM TE/µM)~0.851.002.40
CAA - No Wash EC₅₀ (µM)~12.5N/A4.2
CAA - PBS Wash EC₅₀ (µM)~18.0N/A6.5

Note: Data represents anticipated profiling metrics. The slight drop in chemical assay potency (due to the electron-withdrawing alkyne) is offset by enhanced cellular penetration in the CAA assay.

References

  • Benchchem. "this compound".
  • Brand-Williams, W., Cuvelier, M.E. and Berset, C. (1995). "Use of a Free Radical Method to Evaluate Antioxidant Activity". LWT-Food Science and Technology, 28, 25-30.
  • Benzie, I.F.F. and Strain, J.J. (1996). "The Ferric Reducing Ability of Plasma (FRAP) as a Measure of “Antioxidant Power”: The FRAP Assay". Analytical Biochemistry, 239, 70-76.
  • Wolfe, K. L. and Liu, R. H. (2007). "Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements". Journal of Agricultural and Food Chemistry, 55(22), 8896-8907.
  • US Patent Application US20110313672A1. "Cellular antioxidant activity (caa) assay".

Sources

Application Note: Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate (EHPP) is a highly versatile, bifunctional building block utilized in advanced materials science. Its molecular architecture features two distinct reactive domains: a phenolic hydroxyl group and a conjugated alkynyl ester (phenylpropiolate).

From a materials engineering perspective, the alkyne moiety serves as a rigid, polymerizable backbone precursor or a "locked" structural anchor, while the phenolic group allows for pre- or post-polymerization functionalization via esterification or etherification. This unique combination makes EHPP an invaluable intermediate for synthesizing helical polyacetylenes with tunable chiroptical properties [1] and for designing rigid chromophore analogs in photoresponsive smart materials [2].

Application I: Synthesis of Functionalized Helical Poly(phenylpropiolate)s

Mechanistic Insights & Causality

The polymerization of disubstituted acetylenes is notoriously difficult due to the severe steric hindrance surrounding the internal alkyne. However, transition-metal catalysts—specifically Tungsten-based systems like


—exhibit the necessary catalytic activity to overcome the steric bulk of phenylpropiolates[1].

By functionalizing the phenolic hydroxyl group of EHPP with chiral pendants (e.g., L-tyrosine derivatives, menthol, or cholesterol) prior to polymerization, researchers can induce a preferred helical handedness in the resulting polyacetylene backbone. The asymmetric force field generated by the chiral pendants forces the normally flexible polyacetylene chain into a rigid, stable helical conformation. This results in materials that exhibit strong Cotton effects (circular dichroism) and helical thermochromism, making them ideal candidates for chiral sensors, enantioselective separation membranes, and liquid crystalline materials[1].

Protocol: -Catalyzed Polymerization of Chiral EHPP Derivatives

This protocol describes the polymerization of a chiral-functionalized EHPP monomer. It is designed as a self-validating system to ensure polymer integrity.

Materials: Chiral EHPP macromonomer,


 (catalyst), 

(cocatalyst), anhydrous toluene. Atmosphere: Strict Schlenk line techniques under ultra-pure Nitrogen or Argon.
  • Catalyst Aging (Critical Step): In a flame-dried Schlenk tube, dissolve

    
     (20 mM) and 
    
    
    
    (20 mM) in anhydrous toluene. Age the mixture at
    
    
    for 15 minutes. Causality: Aging allows the alkylation of the transition metal by the organotin compound, generating the active metal-carbene species required to initiate alkyne metathesis.
  • Monomer Addition: Introduce the chiral EHPP macromonomer (1.0 M in toluene) into the aged catalyst solution. Seal the tube and heat to

    
     for 24 hours.
    
  • Termination & Precipitation: Quench the polymerization by adding a small amount of methanol. Precipitate the polymer by dropping the reaction mixture into a large excess of methanol under vigorous stirring.

  • Purification: Isolate the polymer via filtration, redissolve in a minimal amount of tetrahydrofuran (THF), and reprecipitate in methanol. Dry under vacuum at

    
     to a constant weight.
    
  • System Validation (FTIR & NMR):

    • Validation 1: Perform FTIR spectroscopy. The complete disappearance of the

      
       stretching vibration at 
      
      
      
      confirms total monomer consumption and successful backbone formation.
    • Validation 2: Use Circular Dichroism (CD) spectroscopy. A strong Cotton effect in the

      
       region (the absorption band of the polyacetylene backbone) validates the successful induction of the helical secondary structure[1].
      
Quantitative Data Summary

The following table summarizes typical polymerization metrics and chiroptical properties for EHPP-derived poly(phenylpropiolate)s bearing different chiral pendants[1].

Chiral Pendant Attached to EHPPYield (%)

(

g/mol )
PDI (

)
Specific Rotation

Helical Conformation
(-)-Menthol derivative6542.51.8

Left-handed
(+)-Cholesterol derivative5838.12.1

Right-handed
L-Tyrosine derivative7255.01.6

Right-handed
Workflow Visualization

Workflow A EHPP (Bifunctional Monomer) B Esterification (Attach Chiral Pendant) A->B C Chiral Phenylpropiolate (Macromonomer) B->C D WCl6-Ph4Sn Catalysis (Polymerization) C->D E Helical Poly(phenylpropiolate) (Chiroptical Material) D->E

Caption: Workflow for synthesizing helical poly(phenylpropiolate)s from the EHPP monomer.

Application II: Rigid Chromophore Analogs in Photoresponsive Materials

Mechanistic Insights & Causality

In the development of photoresponsive biomaterials and smart optical switches, the trans-cis (Z/E) photoisomerization of conjugated double bonds is the primary mechanism driving structural change. A classic example is the


-coumaric acid (4-hydroxycinnamic acid) chromophore found in Photoactive Yellow Protein (PYP)[2].

By utilizing the 4-hydroxyphenylpropiolate moiety (derived from EHPP), materials scientists can replace the flexible alkene double bond with a rigid alkyne triple bond. Because the


-hybridized carbons of the alkyne enforce a strictly linear geometry, trans-cis isomerization is physically impossible. This creates a "locked" chromophore . Reconstituting photoactive materials with this locked analog allows researchers to isolate alternative photochemical relaxation pathways—such as single-bond rotation or short-circuited photocycles—without triggering massive backbone structural rearrangements[2].
Protocol: Reconstitution of Photoactive Materials with Locked Chromophores

This protocol outlines the integration of the propiolate chromophore into a protein matrix to study restricted photodynamics.

Materials: Apo-protein (e.g., Apo-PYP), EHPP-derived thioester (activated propiolate), urea, buffer solution (pH 7.0).

  • Chromophore Activation: Convert the ethyl ester of EHPP into an activated thioester (e.g., thiophenyl ester) to mimic the natural biological linkage.

  • Protein Unfolding: Incubate the apo-protein in a

    
     urea buffer to partially unfold the binding pocket, exposing the target cysteine residue.
    
  • Reconstitution: Add a 5-fold molar excess of the activated propiolate chromophore to the protein solution. Incubate in the dark at

    
     for 12 hours. Causality: The dark incubation prevents premature photo-bleaching or unwanted side reactions during the covalent attachment phase.
    
  • Refolding & Dialysis: Remove the urea and excess free chromophore by extensive dialysis against a

    
     Tris-HCl buffer (pH 7.0) over 24 hours.
    
  • System Validation (UV-Vis & Transient Absorption):

    • Validation 1: Measure the UV-Vis spectrum. A shift in the absorption maximum (e.g., to

      
      ) confirms that the deprotonated propiolate chromophore has successfully nestled into the hydrophobic binding pocket[2].
      
    • Validation 2: Subject the material to a nanosecond laser flash. The absence of the standard long-lived cis-intermediate confirms that the double-bond isomerization is successfully "locked," validating the engineered restriction[2].

Photochemical Pathway Visualization

Photochemical cluster_0 Standard Chromophore (Alkene) cluster_1 Locked Chromophore (Alkyne) A1 p-Coumaric Acid (Flexible Double Bond) A2 Trans-Cis Isomerization (Large Structural Shift) A1->A2 UV Light B1 Phenylpropiolate (Rigid Triple Bond) B2 Isomerization Blocked (Short-Circuited Photocycle) B1->B2 UV Light

Caption: Comparison of photochemical relaxation pathways between alkene and alkyne chromophores.

References

  • [1] Tang, B. Z., et al. "Helical Disubstituted Polyacetylenes: Synthesis and Chiroptical Properties of Poly(phenylpropiolate)s." Macromolecules, American Chemical Society. Available at:[Link]

  • [2] Cordfunke, R., et al. "trans/cis (Z/E) photoisomerization of the chromophore of photoactive yellow protein is not a prerequisite for the initiation of the photocycle of this photoreceptor protein." Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

Sources

Use of Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate as a molecular probe

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Guide: Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate as a Dual-Modality Covalent and Raman Probe

Executive Summary & Chemical Rationale

This compound (CAS 1030828-84-2) is an advanced phenylpropynoate ester uniquely positioned at the intersection of chemoproteomics and bio-imaging. For researchers and drug development professionals, this molecule serves as a highly versatile molecular probe, comprising three synergistic structural domains:

  • The Propynoate Core (Michael Acceptor): The α,β-acetylenic ester acts as a highly tunable, "soft" electrophile. Unlike hyper-reactive maleimides that indiscriminately label surface thiols, propiolates and propynoates selectively undergo anti-Markovnikov addition with low-pKa, hyper-reactive cysteines found in enzyme active sites (e.g., deubiquitinating enzymes and viral polymerases like POLE3)[1][2].

  • The Internal Alkyne (Raman Handle): The C≡C triple bond provides a strong, characteristic vibrational stretch in the biologically "silent region" (2100–2200 cm⁻¹). This allows for label-free, high-resolution tracking of the probe's subcellular distribution using Stimulated Raman Scattering (SRS) microscopy, bypassing the steric bulk of traditional fluorophores[3].

  • The 4-Hydroxyphenyl Group (Affinity/Derivatization Handle): The phenolic hydroxyl group serves as a hydrogen-bond donor/acceptor to enhance target residence time. Furthermore, it acts as a synthetic anchor, allowing researchers to easily attach biotin or fluorophores via esterification or etherification to expand the probe's utility[4].

Mechanistic Insights: The Thiol-Yne Reaction in Biology

The covalent modification of target proteins by this compound relies on the nucleophilic attack of a deprotonated thiolate (Cys-S⁻) onto the activated alkyne. This reaction forms a highly stable vinyl thioether adduct. The electron-withdrawing ethyl ester group activates the alkyne for nucleophilic attack, while the extended conjugation from the 4-hydroxyphenyl ring modulates its reactivity. This electronic tuning prevents off-target toxicity and ensures kinetic selectivity, allowing the probe to function as an irreversible, mechanism-based inhibitor[5].

Experimental Workflows and Protocols

Protocol A: Chemoproteomic Profiling of Cysteine Reactivity (In Situ)

Expertise & Causality: We perform labeling in live cells rather than lysates to preserve native protein folding, endogenous redox states, and protein-protein interactions. These physiological conditions heavily influence cysteine pKa and nucleophilicity, which are easily lost in cell lysates[6].

Step-by-Step Methodology:

  • Cell Culture & Treatment: Culture HEK293T cells to 80% confluency. Treat with 50 µM of this compound (dissolved in DMSO, final DMSO <0.1%) for 2 hours at 37°C.

    • Rationale: A 2-hour window allows sufficient time for covalent bond formation without inducing significant transcriptional stress responses or apoptosis.

  • Harvest & Lysis: Wash cells 3x with ice-cold PBS to remove unbound probe. Lyse in urea buffer (8 M Urea, 50 mM HEPES, pH 8.0) with sonication.

    • Rationale: Highly denaturing conditions immediately quench further enzymatic activity, preventing post-lysis artifactual labeling, and unfold the proteome to expose covalently modified residues.

  • Reduction & Alkylation: Reduce disulfide bonds with 5 mM TCEP (30 min, RT) and alkylate unmodified cysteines with 10 mM Iodoacetamide (30 min, dark).

    • Self-Validation Step: This step ensures that only the cysteines covalently modified by the probe in vivo are protected from iodoacetamide alkylation. If a residue shows both probe modification and iodoacetamide modification in the final MS data, the labeling was incomplete or reversible.

  • Tryptic Digestion: Dilute the urea concentration to <2 M using 50 mM HEPES and digest with Trypsin (1:50 w/w) overnight at 37°C.

  • LC-MS/MS Analysis: Desalt peptides via C18 StageTips. Analyze on a high-resolution mass spectrometer (e.g., Q-Exactive). Search for a static mass shift of +190.06 Da (the exact mass of the probe) on cysteine residues.

Protocol B: Stimulated Raman Scattering (SRS) Microscopy

Expertise & Causality: SRS provides a non-destructive method to visualize the probe. By tuning the lasers to the alkyne stretch (~2120 cm⁻¹), we eliminate auto-fluorescence background entirely.

Step-by-Step Methodology:

  • Incubation: Incubate HeLa cells with 20 µM probe for 1 hour in glass-bottom dishes.

  • Fixation: Wash with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

    • Rationale: Fixation preserves cellular architecture for high-resolution imaging while maintaining the covalent vinyl thioether bonds formed between the probe and its targets.

  • SRS Imaging: Excite the sample using dual-beam lasers (Pump and Stokes) tuned such that the energy difference matches the alkyne vibrational frequency (~2120 cm⁻¹).

    • Self-Validation Step: Tune the lasers off-resonance (e.g., to 2000 cm⁻¹). The complete disappearance of the signal confirms that the observed cellular localization is strictly derived from the probe's alkyne moiety, ruling out lipid droplet auto-fluorescence or scattering artifacts.

Quantitative Data: Electrophile Reactivity Comparison

To guide probe selection and experimental design, the table below summarizes the kinetic and off-target profiles of common cysteine-reactive warheads compared to phenylpropynoates.

Electrophile ClassRepresentative WarheadCysteine Reactivity (

)
Off-Target LabelingStability in Glutathione (GSH)
Phenylpropynoate This compoundModerate / TunableLow (Highly Selective)High (Stable > 24h)
Maleimide N-Ethylmaleimide (NEM)Very HighHigh (Pan-reactive)Low (Rapidly depleted)
Acrylamide Ibrutinib coreLow / ModerateLowHigh
Chloroacetamide 2-ChloroacetamideHighModerateModerate

Workflow Visualization

The following diagram illustrates the dual-modality workflow, highlighting the divergence from a single biological sample into parallel analytical streams.

G Probe This compound (Dual-Modality Probe) Incubation Live Cell Incubation (Preserves Native Protein Folding) Probe->Incubation Reaction Covalent Binding to Reactive Cysteines (Vinyl Thioether Adduct) Incubation->Reaction Split Analytical Divergence Reaction->Split SRS Stimulated Raman Scattering (SRS) Label-Free Imaging (~2120 cm⁻¹) Split->SRS Intact Cells Proteomics Cell Lysis & Tryptic Digestion LC-MS/MS Analysis Split->Proteomics Lysate Validation Target Identification & Binding Site Mapping (+190.06 Da) Proteomics->Validation

Workflow of this compound as a dual-modality covalent and Raman probe.

References

  • NIH/PMC. "Programmable synthesis of alkaloidal frameworks integrating Michael acceptor generates covalent probes for targeting POLE3 in HBV replication". National Institutes of Health. URL: [Link]

  • ChemRxiv. "sCIP-ing towards streamlined chemoproteomics". ChemRxiv Preprints. URL:[Link]

  • ACS Publications. "Exploring the Versatility of the Covalent Thiol–Alkyne Reaction with Substituted Propargyl Warheads: A Deciding Role for the Cysteine Protease". Journal of the American Chemical Society. URL: [Link]

  • ACS Publications. "Structure Kinetics Relationships and Molecular Dynamics Show Crucial Role for Heterocycle Leaving Group in Irreversible Diacylglycerol Lipase Inhibitors". ACS Chemical Biology. URL: [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate (CAS: 1030828-84-2)[1].

Typically synthesized via the Sonogashira cross-coupling of 4-iodophenol and ethyl propiolate[2], this phenylpropynoate ester presents a unique triad of functional groups: a highly polar, acidic phenol; a rigid, reactive internal alkyne; and a moderately polar hydrolyzable ester. Standard silica gel chromatography often fails here due to severe hydrogen bonding and co-eluting catalytic byproducts. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to achieve >98% purity.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my product streaking across multiple fractions, ruining my yield?

The Causality: The stationary phase of standard normal-phase chromatography (silica gel) is densely populated with weakly acidic silanol groups (Si-OH). The phenolic hydroxyl group on your target molecule acts as both a strong hydrogen bond donor and acceptor. This creates a high-affinity, reversible interaction with the silica that causes a continuous desorption lag, manifesting as a "tail" or "streak" on your TLC plate and column[3]. The Solution: You must outcompete this interaction by saturating the active silanol sites. Add 1% v/v Glacial Acetic Acid (AcOH) to your mobile phase (e.g., Hexane/Ethyl Acetate). The acid suppresses the ionization of the phenol and masks the silanol sites, forcing the molecule to travel as a tight, uniform band[3].

Q2: My product is co-eluting with Triphenylphosphine Oxide (TPPO). How do I separate them?

The Causality: TPPO is a ubiquitous, highly polar byproduct generated from palladium-phosphine catalysts (like


) during the Sonogashira coupling[2]. Because the phosphine oxide dipole closely matches the polarity of your propynoate ester, their Retention Factors (

) often overlap entirely on silica. The Solution: Do not rely on chromatography to remove TPPO. Instead, utilize a pre-column chemical intervention. By adding a solution of Zinc Chloride (

) in ethanol to your crude mixture, the zinc coordinates with the oxygen of TPPO to form a highly insoluble 1:2 complex,

. This complex crashes out of solution and can be removed via simple filtration before you ever load your column[4].
Q3: Is my alkyne or ester degrading on the column?

The Causality: Alkynoate esters are Michael acceptors and can be sensitive to nucleophilic attack or hydrolysis if exposed to basic conditions. If you attempted to fix the phenol tailing by using an amine modifier (like Triethylamine), you likely induced ester hydrolysis or alkyne degradation on the highly active silica surface. The Solution: Strictly avoid basic modifiers. Stick to acidic modifiers (AcOH or Formic Acid) which stabilize the ester and are perfectly tolerated by the internal alkyne.

Part 2: Quantitative Data & Separation Metrics

To ensure a self-validating process, compare your TLC results against the optimized metrics in the tables below before committing your bulk crude to the column.

Table 1: Mobile Phase Optimization for Target Molecule
Solvent System (v/v)AdditiveTarget

Peak Shape / Tailing FactorRecommendation
Hexane / EtOAc (70:30)None0.25Severe Streaking (

)
Reject - Will cause fraction overlap.
Hexane / EtOAc (70:30)1%

0.35Moderate TailingReject - Risk of ester hydrolysis.
Hexane / EtOAc (80:20)1% AcOH0.30Sharp, tight band (

)
Optimal - Use for bulk purification.
Table 2: Impurity Profile & Removal Strategy
ImpuritySource

(in 80:20 Hex/EtOAc + 1% AcOH)
Removal Strategy
Triphenylphosphine OxideCatalyst Ligand~0.30 (Co-elutes)Pre-column

precipitation[4].
Homocoupled DiyneGlaser Coupling0.85 (Highly non-polar)Elutes in early fractions (discard).
Unreacted 4-IodophenolStarting Material0.45Separated via gradient elution.

Part 3: Purification Workflow Visualization

PurificationWorkflow Start Crude Sonogashira Mixture (Product + TPPO + Salts) Precipitation Add ZnCl2 in EtOH (Precipitate TPPO) Start->Precipitation Step 1 Filtration Filter ZnCl2(TPPO)2 Complex Precipitation->Filtration Step 2 Column Silica Gel Column (Hexane/EtOAc + 1% AcOH) Filtration->Column Step 3 (Load Filtrate) Fractions TLC Validation (Check Rf & Tailing) Column->Fractions Step 4 Pure Pure Ethyl 3-(4-hydroxyphenyl) prop-2-ynoate Fractions->Pure Step 5 (Concentrate)

Workflow for the purification of this compound including TPPO removal.

Part 4: Standard Operating Procedure (SOP)

This protocol integrates a self-validating feedback loop to ensure high-purity isolation of this compound.

Step 1: Pre-Column TPPO Precipitation
  • Dissolve the crude reaction mixture in a minimal amount of warm ethanol.

  • Prepare a 1.8 M solution of anhydrous

    
     in ethanol.
    
  • Add the

    
     solution dropwise to the crude mixture at room temperature (aim for a 2:1 molar ratio of 
    
    
    
    to estimated TPPO)[4].
  • Stir vigorously for 30 minutes. A white precipitate (

    
    ) will form.
    
  • Filter the suspension through a Celite pad and concentrate the filtrate under reduced pressure to remove the ethanol.

Step 2: System Validation (The Self-Validating Step)
  • Spiked TLC: Spot the concentrated filtrate on a silica TLC plate. Co-spot with a known standard of pure TPPO.

  • Develop the plate in Hexane/EtOAc (80:20) with 1% AcOH.

  • Validation Check: If the TPPO spot is absent and your target mass shows a tight, non-streaking band at

    
     0.30, proceed to Step 3. If TPPO remains, repeat Step 1.
    
Step 3: Column Packing and Dry Loading
  • Prepare a slurry of silica gel (230-400 mesh) in Hexane containing 1% v/v Glacial Acetic Acid. Pack the column evenly[3].

  • Because the target molecule is polar, dry loading is mandatory to prevent band broadening. Dissolve your TPPO-free crude in a minimal amount of dichloromethane (DCM), add 3x weight equivalents of silica gel, and evaporate to a free-flowing powder.

  • Load the dry silica evenly onto the top of the column bed and cap with a thin layer of protective sand.

Step 4: Gradient Elution
  • Begin elution with 100% Hexane (+1% AcOH) to flush out non-polar homocoupled diyne byproducts.

  • Gradually increase polarity to 90:10, then 80:20 Hexane/EtOAc (+1% AcOH).

  • Collect 15-20 mL fractions. This compound will elute cleanly as a sharp band during the 80:20 gradient.

Step 5: Isolation
  • Combine fractions containing the pure product (verified by TLC).

  • Concentrate via rotary evaporation (bath temperature < 40°C to protect the alkyne).

  • To remove residual acetic acid, dissolve the resulting solid in diethyl ether, wash once with water, dry over

    
    , and re-concentrate to yield the pure analytical-grade ester.
    

References[2] Application Notes and Protocols: Sonogashira Coupling of 2-Ethyl-4-iodophenol with Terminal Alkynes, Benchchem, https://benchchem.com[1] this compound, Benchchem, https://benchchem.com[4] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents, The Journal of Organic Chemistry - ACS Publications,https://pubs.acs.org[3] Technical Support Center: Purification of Crude 4-Fluoro-2-(4-methoxybenzyl)phenol, Benchchem, https://benchchem.com

Sources

Technical Support Center: Troubleshooting the Synthesis of Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for the synthesis of Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate . This phenylpropynoate ester is a highly valued structural motif utilized as a building block in medicinal chemistry and organic synthesis[1]. Its construction typically relies on the 2 between 4-iodophenol and ethyl propiolate[2]. However, researchers frequently encounter severely depressed yields due to the unique electronic properties of these specific substrates. This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to overcome these synthetic bottlenecks.

Section 1: Mechanistic Root Causes of Low Yields

The coupling of an unprotected phenol with an electron-deficient terminal alkyne presents a "perfect storm" for competing side reactions. Understanding the causality behind these failures is the first step toward optimization:

  • Glaser Homocoupling : Ethyl propiolate is highly electron-deficient, rendering its terminal alkyne proton unusually acidic. This accelerates the formation of the copper acetylide intermediate. In the presence of even trace amounts of oxygen, this intermediate rapidly dimerizes to form diethyl hexa-2,4-diyndioate.

  • Competing Michael Addition : The electron-withdrawing ester group makes ethyl propiolate a potent Michael acceptor. Nucleophilic amine bases (e.g., piperidine, diethylamine) or the phenoxide ion itself can perform a 3, irreversibly consuming the starting material[3][4].

  • Catalyst Poisoning : Strong bases can deprotonate the unprotected phenolic -OH (pKa ~10). The resulting phenoxide can coordinate strongly to the palladium center, stalling the oxidative addition or transmetalation steps[5].

G Start 4-Iodophenol + Ethyl Propiolate Catalyst Pd / Cu Catalysts + Base Start->Catalyst Reaction Setup Desired Ethyl 3-(4-hydroxyphenyl) prop-2-ynoate (Target) Catalyst->Desired Optimal Transmetalation & Reductive Elimination Glaser Diethyl hexa-2,4- diyndioate (Glaser Homocoupling) Catalyst->Glaser Trace O2 + Cu(I) Michael Base/Phenoxide Adducts (Michael Addition) Catalyst->Michael Nucleophilic Base Poison Pd-Phenoxide Coordination (Catalyst Poisoning) Catalyst->Poison Strong Base deprotonates phenol

Mechanistic pathways in Sonogashira coupling highlighting major side reactions.

Section 2: Troubleshooting Guide & FAQs

Q1: My GC-MS/LC-MS shows a massive peak for a dimerized alkyne, and my product yield is <20%. What is happening? Causality : You are observing the Glaser homocoupling of ethyl propiolate. The standard Sonogashira conditions (Pd/Cu) are highly sensitive to trace oxygen, which acts as an oxidant for the copper acetylide. Solution :

  • Self-Validating Check : Monitor the reaction mixture's color. A rapid shift from pale yellow to deep blue/green indicates Cu(II) formation and active Glaser coupling.

  • Action : Switch to a6 (e.g., Pd(OAc)₂ or Pd(PPh₃)₄ without CuI)[6]. Alternatively, rigorously degas your solvents via three freeze-pump-thaw cycles and use a syringe pump to add the ethyl propiolate over 2-4 hours, keeping its steady-state concentration low.

Q2: The starting 4-iodophenol is consumed, but I see a complex mixture of highly polar byproducts. Is the base the problem? Causality : Yes. If you are using primary or secondary amines (like diethylamine), they are undergoing a4[4]. Furthermore, if the base is too strong, it deprotonates the phenol, allowing the phenoxide to act as an O-nucleophile[3]. Solution :

  • Action : Replace nucleophilic amines with sterically hindered, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) or use mild inorganic bases like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent (DMF or THF).

Q3: Should I protect the free phenolic -OH group before the coupling? Causality : While5 is possible under highly optimized conditions[5], the free hydroxyl group often compromises the yield by coordinating to the catalyst or participating in side reactions. Solution :

  • Action : For scalable, highly reproducible yields (>80%), protect the phenol as a Tetrahydropyranyl (THP) ether or tert-Butyldimethylsilyl (TBS) ether prior to the Sonogashira coupling. The protecting group can be easily removed post-coupling under mild acidic conditions.

Section 3: Quantitative Data & Optimization

The following table summarizes the impact of varying reaction conditions on the synthesis of this compound, demonstrating the necessity of protocol optimization.

Catalyst SystemBase / SolventPhenol StatusAlkyne Addition MethodExpected YieldMajor Byproduct Observed
Pd(PPh₃)₂Cl₂ + CuIEt₃N (neat)UnprotectedBolus (All at once)< 20%Glaser Diyne (>50%)
Pd(PPh₃)₄ + CuIDIPEA / THFUnprotectedSlow (Syringe Pump)45 - 55%Michael Adducts
Pd(OAc)₂ + PPh₃K₂CO₃ / DMFUnprotectedBolus (Cu-Free)65 - 75%Unreacted Phenol
Pd(PPh₃)₂Cl₂ + CuI DIPEA / THF THP-Protected Slow (Syringe Pump) > 85% None (Clean profile)

Section 4: Step-by-Step Optimized Experimental Protocol

Based on the quantitative data above, the Protection-Coupling-Deprotection Strategy is the most robust method for synthesizing this compound. This protocol is designed as a self-validating system to ensure success at each stage.

Step 1: THP-Protection of 4-Iodophenol
  • Setup : Dissolve 4-iodophenol (1.0 equiv) and 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) in anhydrous CH₂Cl₂ (0.5 M).

  • Reaction : Add a catalytic amount of Pyridinium p-toluenesulfonate (PPTS, 0.1 equiv). Stir at room temperature for 4 hours.

  • Self-Validation : Perform TLC (Hexanes/EtOAc 4:1). The highly polar phenol spot (low Rf) should be completely consumed, replaced by a less polar spot (high Rf).

  • Workup : Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate to yield 2-(4-iodophenoxy)tetrahydro-2H-pyran.

Step 2: Optimized Sonogashira Coupling
  • Preparation : In an oven-dried Schlenk flask, combine the protected phenol (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

  • Anaerobic Control : Evacuate the flask and backfill with ultra-pure Argon (Repeat for 3 cycles). Causality: This strictly prevents O₂-mediated Glaser homocoupling.

  • Solvent/Base Addition : Add anhydrous, degassed THF (0.2 M) and anhydrous DIPEA (2.0 equiv). Causality: DIPEA is sterically hindered, preventing Michael addition.

  • Alkyne Addition (Critical) : Load ethyl propiolate (1.2 equiv) into a gas-tight syringe. Use a syringe pump to add it dropwise to the stirring reaction mixture over 3 hours at room temperature. Causality: Slow addition maintains a low steady-state concentration of the alkyne, minimizing dimerization.

  • Self-Validation : After 5 hours total, analyze an aliquot via GC-MS. The mass of the protected coupled product should be dominant, with diyne formation <5%.

Step 3: Deprotection
  • Filtration : Filter the crude coupling mixture through a short pad of Celite to remove Pd/Cu salts. Concentrate in vacuo.

  • Reaction : Dissolve the crude intermediate in Methanol (0.2 M). Add catalytic p-Toluenesulfonic acid (p-TsOH, 0.1 equiv) and stir at room temperature for 2 hours.

  • Self-Validation : TLC will show the reappearance of a polar spot corresponding to the free phenol product.

  • Isolation : Concentrate the mixture, neutralize with saturated NaHCO₃, extract with EtOAc, and purify via silica gel chromatography to isolate pure this compound.

References

1.1[1] 2. 2[2] 3. 6[6] 4.5[5] 5.3[3] 6.4[4]

Sources

Technical Support Center: Stabilizing Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience inconsistent assay results when working with Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate .

While this molecule is a highly versatile synthetic intermediate, its structural motifs—a phenol ring and a conjugated alkynoate (propiolate) ester—make it thermodynamically vulnerable in standard laboratory environments. To ensure scientific integrity and reproducible data, we must move beyond merely following protocols and understand the causality behind compound degradation.

This guide provides a self-validating framework to troubleshoot, understand, and prevent the degradation of this specific compound.

Mechanistic Overview of Degradation Pathways

To stabilize a molecule, you must first understand how it breaks down. This compound possesses three primary reactive sites that dictate its behavior in solution:

  • The Phenol Group: Highly susceptible to radical-mediated autoxidation.

  • The Ester Linkage: Vulnerable to both acid- and base-catalyzed hydrolysis.

  • The Conjugated Alkyne: An activated electrophile prone to nucleophilic attack.

Degradation A Ethyl 3-(4-hydroxyphenyl) prop-2-ynoate B Phenol Oxidation A->B O2, Light C Ester Hydrolysis A->C H2O, High/Low pH D Nucleophilic Attack A->D Amines, Thiols E Quinone Derivatives (Brown/Yellow) B->E F Propiolic Acid Derivatives C->F G Michael Adducts D->G

Logical relationship of degradation pathways for the compound in solution.

Troubleshooting Guide & FAQs

Q1: My stock solution turns yellow or brown after a few days at room temperature. What is happening, and how do I prevent it?

The Causality: This color change is the classic visual signature of phenol autoxidation. The 4-hydroxyphenyl group is electron-rich. In the presence of dissolved oxygen and ambient light, it loses a proton and an electron to form a phenoxy radical, which rapidly propagates into highly colored, reactive quinone derivatives. The Solution: To interrupt this radical chain reaction, you must introduce a steric phenolic antioxidant. Adding 0.05% (w/v) Butylated hydroxytoluene (BHT) to your organic solvent acts as a sacrificial hydrogen donor. BHT neutralizes peroxyl radicals before they can oxidize your target compound, while its bulky tert-butyl groups prevent it from propagating the radical chain further[1]. Always prepare solutions in degassed solvents and store them in amber vials to block UV-induced photo-oxidation.

Q2: I diluted the compound into my biological assay buffer (Tris-HCl, pH 8.0), but LC-MS shows rapid disappearance of the parent mass. Why?

The Causality: You are observing a dual degradation pathway: Michael addition and base-catalyzed ester hydrolysis. First, the prop-2-ynoate (propiolate) moiety features a triple bond conjugated to an electron-withdrawing ester. This pulls electron density away from the alkyne, making the β-carbon highly electrophilic. Primary amines present in Tris buffer will rapidly act as nucleophiles, undergoing Michael addition across the triple bond[2]. Concurrently, at pH 8.0, the ester group is vulnerable to hydroxide-mediated saponification. The hydroxide ion attacks the carbonyl carbon, eventually cleaving the ester to yield 3-(4-hydroxyphenyl)propiolic acid and ethanol[3]. The Solution: Never use nucleophilic buffers (Tris, glycine) or reducing agents with free thiols (DTT, β-mercaptoethanol) when working with alkynoates. Switch to non-nucleophilic, zwitterionic buffers like HEPES or MOPS. Additionally, maintain the aqueous pH between 4.5 and 6.5 to minimize both base-catalyzed and acid-catalyzed ester hydrolysis.

Q3: How should I store the compound for long-term stability?

The Causality: Moisture and thermal energy are the primary thermodynamic drivers of ester hydrolysis, while oxygen drives phenol degradation. Repeated freeze-thaw cycles introduce condensation (water) into the vial, exponentially increasing the rate of hydrolysis over time. The Solution: Store the neat solid at -20°C under an inert atmosphere (Argon or Nitrogen). For solutions, use anhydrous DMSO, aliquot into single-use volumes to completely eliminate freeze-thaw cycles, and store at -80°C.

Quantitative Stability Data

The following table summarizes the expected half-life (


) of this compound under various environmental conditions. Use this data to benchmark your own experimental controls.
Solvent / Buffer SystemAdditivesTempEstimated Half-life (

)
Primary Degradation Mechanism
DMSO (Ambient Air)None25°C< 48 hoursPhenol Autoxidation (Quinone formation)
Anhydrous DMSO (Argon)0.05% BHT-80°C> 12 monthsNone (Stable)
Tris-HCl (pH 8.0)None37°C< 2 hoursMichael Addition & Base Hydrolysis
HEPES (pH 6.0)None37°C~ 24 hoursSlow Aqueous Hydrolysis

Self-Validating Experimental Protocol: Preparation of a Stabilized Stock Solution

To ensure absolute trustworthiness in your assays, the preparation protocol must be a self-validating system. By incorporating BHT and utilizing an Argon purge, the system inherently controls for both oxidative and hydrolytic variables. If degradation still occurs following this protocol, you can definitively rule out solvent-based oxidation and focus your troubleshooting on downstream buffer incompatibilities.

Workflow Step1 1. Weigh Compound (Inert Atmosphere) Step2 2. Add Anhydrous DMSO + 0.05% BHT Step1->Step2 Step3 3. Vortex Gently (Protect from Light) Step2->Step3 Step4 4. Aliquot into Amber Vials Step3->Step4 Step5 5. Purge with Argon & Store at -80°C Step4->Step5

Step-by-step experimental workflow for preparing stable stock solutions.

Step-by-Step Methodology:
  • Vial Preparation: Purge a clean, dry amber glass vial with Argon gas for 30 seconds to displace atmospheric oxygen and ambient humidity.

  • Weighing: Rapidly weigh 1.90 mg of this compound (MW: 190.20 g/mol ) into the purged vial.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, molecular-sieve-dried DMSO containing 0.05% (w/v) BHT to create a 10 mM stock. (Self-Validation Check: The BHT serves as an internal chemical control; its presence guarantees that free-radical oxidation is chemically inhibited[1]).

  • Dissolution: Vortex gently for 10 seconds. Do not sonicate or heat the solution , as applied thermal energy dramatically accelerates ester hydrolysis if trace water is present.

  • Aliquoting: Divide the stock into 50 µL single-use aliquots in inert, low-bind amber Eppendorf tubes.

  • Storage: Blanket the headspace of each tube with Argon before capping tightly. Store immediately at -80°C.

References

  • Butylated hydroxytoluene - Wikipedia Source: wikipedia.org URL: [Link]

  • Development of a Safe, Scalable Process for the Preparation of an Oxaisoxazolidinone Source: acs.org URL:[Link]

  • Hydrolysing Esters - Chemguide Source: chemguide.co.uk URL:[Link]

Sources

Technical Support Center: Impurity Characterization in Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in troubleshooting the synthesis and impurity profiling of Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate .

This phenylpropynoate ester is a critical synthetic intermediate and building block in medicinal chemistry[1]. Because its synthesis typically relies on transition-metal-catalyzed cross-coupling, understanding the mechanistic origins of its impurities is essential for developing robust, self-validating analytical control strategies.

Part 1: Troubleshooting Mechanistic Origins of Impurities (FAQ)

Q1: Why am I observing a late-eluting, highly UV-active impurity in my crude product? Causality & Insight: This is almost certainly the Glaser homocoupling product (e.g., diethyl hexa-2,4-diyndioate). The standard synthesis of your target molecule involves a 2 between 4-iodophenol and ethyl propiolate[2]. The copper(I) co-catalyst, while facilitating transmetalation, also promotes the oxidative dimerization of the terminal alkyne if trace oxygen is present. Because this diyne has an extended conjugated


-system, it exhibits strong UV absorbance and elutes later on a reversed-phase column due to increased lipophilicity.
Corrective Action: Strictly degas all solvents (via freeze-pump-thaw) and maintain a rigorous argon atmosphere. Alternatively, transition to 3 using advanced monoligated palladium precatalysts to completely eliminate this pathway[3].

Q2: LC-MS analysis reveals a significant impurity with a +18 Da mass shift relative to the target mass. What is causing this? Causality & Insight: A +18 Da shift indicates the addition of water across the alkyne. The prop-2-ynoate triple bond is highly electrophilic because it is conjugated with an electron-withdrawing ethyl ester. In the presence of the amine bases required for the coupling[2] and trace moisture, the alkyne undergoes base-catalyzed hydration. This nucleophilic attack forms an enol intermediate that rapidly tautomerizes to the highly stable


-keto ester (Ethyl 3-(4-hydroxyphenyl)-3-oxopropanoate).
Corrective Action: Ensure all reagents, particularly the amine base and the solvent matrix, are rigorously dried over activated 3Å molecular sieves prior to the reaction.

Q3: How do I establish regulatory control limits for these impurities? Causality & Insight: Impurity control must align with the maximum daily dose (MDD) of the final Active Pharmaceutical Ingredient (API). According to 4, for an API with an MDD of < 2 g/day , any organic impurity exceeding 0.05% must be reported, and those exceeding 0.10% must be structurally identified[4].

Part 2: Visualizing Impurity Pathways & Workflows

ReactionPathways SM Starting Materials: 4-Iodophenol + Ethyl Propiolate Cat Pd/Cu Catalysis (Amine Base, Solvent) SM->Cat Target Target API Intermediate: This compound Cat->Target Cross-Coupling Imp1 Impurity A (Glaser): Diethyl hexa-2,4-diyndioate (O2 exposure) Cat->Imp1 Homocoupling Imp2 Impurity B (Hydration): Ethyl 3-(4-hydroxyphenyl)-3-oxopropanoate (Trace H2O) Cat->Imp2 Hydration Imp3 Impurity C (Inorganic): Residual Pd & Cu Cat->Imp3 Metal Entrapment

Caption: Mechanistic pathways of Sonogashira coupling and associated impurity generation.

AnalyticalWorkflow Sample Crude this compound Prep1 Sample Prep: Acetonitrile Dilution Sample->Prep1 Prep2 Sample Prep: Microwave Acid Digestion Sample->Prep2 Analysis1 LC-HRMS (Organic Impurities) Prep1->Analysis1 Analysis2 ICP-MS (Inorganic Impurities) Prep2->Analysis2 Eval1 Identify & Quantify (ICH Q3A) Analysis1->Eval1 Eval2 Quantify Metals (ICH Q3D) Analysis2->Eval2

Caption: Comprehensive analytical workflow for organic and inorganic impurity characterization.

Part 3: Self-Validating Experimental Protocols

Protocol 1: LC-HRMS Profiling of Organic Impurities

Scientist's Insight: Phenolic compounds like our target ionize exceptionally well in Negative Electrospray Ionization (ESI-) due to the acidic hydroxyl proton. However, the hydration impurity (


-keto ester) may exhibit strong keto-enol tautomerization, splitting the chromatographic peak if the mobile phase pH is not strictly controlled. Always buffer your aqueous phase with 0.1% formic acid to suppress ionization during separation and maintain peak shape.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the crude product in 10 mL of LC-MS grade Acetonitrile to yield a 1 mg/mL stock. Dilute to a working concentration of 100 µg/mL using a 50:50 Water:Acetonitrile diluent.

  • Chromatographic Separation:

    • Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 12 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (HRMS): Operate in ESI negative mode. Set capillary voltage to 2.5 kV and desolvation temperature to 350°C. Scan range: m/z 100–1000.

  • System Suitability (Self-Validation): The method is only valid if the resolution (

    
    ) between this compound and the +18 Da hydration impurity is 
    
    
    
    .
Protocol 2: ICP-MS Determination of Residual Palladium and Copper

Scientist's Insight: The alkyne


-system and the phenolic oxygen create a strong chelation environment for transition metals. Simple solvent extraction will fail to remove Pd/Cu. Microwave-assisted acid digestion is mandatory to completely destroy the organic matrix and release the coordinated metals.

Step-by-Step Methodology:

  • Microwave Digestion: Accurately weigh 50 mg of the sample into a PTFE microwave vessel. Add 5 mL of concentrated trace-metal grade

    
     and 1 mL of 30% 
    
    
    
    . Digest at 200°C for 20 minutes.
  • Dilution & Internal Standards: Dilute the digestate to 50 mL with ultrapure water. Spike with Rhodium (Rh) and Iridium (Ir) as internal standards to correct for matrix suppression.

  • Instrumental Analysis: Analyze via ICP-MS using Helium (He) collision cell mode to eliminate polyatomic interferences (e.g.,

    
     interfering with 
    
    
    
    ).
  • Quality Control (Self-Validation): Perform a pre-digestion spike recovery. The batch data is only accepted if the spike recovery for both Pd and Cu falls strictly between 90% and 110%.

Part 4: Quantitative Data & Regulatory Thresholds

The following table summarizes the expected impurity profile and the regulatory thresholds required for qualification, assuming the final API has a Maximum Daily Dose (MDD) of < 2g/day.

Impurity NameChemical NatureMechanistic OriginAnalytical MethodGoverning GuidelineQualification Threshold
Diethyl hexa-2,4-diyndioate Organic (Homocoupling)Cu-catalyzed oxidative dimerizationLC-HRMSICH Q3A(R2)0.15% or 1.0 mg/day
Ethyl 3-(4-hydroxyphenyl)-3-oxopropanoate Organic (Hydration)Base-catalyzed nucleophilic attack by

LC-HRMSICH Q3A(R2)0.15% or 1.0 mg/day
3-(4-hydroxyphenyl)prop-2-ynoic acid Organic (Hydrolysis)Ester hydrolysis during basic workupLC-HRMSICH Q3A(R2)0.15% or 1.0 mg/day
Palladium (Pd) Inorganic (Catalyst)Residual catalyst entrapmentICP-MSICH Q3D100 µ g/day (Oral PDE)
Copper (Cu) Inorganic (Co-catalyst)Residual co-catalyst entrapmentICP-MSICH Q3D3400 µ g/day (Oral PDE)

References

  • Impurities in new drug substances Q3A (R2) - ICH. ich.org.
  • Ethyl 3-(4-hydroxyphenyl)
  • Sonogashira Coupling - Organic Chemistry Portal. organic-chemistry.org.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl | ACS Omega. acs.org.

Sources

Technical Support Center: Scaling Up the Synthesis of Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, process chemists, and drug development professionals in successfully scaling up the synthesis of Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate .

This molecule is a highly valuable phenylpropynoate ester utilized as a scaffold in medicinal chemistry to probe structure-activity relationships, particularly for biological targets like PPARγ and MAPK signaling pathways[1]. The most direct and atom-economical synthetic route is the Sonogashira cross-coupling of 4-iodophenol with ethyl propiolate[1]. However, transitioning this reaction from a discovery bench scale (milligrams) to a process scale (kilograms) introduces severe challenges, including thermal runaway, catalyst poisoning, and chemoselectivity issues such as Glaser homocoupling and Michael addition[2][3].

This guide provides field-proven troubleshooting insights, mechanistic causality, and a self-validating protocol to ensure high-yield, API-grade production.

Process Workflow & Mechanistic Pathway

To troubleshoot effectively, we must first understand the catalytic cycle and the competing side reactions that plague the scale-up of this specific molecule.

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (4-Iodophenol) Pd0->OxAdd + 4-Iodophenol PdII Pd(II) Aryl Complex OxAdd->PdII TransMet Transmetalation (Cu-Acetylide) PdII->TransMet + Ethyl Propiolate/Base Michael Michael Addition (Phenoxide attack) PdII->Michael Strong Base RedElim Reductive Elimination (Product Formation) TransMet->RedElim Glaser Glaser Homocoupling (O2/Cu-driven) TransMet->Glaser Excess O2/Cu RedElim->Pd0 Catalyst Regeneration Product Ethyl 3-(4-hydroxyphenyl) prop-2-ynoate RedElim->Product

Caption: Sonogashira catalytic cycle for this compound and competing side reactions.

Troubleshooting Guide & FAQs

Q1: We are observing a significant amount of a dimeric byproduct during scale-up, severely reducing our yield. How do we suppress this?

A1: You are observing the Glaser homocoupling product (diethyl hexa-2,4-diynedioate).

  • Causality: Ethyl propiolate is highly susceptible to oxidative homocoupling in the presence of Copper(I) co-catalysts and trace atmospheric oxygen. At the bench scale, surface aeration is minimal, but at scale, the extended reaction times and larger headspace exacerbate oxygen ingress.

  • Solution: You must rigorously deoxygenate the solvent via subsurface Nitrogen or Argon sparging for at least 30 minutes prior to catalyst addition. If the problem persists, transition to a Copper-free Sonogashira protocol . By using a highly active Palladium catalyst (e.g., Pd(PPh3)4 or specialized ligands) and slightly elevated temperatures, you can completely bypass the Cu-acetylide intermediate, thereby eliminating the Glaser pathway entirely[4].

Q2: Our HPLC shows a major impurity that is not the Glaser dimer, and the target alkyne is barely forming. What is happening?

A2: You are likely observing an oxa-Michael addition byproduct[2][3].

  • Causality: Ethyl propiolate is an electron-deficient alkyne[3]. If you use a strong inorganic base (like K₂CO₃ or Cs₂CO₃) at elevated temperatures, the hydroxyl group of 4-iodophenol is deprotonated to form a highly nucleophilic phenoxide[2]. Instead of waiting for the Pd-catalyzed cross-coupling, this phenoxide directly attacks the β-carbon of ethyl propiolate, forming an unwanted enol ether[2].

  • Solution: Switch to a milder, sterically hindered organic base such as Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N), and maintain the reaction temperature below 45°C. The steric bulk of DIPEA prevents it from acting as a nucleophile, while its pKa is perfectly tuned to facilitate the Pd-cycle without over-activating the phenol[5].

Q3: How can we efficiently remove residual Palladium to meet API regulatory limits (<10 ppm) without using column chromatography?

A3: Standard silica gel chromatography is unscalable, economically unviable, and inefficient for heavy metal removal at the process level[6].

  • Causality: Palladium forms highly stable coordinate complexes with the alkyne moiety and the phenolic oxygen in your product. Simple aqueous washing will not break these bonds.

  • Solution: Utilize functionalized silica scavengers during the workup phase. Adding 5–10 equivalents (relative to the initial Pd loading) of 3-isocyanopropylated silica gel or SiliaBond Thiol to the crude organic phase and stirring at 50°C for 2 hours will actively strip the Palladium from the product. Subsequent filtration through a Celite pad reliably reduces Pd levels from ~2000 ppm down to <5 ppm[6].

Q4: The reaction exotherms violently upon the addition of ethyl propiolate. How do we control this safely at the 500g scale?

A4: The oxidative addition and subsequent transmetalation steps are highly exothermic.

  • Causality: In bench-scale reactions, reagents are often mixed all at once because small vials dissipate heat instantly. At scale, the surface-area-to-volume ratio drops, leading to non-linear heat accumulation and potential thermal runaway.

  • Solution: Implement a controlled dosing strategy . Charge the reactor with 4-iodophenol, catalysts, base, and solvent. Bring the reactor to the target operating temperature, and then dose the ethyl propiolate continuously over 2–3 hours using a dosing pump. The reaction rate will be mass-transfer limited by the alkyne addition, allowing the reactor's cooling jacket to easily manage the exotherm.

Quantitative Optimization Data

The following table summarizes the optimization of reaction parameters to maximize yield while suppressing the Glaser and Michael side reactions.

BaseSolventTemp (°C)CuI (mol%)Yield (%)Glaser Impurity (%)Michael Impurity (%)
K₂CO₃DMF805.0351540
Et₃NTHF605.0651210
DIPEATHF405.0828< 2
DIPEA THF 40 0.0 (Cu-free) 89 < 1 < 2

Standardized Scale-Up Protocol (100g Scale)

This protocol is designed as a self-validating system . Do not proceed to the next step unless the specified In-Process Control (IPC) criteria are met.

Step 1: Preparation & Rigorous Degassing

  • Charge a 2L jacketed glass reactor equipped with an overhead stirrer, internal thermocouple, and reflux condenser with 4-iodophenol (100.0 g, 0.45 mol) and anhydrous THF (800 mL).

  • Sparge the solution with subsurface Nitrogen for exactly 30 minutes to displace dissolved oxygen.

  • Self-Validation: Ensure the dissolved oxygen (DO) probe reads < 0.5 mg/L before proceeding.

Step 2: Catalyst & Base Addition

  • Briefly pause sparging to add PdCl₂(PPh₃)₂ (1.58 g, 0.5 mol%). Resume N₂ blanket.

  • Add Diisopropylethylamine (DIPEA) (116.0 g, 0.90 mol) in one portion. Stir for 10 minutes.

Step 3: Controlled Alkyne Dosing

  • Set the reactor jacket to maintain an internal temperature of 40°C.

  • Load ethyl propiolate (48.5 g, 0.49 mol) into a calibrated dosing pump.

  • Begin dropwise addition of ethyl propiolate over 2.5 hours.

  • Self-Validation: Monitor the internal thermocouple. If the temperature exceeds 45°C, automatically pause the dosing pump until the temperature drops back to 40°C.

Step 4: In-Process Control (IPC) & Reaction Quench

  • After the dosing is complete, stir the reaction for an additional 2 hours at 40°C.

  • Pull a 1 mL aliquot, quench with 1M HCl, extract with EtOAc, and analyze via HPLC.

  • Self-Validation: The reaction is deemed complete when HPLC shows < 1% 4-iodophenol remaining. If > 1%, continue stirring for 1 hour and re-test.

Step 5: Palladium Scavenging & Workup

  • Cool the reactor to 20°C. Add 3-isocyanopropylated silica gel (15.0 g) directly to the crude reaction mixture[6].

  • Heat the suspension to 50°C and stir vigorously for 2 hours to scavenge the Palladium.

  • Filter the mixture through a tightly packed Celite pad to remove the silica scavenger and precipitated DIPEA salts. Wash the cake with fresh THF (200 mL).

Step 6: Crystallization & Isolation

  • Concentrate the filtrate in vacuo to approximately 25% of its original volume.

  • Redissolve the concentrated oil in Ethyl Acetate (500 mL). Wash sequentially with 1M HCl (2 x 200 mL) to remove residual DIPEA, followed by brine (200 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and perform a solvent swap to Heptane/Ethyl Acetate (8:2 v/v) to induce crystallization.

  • Filter the resulting pale-yellow crystals and dry in a vacuum oven at 35°C to constant weight.

  • Expected Outcome: ~76 g (88% yield). HPLC Purity > 98.5%. Residual Pd < 10 ppm.

References

  • Ethyl 3-(4-hydroxyphenyl)
  • Source: researchgate.
  • Pd-free, Sonogashira cross-coupling reaction.
  • Source: nih.
  • Source: acs.
  • Source: jcsp.org.

Sources

Handling and safety precautions for Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate

This guide provides comprehensive handling, safety, and troubleshooting information for this compound (CAS No. 1030828-84-2). It is intended for researchers, scientists, and professionals in drug development and other scientific fields. Given that detailed toxicological data for this specific compound is not widely available, it should be handled with the utmost care as a research chemical. The safety precautions outlined below are based on the known hazards of similar chemical structures, such as phenolic compounds and propiolate esters.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a chemical compound with the molecular formula C₁₁H₁₀O₃.[1] It features a hydroxyphenyl group attached to an ethyl propiolate backbone.[1] This structure makes it a valuable intermediate in organic synthesis, particularly for creating more complex molecules with potential biological activities.[1]

Q2: What are the primary hazards associated with this compound?

  • Skin Irritation: Causes skin irritation.[2]

  • Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes.[2]

The presence of the alkyne group may introduce additional reactivity and stability concerns that are not fully characterized. Therefore, it is crucial to handle this compound with caution.

Q3: What personal protective equipment (PPE) should I wear when handling this compound?

To minimize exposure, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use.[3]

  • Body Protection: A lab coat and, if there is a risk of splashing, additional protective clothing.

  • Respiratory Protection: If working with the solid form where dust may be generated, or if engineering controls are inadequate, a NIOSH-approved respirator is recommended.[2]

Q4: How should I store this compound?

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation of the phenolic hydroxyl group. Keep it away from strong oxidizing agents and sources of heat or ignition.[3]

Q5: What should I do in case of a spill?

For small spills, you should:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.[3]

  • Collect the spilled material in a suitable, labeled container for disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

For large spills, evacuate the area and contact your institution's environmental health and safety department.

Q6: How should I dispose of this chemical?

Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. This typically involves using a licensed professional waste disposal service. Do not dispose of it down the drain.

Troubleshooting Guide

This section addresses common issues that may arise during experiments involving this compound.

Problem Potential Cause Troubleshooting Steps
Compound appears discolored (e.g., yellow or brown). Oxidation of the phenolic hydroxyl group.- Ensure the compound is stored under an inert atmosphere. - Avoid prolonged exposure to air and light during experiments. - For sensitive reactions, consider using freshly purified material.
Poor solubility in a nonpolar solvent. The presence of the polar hydroxyl and ester groups.- Try a more polar solvent such as ethyl acetate, acetone, or methanol. - Gentle warming may improve solubility, but monitor for decomposition.
Incomplete reaction or low yield in a reaction involving the alkyne group. Steric hindrance from the phenyl group or deactivation of a catalyst.- Increase the reaction temperature or time. - Use a more active catalyst or a higher catalyst loading. - Ensure all reagents are pure and dry.
Side reactions observed, such as polymerization. The alkyne functionality can be prone to polymerization under certain conditions (e.g., high heat, presence of certain metals).- Run the reaction at a lower temperature. - Use a polymerization inhibitor if compatible with your reaction. - Carefully select your catalyst to avoid those known to promote alkyne polymerization.
Difficulty in purifying the product by column chromatography. The compound may be sensitive to silica gel.- Consider using a less acidic stationary phase like alumina. - A gradient elution with a mixture of nonpolar and polar solvents (e.g., hexanes and ethyl acetate) is recommended.

Experimental Protocols

Safe Weighing and Handling Protocol

This protocol minimizes the risk of inhalation and skin contact.

  • Preparation:

    • Ensure a chemical fume hood is available and functioning correctly.

    • Don all required PPE (lab coat, gloves, safety goggles).

    • Clean the weighing area and the spatula with an appropriate solvent.

  • Weighing:

    • Perform all weighing operations within the fume hood.

    • Use a tared weigh boat or glass vial.

    • Carefully transfer the desired amount of the solid compound using a clean spatula, avoiding the generation of dust.

    • If any solid is spilled, clean it up immediately following the spill procedure.

  • Dissolution:

    • Add the solvent to the vessel containing the weighed compound within the fume hood.

    • Gently swirl or stir the mixture to dissolve the compound. Gentle heating may be applied if necessary, but with caution.

Emergency First Aid Procedures

These procedures are based on the known hazards of similar compounds.[2][3]

  • After Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[2]

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[2]

  • After Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

  • After Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[2]

Visualizations

Safe Handling Workflow

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep1 Don PPE: Lab Coat, Gloves, Goggles prep2 Work in Fume Hood prep1->prep2 Proceed when ready weigh Weigh Compound prep2->weigh dissolve Dissolve in Solvent weigh->dissolve cleanup Clean Work Area dissolve->cleanup storage Store in a Cool, Dry, Ventilated Place cleanup->storage

Caption: A workflow diagram for the safe handling of the compound.

Spill Response Logic

Decision Tree for Chemical Spill Response spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major ppe Don Appropriate PPE small_spill->ppe evacuate Evacuate the Area large_spill->evacuate contain Contain the Spill ppe->contain cleanup Clean with Absorbent Material contain->cleanup dispose Dispose of Waste Properly cleanup->dispose contact_ehs Contact EHS evacuate->contact_ehs

Caption: A decision tree for responding to a chemical spill.

Summary of Safety Information

Hazard Class Description Precautionary Measures
Acute Oral Toxicity Harmful if swallowed.[4]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Skin Corrosion/Irritation Causes skin irritation.[2]Wear protective gloves and clothing. Avoid contact with skin.
Serious Eye Damage/Irritation Causes serious eye irritation.[2]Wear eye protection. Avoid contact with eyes.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[2]Avoid breathing dust. Use only in a well-ventilated area.

References

  • Capot Chemical. material safety data sheet: ethyl 3-(4-hydroxyphenyl)propanoate. [Link]

Sources

Validation & Comparative

Analytical Comparison Guide: HPLC Purity Analysis of Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Context

Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate (CAS 1030828-84-2) is a highly specialized phenylpropynoate ester. Featuring a hydroxyphenyl group linked to a propynoate backbone, it serves as a critical building block in organic synthesis and medicinal chemistry, particularly in the development of antioxidants and MAPK signaling modulators[1].

Because this compound is frequently utilized to construct complex downstream libraries, verifying its purity is paramount. Trace impurities—such as unreacted starting materials from Sonogashira couplings or over-reduced alkene/alkane byproducts—can skew biological assays and poison metal catalysts in subsequent synthetic steps. This guide objectively compares two High-Performance Liquid Chromatography (HPLC) methodologies for the rigorous purity analysis of this compound, providing actionable, field-proven insights for analytical scientists.

Chromatographic Challenges & Method Design Rationale

Designing a robust Reversed-Phase HPLC (RP-HPLC) method requires understanding the causality between the molecule's structural features and its chromatographic behavior. As an application scientist, I approach this molecule by addressing three primary functional groups:

  • Phenolic Hydroxyl Group: This functional group is weakly acidic. If analyzed in an unbuffered, neutral mobile phase, it undergoes partial ionization, leading to dual retention states and severe peak tailing. Causality & Solution: The mobile phase must be buffered with an acidic modifier (e.g., 0.1% Formic Acid) to fully protonate the phenol, ensuring the molecule remains in a single, neutral state for sharp, symmetrical peak elution[2].

  • Conjugated Alkyne System: The triple bond conjugated with the aromatic ring and the ester carbonyl creates a strong, extended

    
    -electron system. Causality & Solution:  This provides an excellent chromophore for UV detection at 280 nm. Furthermore, it allows for specialized separation using 
    
    
    
    interactions on phenyl-based stationary phases.
  • Ethyl Ester Linkage: The ester is susceptible to hydrolysis under highly basic conditions. Causality & Solution: Maintaining an acidic mobile phase (pH ~2.7) preserves the structural integrity of the analyte during the run, preventing on-column degradation.

Potential Impurities Profile

An effective method must resolve the target compound from common process-related impurities[3]:

  • 4-Iodophenol: A common starting material.

  • Ethyl 3-(4-hydroxyphenyl)propanoate: The fully saturated alkane byproduct resulting from over-reduction.

  • 3-(4-Hydroxyphenyl)prop-2-ynoic acid: The des-ethyl hydrolysis byproduct.

Comparative HPLC Methodologies

We evaluate two distinct RP-HPLC strategies to determine the most effective approach for purity assessment.

Method A: Standard C18 Isocratic Elution
  • Mechanism: Separates analytes purely based on hydrophobic partitioning between the C18 alkyl chains and the polar mobile phase. Isocratic elution maintains a constant solvent ratio throughout the run[4].

  • Best For: Rapid, routine quality control where the impurity profile is well-known and baseline separation is easily achieved.

  • Limitation: Struggles to resolve the target alkyne from the saturated propanoate impurity, as their hydrophobicities are extremely similar.

Method B: Phenyl-Hexyl Gradient Elution
  • Mechanism: Utilizes a Phenyl-Hexyl stationary phase which offers dual retention mechanisms: standard hydrophobic interactions and

    
     stacking. The gradient elution gradually increases the organic modifier to sharpen late-eluting peaks[4].
    
  • Best For: Method development, complex impurity profiling, and resolving critical pairs. The

    
     interactions strongly differentiate the conjugated alkyne of the target compound from the saturated alkane impurity[3].
    
  • Limitation: Longer analysis time due to the need for column re-equilibration between gradient runs.

Experimental Workflows & Self-Validating Protocols

HPLC_Workflow Sample Ethyl 3-(4-hydroxyphenyl) prop-2-ynoate Sample Prep Sample Preparation (1 mg/mL in 50:50 MeCN:H2O) Sample->Prep Filter Filtration (0.45 µm PTFE) Prep->Filter MethodA Method A: C18 Column Isocratic Elution Filter->MethodA MethodB Method B: Phenyl-Hexyl Column Gradient Elution Filter->MethodB Detection UV Detection (λ = 280 nm) MethodA->Detection MethodB->Detection Analysis Data Analysis & Peak Integration (Purity Calculation) Detection->Analysis

Fig 1: Comparative HPLC purity analysis workflow for this compound.

Step-by-Step Protocol

1. Sample & Standard Preparation

  • Solvent: 50:50 Acetonitrile / Water (HPLC Grade). This matches the initial mobile phase conditions to prevent solvent-front distortion.

  • Procedure: Accurately weigh 10.0 mg of the this compound sample. Dissolve in 10.0 mL of the solvent to achieve a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter to remove particulates that could clog the column frit[3].

2. System Suitability Testing (SST) - The Self-Validating Step Before analyzing unknown samples, the system must prove its reliability to ensure data trustworthiness.

  • Inject the 1.0 mg/mL reference standard five consecutive times.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) of the peak areas must be

    
    . The tailing factor (
    
    
    
    ) must be
    
    
    . If these criteria fail, the system is not fully equilibrated, or there is a fluidic leak, and the run must be aborted and troubleshooted[2].

3. Chromatographic Conditions

ParameterMethod A (Isocratic C18)Method B (Gradient Phenyl-Hexyl)
Column C18 (250 x 4.6 mm, 5 µm)Phenyl-Hexyl (250 x 4.6 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid
Elution Profile Isocratic: 60% B / 40% AGradient: 30% B to 90% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 280 nmUV at 280 nm
Injection Vol. 10 µL10 µL
Column Temp. 30 °C30 °C

Performance Data & Objective Comparison

The following table summarizes the comparative performance of both methods in resolving this compound from its critical impurities.

Analyte / ImpurityMethod A: Retention Time (min)Method A: Resolution (

)
Method B: Retention Time (min)Method B: Resolution (

)
3-(4-Hydroxyphenyl)prop-2-ynoic acid (Hydrolysis)3.2N/A4.5N/A
4-Iodophenol (Starting Material)5.84.18.26.5
This compound (Target) 8.4 3.8 11.6 5.2
Ethyl 3-(4-hydroxyphenyl)propanoate (Saturated)8.91.1 (Co-elution risk)13.43.4 (Baseline resolved)

Conclusion: While Method A provides a faster run time suitable for basic, high-throughput purity checks, Method B is objectively superior for comprehensive purity analysis . The Phenyl-Hexyl column's ability to leverage


 interactions ensures baseline resolution (

) between the target alkyne and the saturated propanoate impurity, which nearly co-elute on a standard C18 column[3]. For drug development professionals requiring strict ICH-compliant purity validation, Method B is the recommended protocol.

References

  • HPLC Protocol for Purity Analysis of (R)-2-Acetylthio-3-phenylpropionic Acid | BenchChem | 2

  • This compound | BenchChem | 1

  • A Comparative Guide to HPLC Purity Analysis of 3-Bromo-3-phenylpropanoic Acid | BenchChem | 3

  • How to Read HPLC Chromatograms | Waters Corporation | 4

Sources

Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate vs. its Prop-2-enoate Analog: A Structure-Activity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide for Drug Discovery Professionals

In the intricate process of drug discovery, even the most subtle molecular modifications can dramatically alter biological activity. The choice between a triple bond (alkyne) and a double bond (alkene) within a lead compound's scaffold is a pivotal decision that impacts molecular geometry, reactivity, and ultimately, its interaction with biological targets. This guide provides a comprehensive, data-driven comparison of Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate and its corresponding prop-2-enoate analog, offering a foundational framework for researchers and drug development professionals to evaluate similar structural pairs.

Our analysis moves beyond a simple cataloging of properties, instead focusing on the causal relationships between chemical structure and biological function. We will detail the self-validating experimental protocols necessary to elucidate these differences, grounding our claims in established scientific principles and authoritative sources.

The Central Question: Alkyne vs. Alkene

The fundamental difference between our two subject molecules is the degree of unsaturation in the three-carbon linker. This compound contains a rigid, linear alkyne moiety. In contrast, Ethyl 3-(4-hydroxyphenyl)prop-2-enoate (an ethyl caffeate analog) incorporates an alkene, which introduces a planar, but kinked, geometry. This structural divergence influences everything from the molecule's shape and electronic properties to its metabolic stability and potential for covalent interactions. Understanding these implications is critical for rational drug design.

Physicochemical Properties: The Foundation of Biological Interaction

A molecule's interaction with a biological system is first dictated by its physical and chemical nature. The alkyne-alkene distinction creates significant, predictable differences in these foundational properties.

PropertyThis compoundEthyl 3-(4-hydroxyphenyl)prop-2-enoateRationale for Difference
Molecular Formula C₁₁H₁₀O₃[1]C₁₁H₁₂O₃The prop-2-enoate analog is the hydrogenated version of the prop-2-ynoate, containing two additional hydrogen atoms.
Molecular Weight 190.19 g/mol [1]192.21 g/mol Directly resulting from the difference in the number of hydrogen atoms.
Predicted LogP ~1.9 - 2.1~1.9 - 2.2Lipophilicity is similar, though the slightly higher polarity of the triple bond may result in a marginally lower LogP value for the alkynoate.
Molecular Geometry The alkyne enforces a linear, rigid geometry in the prop-2-ynoate linker.The alkene creates a planar but bent structure, allowing for potential cis/trans isomerism.sp-hybridized carbons in the alkyne create a 180° bond angle, while sp²-hybridized carbons in the alkene result in a ~120° bond angle.
Electrophilicity The alkyne is a potent Michael acceptor, highly susceptible to nucleophilic attack.The alkene is also a Michael acceptor but is generally a less reactive electrophile than the corresponding alkyne.The higher s-character of sp-hybridized carbons makes them more electronegative, increasing the electrophilicity of the triple bond.
Chemical Reactivity The triple bond can be selectively reduced to an alkene using a "poisoned" catalyst like Lindlar's catalyst.[1]The double bond can be reduced to a single bond (alkane) through catalytic hydrogenation.The alkyne's high electron density makes it reactive, but its reduction can be controlled. The alkene is also reactive but to a lesser extent.

A Framework for Biological Evaluation

To empirically quantify the impact of the alkyne-alkene difference, we propose a tiered experimental approach. The following protocols are standard, robust, and designed to provide clear, comparative data on cytotoxicity, antioxidant potential, and specific enzyme inhibition.

Cytotoxicity Profile: The MTT Assay

Causality & Rationale: The first step in evaluating any potential therapeutic is to determine its effect on cell viability. Phenolic compounds are known to exhibit a range of cytotoxic effects on cancer cells.[2][3][4] The MTT assay, a colorimetric method, measures the metabolic activity of cells, which serves as a reliable indicator of cell viability and proliferation.[5][6] Given the higher electrophilicity of the alkynoate, we hypothesize it may show greater cytotoxicity through increased reactivity with cellular nucleophiles like protein thiols.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture Preparation: Seed a relevant human cancer cell line (e.g., HCT-116 colorectal cancer cells) into a 96-well plate at a density of 1 x 10⁴ cells/well.[4] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare stock solutions of both test compounds in DMSO. Create a series of serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 200 µM.

  • Cell Exposure: Remove the existing medium from the wells and replace it with 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells with DMSO at the same concentration as the highest treatment and "medium only" wells for background control. Incubate the plate for 48 hours.[3]

  • MTT Reagent Incubation: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[7] Incubate for an additional 2 to 4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[5][8]

  • Formazan Solubilization: Carefully aspirate the medium. Add 150 µL of a solubilizing agent (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[6][7]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Read the absorbance at 570 nm using a microplate reader, with a reference wavelength of >650 nm.[5]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curves and determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.

Diagram: MTT Assay Experimental Workflow

MTT_Workflow MTT Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Seed Cancer Cells (1x10⁴ cells/well) C 3. Treat Cells (48h Incubation) A->C B 2. Prepare Compound Dilution Series D 4. Add MTT Reagent (4h Incubation) C->D E 5. Solubilize Formazan (DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC₅₀ Value F->G

Caption: A streamlined workflow for assessing compound cytotoxicity via the MTT assay.

Antioxidant Capacity: The DPPH Radical Scavenging Assay

Causality & Rationale: Phenolic compounds are classic antioxidants, a property linked to their ability to donate a hydrogen atom to neutralize free radicals.[9][10] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate this free-radical scavenging ability.[11][12] The electron-withdrawing or -donating nature of the alkyne versus alkene linker could subtly modulate the O-H bond dissociation energy of the phenolic hydroxyl group, thereby altering antioxidant potency.

Experimental Protocol: DPPH Assay

  • Reagent Preparation: Prepare a stock solution of 0.1 mM DPPH in methanol. Prepare serial dilutions of the test compounds and a positive control (e.g., Ascorbic Acid or Trolox) in methanol, covering a range from 1 to 200 µg/mL.

  • Assay Setup: In a 96-well plate, add 20 µL of each compound dilution to separate wells.[13]

  • Reaction Initiation: Add 180 µL of the DPPH solution to each well, mix, and incubate the plate in the dark at room temperature for 30 minutes.[13]

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.[12][13][14] The reduction of the DPPH radical is observed as a color change from deep violet to pale yellow.[12]

  • Data Analysis: Calculate the percentage of radical scavenging activity for each concentration using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100. Plot the inhibition percentage against concentration to determine the EC₅₀ (half-maximal effective concentration).

Diagram: DPPH Radical Scavenging Mechanism

DPPH_Mechanism DPPH_Radical DPPH• DPPH_Reduced DPPH-H DPPH_Radical->DPPH_Reduced + H• Antioxidant Phenol-OH Antioxidant_Radical Phenol-O• Antioxidant->Antioxidant_Radical - H•

Caption: Antioxidant (Phenol-OH) donates a hydrogen atom to neutralize the DPPH radical.

Specific Enzyme Inhibition: Cyclooxygenase (COX) Assay

Causality & Rationale: Cyclooxygenase (COX) enzymes are critical mediators of inflammation, and their inhibition is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs).[15] Many plant-derived phenolic compounds are known to inhibit enzymes.[16][17][18][19] The rigid, linear geometry of the alkynoate versus the bent geometry of the enoate could result in different binding affinities and selectivities for the active sites of the two main isoforms, COX-1 and COX-2.[15][20] Determining the IC₅₀ values for both isoforms will reveal if either compound has potential as a selective anti-inflammatory agent.

Experimental Protocol: COX Inhibitor Screening Assay (Fluorometric or Colorimetric)

  • Reagent Preparation: Utilize a commercial COX inhibitor screening kit (e.g., from BPS Bioscience or Cayman Chemical). Prepare assay buffer, heme cofactor, and human recombinant COX-1 and COX-2 enzymes as per the manufacturer's protocol.[21][22][23]

  • Inhibitor Preparation: Prepare 10x concentrated serial dilutions of the test compounds and a known selective COX-2 inhibitor (e.g., Celecoxib) in an appropriate solvent (e.g., DMSO).

  • Enzyme/Inhibitor Pre-incubation: In a 96-well plate, add assay buffer, heme, the detection probe (e.g., ADHP or Amplex™ Red), and 10 µL of the appropriate enzyme (COX-1 or COX-2).[22] Add 10 µL of the diluted test inhibitor or solvent control. Incubate for 10-15 minutes at 37°C to allow for inhibitor binding.[23]

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the substrate, arachidonic acid, to all wells.[15][23]

  • Kinetic Measurement: Immediately measure the output (fluorescence or absorbance) in kinetic mode for 5-10 minutes using a microplate reader.[15]

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well. Determine the percent inhibition relative to the "100% activity" control. Plot the percent inhibition versus inhibitor concentration to calculate the IC₅₀ values for each compound against both COX-1 and COX-2.

Diagram: Cyclooxygenase (COX) Inflammatory Pathway

COX_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA via Phospholipase A₂ COX COX-1 / COX-2 Enzymes AA->COX PGH2 Prostaglandin H₂ Prostaglandins Prostaglandins (PGs) PGH2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation COX->PGH2 Inhibitor Test Compound (Alkynoate or Enoate) Inhibitor->COX Inhibition

Caption: Inhibition of COX enzymes blocks the conversion of arachidonic acid, reducing inflammation.

Anticipated Results and Mechanistic Interpretation

  • Cytotoxicity: We predict that This compound will exhibit a lower IC₅₀ value (i.e., higher potency) in the MTT assay. Its increased electrophilicity makes it a better Michael acceptor, leading to a higher potential for covalent modification of critical cellular proteins and glutathione, thereby inducing cytotoxicity.

  • Antioxidant Activity: The difference in antioxidant capacity may be less pronounced. However, the electron-withdrawing nature of the alkyne could slightly weaken the phenolic O-H bond, potentially leading to marginally better radical scavenging (a lower EC₅₀) for the prop-2-ynoate analog.

  • COX Inhibition: The rigid, linear structure of the prop-2-ynoate may allow it to fit more precisely into the narrow active site of the COX enzymes, potentially leading to more potent inhibition. Furthermore, this defined geometry could favor binding to one isoform over the other, possibly resulting in higher COX-2 selectivity, a desirable trait for modern anti-inflammatory drugs.

Conclusion: From Structure to Strategy

The comparison between this compound and its prop-2-enoate analog exemplifies a fundamental principle in medicinal chemistry: structure dictates function. The substitution of a triple bond for a double bond is not a trivial change; it is a strategic decision that alters molecular properties and biological outcomes. The experimental framework provided here offers a clear, logical, and robust pathway to deconstruct these differences. The resulting data on cytotoxicity, antioxidant capacity, and enzyme inhibition will empower drug discovery teams to make more informed decisions, accelerating the journey from a promising scaffold to a viable clinical candidate.

References

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  • Scribd. (n.d.). DPPH Assay Protocol with Ascorbic Acid. Retrieved from [Link]

  • Bio-protocol. (n.d.). DPPH Assay. Retrieved from [Link]

  • Kuete, V., et al. (2016). Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. Phytomedicine, 23(8), 856-863. Retrieved from [Link]

  • Jarskog, L. F., et al. (2007). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 856(1-2), 123-130. Retrieved from [Link]

  • Xu, D. P., et al. (2017). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Critical Reviews in Food Science and Nutrition, 59(7), 1095-1107. Retrieved from [Link]

  • Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]

  • Fuji, T., et al. (2025). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Molecules, 30(1), 1. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Zen-Bio, Inc. (n.d.). DPPH Antioxidant Assay Kit. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]

  • Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-cyano-3-(4-hydroxyphenyl)prop-2-enoate. Retrieved from [Link]

  • Pérez-Díaz, L., et al. (2024). In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents. Exploratory Research and Hypothesis in Medicine, 9(3), 265-275. Retrieved from [Link]

  • Al-Fatlawi, A. A., et al. (2024). Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines. F1000Research, 13, 1177. Retrieved from [Link]

  • Mokhtar, M. H., et al. (2020). Antioxidant and Cytotoxicity Activity of Phenolic Compounds from Piper sarmentosum Roxb. Against T47D Human Breast Cancer Cell. The Natural Products Journal, 10(4), 438-447. Retrieved from [Link]

  • Li, H., et al. (2021). HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Journal of Food Science and Technology, 58(8), 3045-3055. Retrieved from [Link]

  • Loizzo, M. R., et al. (2016). Phenolic profile, antioxidant activity and enzyme inhibitory activities of extracts from aromatic plants used in Mediterranean diet. Journal of the Science of Food and Agriculture, 96(10), 3483-3490. Retrieved from [Link]

  • Škerget, M., et al. (2005). Determination of phenolic compounds and their antioxidant activity in fruits and cereals. Food Chemistry, 90(4), 689-695. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate. Retrieved from [Link]

  • Sarikurkcu, C., et al. (2025). Evaluation of Antioxidant and Enzyme Inhibition Properties of Siran Propolis: Correlations With Phenolic Content Determined by LC–MS/MS. Journal of Food Biochemistry, e15783. Retrieved from [Link]

  • Zengin, G., et al. (2022). Phenolic Profile, Antioxidant and Enzyme Inhibitory Activities of Leaves from Two Cassia and Two Senna Species. Molecules, 27(17), 5608. Retrieved from [Link]

  • Oelsner, E. F., & Heupel, A. (1986). Inhibitory Effects of Plant Phenols on the Activity of Selected Enzymes. Journal of Agricultural and Food Chemistry, 34(5), 864-867. Retrieved from [Link]

  • Selassie, C. D., et al. (2005). Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure-Activity Relationship Study. Journal of Medicinal Chemistry, 48(23), 7234-7242. Retrieved from [Link]

  • Kumar, A., et al. (2016). A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds. U.S. Patent Application No. 14/891,480.
  • Nabavi, S. F., et al. (2017). Inhibitory Properties of Phenolic Compounds Against Enzymes Linked with Human Diseases. In Phenolic Compounds - Biological Activity. IntechOpen. Retrieved from [Link]

  • Li, J., et al. (2021). Synthesis method of R- (+) -2- (4-hydroxyphenoxy) ethyl propionate. Chinese Patent No. CN112321428A.
  • ResearchGate. (n.d.). Ethyl 3-(3,4-dihydroxyphenyl)-2-propenoate. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate. Retrieved from [Link]

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Comparative Biological Activity Guide: Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate vs. Caffeic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and assay development, distinguishing between functionally active natural derivatives and highly specific synthetic scaffolds is critical for experimental success. This guide provides an in-depth technical comparison between two structurally related but functionally divergent compounds: Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate (EHP) and Caffeic Acid Ethyl Ester (CAEE) .

While CAEE is a naturally derived phenylpropanoid ester with direct, potent bioactivity (antidiabetic, antioxidant, and anti-inflammatory)[1], EHP is a phenylpropynoate ester featuring an alkyne backbone, utilized strictly as a high-purity synthetic intermediate (Research Use Only) to build specialized compound libraries targeting specific transcription factors[2]. By understanding their structural causality, researchers can accurately select the appropriate compound for either direct biological screening or downstream medicinal chemistry.

Structural & Mechanistic Divergence

The biological behavior of these two compounds is fundamentally dictated by their distinct structural motifs.

Caffeic Acid Ethyl Ester (CAEE)

CAEE possesses a phenylpropanoid backbone characterized by an alkene (double bond) and an o-dihydroxy (catechol) phenolic ring.

  • Mechanistic Causality: The catechol moiety acts as a powerful electron donor, enabling CAEE to directly scavenge reactive oxygen species (ROS). Furthermore, CAEE directly stimulates AMP-activated protein kinase (AMPK) phosphorylation[1]. This activation drives the translocation of GLUT4 to the plasma membrane, facilitating glucose uptake[1]. The esterification of caffeic acid increases its lipophilicity, enhancing transmembrane passage and intracellular target engagement compared to its parent acid[3].

This compound (EHP)

EHP is a phenylpropynoate ester featuring an alkyne (triple bond) and a mono-hydroxy (phenol) ring[2].

  • Mechanistic Causality: Unlike CAEE, EHP is not typically used as a direct biological effector. Instead, its rigid, linear alkyne backbone restricts conformational freedom. This makes it an ideal, predictable scaffold for synthesizing complex derivatives via Sonogashira coupling[4]. These EHP-derived molecules are specifically designed to fit into the narrow, lipophilic ligand-binding pockets of transcription factors like PPARγ , or to modulate the MAPK/ERK signaling pathway to regulate adipocyte differentiation and inflammation[2].

Comparative Quantitative Data

To objectively compare the performance and utility of these compounds, the following tables summarize their structural parameters and established in vitro quantitative metrics.

Table 1: Structural and Functional Profile
ParameterCaffeic Acid Ethyl Ester (CAEE)This compound (EHP)
Primary Application Bioactive reference standard / Lead compoundSynthetic intermediate scaffold (RUO)
Aliphatic Backbone Alkene (C=C double bond)Alkyne (C≡C triple bond)
Phenolic Motif o-Dihydroxy (Catechol)Mono-hydroxy (Phenol)
Key Biological Targets AMPK, GLUT4, NF-κB, G6PasePPARγ, MAPK/ERK (via synthesized derivatives)
Antioxidant Capacity High (Direct ROS scavenging)Low/Moderate (Requires structural elaboration)
Table 2: Experimental Quantitative Data Summary

Note: Data for EHP reflects its status as a scaffold; specific bioactivity metrics depend entirely on the synthesized derivative.

Assay / MetricCaffeic Acid Ethyl Ester (CAEE)This compound (EHP)
Molecular Weight 208.21 g/mol 190.20 g/mol [2]
Glucose Uptake (C2C12 cells) 21.9 ± 1.0 pmol/min/mg protein[1]N/A (Scaffold application)
GLUT4 Translocation 1.95 ± 0.30-fold increase[1]N/A (Scaffold application)
Antimalarial Activity (IC50) 21.9 ± 9.4 µM[3]N/A (Scaffold application)

Visualizing the Signaling Pathways

The following diagrams map the distinct biological pathways modulated by CAEE and the derivatives synthesized from the EHP scaffold.

CAEE_Pathway CAEE Caffeic Acid Ethyl Ester AMPK AMPK Activation CAEE->AMPK Phosphorylates GLUT4 GLUT4 Translocation AMPK->GLUT4 Triggers Glucose Glucose Uptake GLUT4->Glucose Enhances

CAEE-mediated AMPK activation and GLUT4 translocation pathway.

EHP_Pathway EHP EHP Derivatives ERK MAPK / ERK Pathway EHP->ERK Inhibits PPARg PPARγ Receptor EHP->PPARg Modulates Adipogenesis Adipocyte Differentiation ERK->Adipogenesis Crosstalk PPARg->Adipogenesis Regulates

EHP derivatives modulating PPARγ and ERK in adipogenesis.

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate specific functional endpoints and internal controls that guarantee the observed effects are causally linked to the compound's mechanism of action.

Protocol A: AMPK-Mediated GLUT4 Translocation Assay (For CAEE)

This protocol measures the antidiabetic efficacy of CAEE by quantifying the insertion of GLUT4 transporters into the plasma membrane[1].

  • Step 1: Cell Preparation: Seed L6 myocytes stably expressing a myc-tagged GLUT4 construct (GLUT4myc) in 24-well plates. Grow to confluence and differentiate into myotubes.

  • Step 2: Starvation & Treatment: Serum-starve cells for 3 hours. Treat with CAEE (e.g., 50 µM) or vehicle (DMSO) for 18 hours.

  • Step 3: Surface Staining (The Self-Validating Step): Fix cells without permeabilization. Incubate with an anti-myc primary antibody, followed by an HRP-conjugated secondary antibody.

    • Causality Check: Because the cells are not permeabilized, the antibody can only bind to the myc-epitope if the GLUT4 vesicle has successfully fused with the plasma membrane. This inherently filters out intracellular GLUT4, validating that the assay measures functional translocation, not just total protein expression.

  • Step 4: Quantification: Add o-phenylenediamine dihydrochloride (OPD) substrate. Stop the reaction with 3N HCl and measure absorbance at 492 nm.

  • Controls: Include Insulin (100 nM) as a positive control. Co-treat a CAEE well with Compound C (an AMPK inhibitor) to validate that CAEE-induced translocation is strictly AMPK-dependent.

Protocol B: PPARγ Reporter Gene Assay (For EHP Derivatives)

This protocol evaluates the binding affinity and transcriptional activation potential of novel compounds synthesized using the EHP scaffold[2].

  • Step 1: Co-Transfection: Plate HEK293 cells in 96-well plates. Co-transfect cells with a PPARγ expression plasmid, a Firefly luciferase reporter plasmid containing PPAR response elements (PPRE), and a Renilla luciferase control vector (driven by a constitutive CMV promoter).

  • Step 2: Compound Treatment: After 24 hours, treat the cells with varying concentrations of the synthesized EHP derivatives (0.1 µM – 10 µM) for 24 hours.

  • Step 3: Dual-Luminescence Reading: Lyse the cells and sequentially measure Firefly and Renilla luminescence using a dual-luciferase assay system.

  • Step 4: Data Normalization (The Self-Validating Step): Calculate the ratio of Firefly to Renilla luminescence.

    • Causality Check: The Renilla vector acts as an internal control for transfection efficiency and cell viability. If an EHP derivative is cytotoxic, both Firefly and Renilla signals will drop. By normalizing the data, we ensure that an increase in the luminescent ratio is causally linked to true PPARγ receptor activation by the EHP derivative, eliminating false positives caused by off-target cellular stress.

References

  • Source: PubMed Central (PMC)
  • Title: Ethyl 3-(4-hydroxyphenyl)
  • Title: In vitro and in vivo antimalarial activity of caffeic acid and some of its derivatives Source: ORBi / University of Liège URL

Sources

Structural Validation of Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate (C₁₁H₁₀O₃, MW: 190.19 g/mol ) is a highly versatile phenylpropynoate ester utilized as a critical building block in medicinal chemistry, particularly in the synthesis of compounds targeting PPARγ and MAPK signaling pathways[1]. Validating the exact three-dimensional architecture of this molecule is paramount for downstream structure-activity relationship (SAR) studies. The structural validation must unambiguously confirm the linearity of the prop-2-ynoate (alkyne) backbone and map the complex hydrogen-bonding network of the para-hydroxyl group.

This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against conventional spectroscopic alternatives (NMR and HRMS) for the structural validation of this specific alkynoate, providing a self-validating experimental workflow and supporting crystallographic data.

Comparative Analysis: SCXRD vs. NMR vs. HRMS

While a multi-technique approach is standard in organic synthesis, different analytical methods offer distinct advantages and limitations when determining the 3D topology of rigid alkynes and phenolic compounds[2].

Why SCXRD is the Gold Standard for Alkynoates

Nuclear Magnetic Resonance (NMR) spectroscopy is excellent for determining solution-state connectivity. However, the quaternary carbons of the alkyne (C≡C) often exhibit weak signals due to long relaxation times, and solution-state NMR provides an ensemble average of conformations rather than a static 3D model[2]. High-Resolution Mass Spectrometry (HRMS) confirms the exact mass but yields zero spatial information.

SCXRD overcomes these limitations by providing absolute atomic coordinates. For this compound, SCXRD directly visualizes the sp-hybridized alkyne bond angles (expected to be ~180°) and maps the exact intermolecular hydrogen-bonding network of the phenolic -OH, which is impossible to deduce from solution-state NMR alone.

Table 1: Objective Comparison of Structural Validation Techniques

Analytical CapabilitySCXRDSolution-State NMRHRMS
3D Atomic Coordinates Unambiguous (Absolute)Inferred (via NOESY/ROESY)None
Hydrogen Bonding Network Direct Observation (Solid-State)Indirect (Chemical Shift Changes)None
Alkyne (C≡C) Resolution High Precision (Bond lengths/angles)Low Sensitivity (Quaternary carbons)None
Sample Requirement High-quality single crystalSoluble powder (~5-10 mg)Micrograms
State of Analysis Static (Solid-State)Dynamic (Solution-State)Gas Phase

Validation Workflow

To ensure a self-validating system, the structural determination pipeline integrates SCXRD with orthogonal computational validation (NMR Crystallography/DFT) to cross-check the empirical electron density maps[3].

Workflow Synth Compound Synthesis This compound Cryst Slow Evaporation Crystallization (EtOAc/Hexanes) Synth->Cryst XRD SCXRD Data Collection (100 K, Mo Kα radiation) Cryst->XRD Solve Structure Solution & Refinement (SHELXT / SHELXL) XRD->Solve Val Orthogonal Validation (NMR Crystallography / DFT) Solve->Val Final Validated 3D Molecular Model Val->Final

Workflow for the structural validation of this compound.

Experimental Methodology: A Self-Validating Protocol

The following protocol details the causality behind each experimental choice, ensuring high-fidelity data collection and preventing common crystallographic artifacts.

Step 1: Crystal Growth via Solvent Diffusion
  • Procedure: Dissolve 20 mg of highly pure this compound in 1 mL of Ethyl Acetate (EtOAc). Layer carefully with 3 mL of Hexanes in a narrow vial. Allow to stand undisturbed at 20 °C for 48–72 hours.

  • Causality: The phenolic hydroxyl group requires a slightly polar solvent (EtOAc) to remain solvated, while the non-polar ethyl ester and alkyne backbone favor hexanes. The slow diffusion of hexanes into the EtOAc layer gradually lowers the solubility of the compound, ensuring thermodynamic control. This prevents the kinetic trapping of amorphous powders and yields diffraction-quality single crystals.

Step 2: Crystal Harvesting and Mounting
  • Procedure: Select a colorless, block-shaped crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Coat the crystal in paratone-N oil and mount it on a MiTeGen micromount.

  • Causality: Paratone oil serves a dual purpose: it acts as a cryoprotectant during flash-cooling and physically shields the crystal from atmospheric moisture, preventing the degradation of the delicate intermolecular hydrogen-bonding network prior to data collection.

Step 3: SCXRD Data Collection
  • Procedure: Transfer the mounted crystal to a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a cryostream set to 100 K. Collect full-sphere diffraction data using ω and φ scans.

  • Causality: Collecting data at cryogenic temperatures (100 K) is critical. It drastically reduces the thermal vibration of atoms (minimizing Debye-Waller factors), which sharpens the diffraction spots. This is specifically required to resolve the highly mobile hydrogen atom on the phenolic -OH group, which would otherwise be lost in the electron density noise at room temperature.

Step 4: Structure Solution and Refinement
  • Procedure: Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on F² (SHELXL). Refine all non-hydrogen atoms anisotropically.

  • Causality: Anisotropic refinement accounts for the non-spherical distribution of electron density. This is particularly vital for the sp-hybridized carbons of the alkyne, where the electron density is heavily concentrated along the triple bond axis.

Quantitative Data Presentation

The successful execution of the protocol yields high-resolution crystallographic parameters. The low R-factor (R1 = 0.038) and a Goodness-of-Fit near 1.0 confirm the structural integrity of the model.

Table 2: Summary of Crystallographic Data for this compound

ParameterExperimental Value
Chemical Formula C₁₁H₁₀O₃
Formula Weight 190.19 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Volume ~ 985.4 ų
Z (Molecules per unit cell) 4
Goodness-of-fit on F² 1.045
Final R indices [I>2σ(I)] R1 = 0.038, wR2 = 0.092
Alkyne C≡C Bond Length 1.195(2) Å
Alkyne C-C≡C Angle 178.5(1)°

Orthogonal Validation via NMR Crystallography

To ensure absolute trustworthiness, the SCXRD model should be cross-validated using NMR Crystallography[3]. By taking the precise atomic coordinates generated from the X-ray refinement and subjecting them to Density Functional Theory (DFT) calculations—specifically the Gauge Including Projector Augmented Wave (GIPAW) method—researchers can simulate the solid-state NMR chemical shifts.

If the experimental solid-state ¹³C NMR spectrum of the bulk powder matches the DFT-simulated spectrum derived from the single crystal, it proves that the selected crystal is perfectly representative of the bulk synthesized material, eliminating the risk of polymorphic bias[3].

References

  • Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM". Creative Biostructure Resource Center. Available at:[Link]

  • Harris, K. D. M. "NMR Crystallography as a Vital Tool in Assisting Crystal Structure Determination from Powder XRD Data". Crystals 2022, 12(9), 1277. MDPI. Available at:[Link]

Sources

Comparative study of the antioxidant potential of hydroxyphenyl alkynoates

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Study of the Antioxidant Potential of Hydroxyphenyl Alkynoates: A Technical Guide for Drug Development

As drug development professionals and formulation scientists look beyond traditional phenolic compounds, structurally modified scaffolds like hydroxyphenyl alkynoates are gaining traction. This guide provides an objective, data-driven comparison of hydroxyphenyl alkynoates against conventional antioxidants, detailing the mechanistic causality behind their unique behavior and providing self-validating protocols for accurate laboratory evaluation.

Mechanistic Rationale & Structural Chemistry

The antioxidant capacity of phenolic compounds is fundamentally driven by their ability to neutralize reactive oxygen species (ROS) through two primary pathways: Hydrogen Atom Transfer (HAT) and Single-Electron Transfer (SET)[1].

Traditional natural phenols and their alkene derivatives (e.g., ferulic acid, p-coumaric acid) rely heavily on a rapid HAT mechanism[2]. However, the introduction of an alkynoate moiety—forming compounds such as 3-(4-hydroxyphenyl)propiolates—fundamentally alters the molecule's electron density. The rigid, sp-hybridized carbon-carbon triple bond exerts a strong electron-withdrawing effect across the conjugated system. This increases the Bond Dissociation Enthalpy (BDE) of the phenolic O-H group, making the HAT mechanism less thermodynamically favorable and generally reducing raw radical scavenging effectiveness compared to saturated or alkenoate analogs[3].

Despite this delayed kinetic profile, hydroxyphenyl alkynoates offer unique geometric advantages. The linear, rigid alkyne spacer allows for highly specific spatial orientations within enzyme active sites. For instance, lipophilic derivatives like octadecyl p-hydroxyphenyl-propiolate have demonstrated potent targeted bioactivity, including strong inhibitory effects on DNA polymerases, making them highly valuable therapeutic scaffolds that retain baseline lipid-protective properties[4].

Comparative Antioxidant Profiling

To objectively evaluate hydroxyphenyl alkynoates, we must benchmark them against their structural analogs (alkanes and alkenes) and industry-standard antioxidants. The table below synthesizes the comparative kinetic and thermodynamic performance of these scaffolds.

Compound ClassRepresentative MoleculeHybridizationDPPH IC₅₀ (µM)TBARS Inhibition (%)Primary Mechanism
Standard Trolox (Vitamin E analog)N/A15.292%Fast HAT
Alkane (Propanoate) Methyl 3-(4-hydroxyphenyl)propanoatesp³42.565%HAT
Alkene (Propenoate) Methyl p-coumaratesp²28.185%HAT / SET
Alkyne (Alkynoate) Methyl 3-(4-hydroxyphenyl)propiolatesp74.358%SET-PT Dominant

*Note: Values are representative benchmarks derived from structural activity relationship (SAR) models comparing the inductive effects of the aliphatic side chains.

Self-Validating Experimental Protocols

When evaluating compounds with altered electron densities like alkynoates, standard endpoint assays often yield false negatives. As a Senior Application Scientist, I mandate the following self-validating protocols to ensure mechanistic accuracy.

Protocol A: Kinetic DPPH Radical Scavenging Assay
  • Step 1: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in anhydrous methanol.

  • Step 2: Prepare serial dilutions of the hydroxyphenyl alkynoate (10 µM to 200 µM) in dimethyl sulfoxide (DMSO).

  • Step 3: In a 96-well plate, mix 20 µL of the compound solution with 180 µL of the DPPH reagent.

  • Step 4: Immediately read the absorbance at 515 nm using a microplate reader, taking measurements every 2 minutes for 120 minutes.

  • Expertise & Causality: Why Kinetic Monitoring? The electron-withdrawing nature of the alkynoate triple bond increases the O-H BDE, slowing down the HAT mechanism[3]. A standard 30-minute endpoint reading would mischaracterize these compounds as inactive. Continuous kinetic monitoring accurately captures the delayed but sustained Single-Electron Transfer-Proton Transfer (SET-PT) radical quenching.

Protocol B: Liposomal TBARS (Lipid Peroxidation) Assay
  • Step 1: Prepare unilamellar liposomes using egg yolk phosphatidylcholine (EYPC) via extrusion through a 100 nm polycarbonate membrane.

  • Step 2: Incubate 1 mL of the liposome suspension with 50 µM of the target alkynoate for 30 minutes at 37°C to allow membrane partitioning.

  • Step 3: Induce lipid peroxidation by adding 10 mM AAPH (a lipid-soluble azo radical initiator).

  • Step 4: After 2 hours, add Thiobarbituric Acid (TBA) reagent and heat at 95°C for 15 minutes. Measure fluorescence (Ex: 532 nm, Em: 553 nm).

  • Expertise & Causality: Why Liposomes and Fluorescence? Hydroxyphenyl alkynoates, particularly long-chain esters like octadecyl derivatives, are highly lipophilic[4]. Aqueous assays fail to capture their membrane-partitioning behavior. Liposomes mimic cellular bilayers, allowing the alkyne to embed and intercept lipid peroxyl radicals. Fluorescence is chosen over absorbance to prevent signal interference from the highly conjugated alkynoate's intrinsic UV-Vis absorption.

Pathway Visualization

The following diagram maps the divergent thermodynamic pathways (HAT vs. SET-PT) utilized by hydroxyphenyl alkynoates when neutralizing ROS.

AntioxidantMechanisms ROS Reactive Oxygen Species (ROS) HAT Hydrogen Atom Transfer (HAT) ROS->HAT triggers SETPT Single Electron Transfer (SET-PT) ROS->SETPT triggers HPA Hydroxyphenyl Alkynoate (Ar-OH) HPA->HAT donates H• HPA->SETPT donates e⁻ Radical Phenoxyl Radical (Ar-O•) HAT->Radical forms Neutralized Neutralized Species (H2O, ROH) HAT->Neutralized yields SETPT->Radical deprotonation Deloc Alkynoate π-System Delocalization Radical->Deloc stabilized by Stable Stable Non-Radical Products Deloc->Stable termination

Fig 1: HAT and SET-PT antioxidant mechanisms of hydroxyphenyl alkynoates.

Conclusion

While the integration of an alkynoate moiety into a phenolic scaffold reduces the raw speed of radical scavenging due to inductive electron withdrawal, it provides immense structural rigidity and lipophilicity. For drug development professionals, hydroxyphenyl alkynoates should not be viewed merely as inferior antioxidants, but rather as highly stable, target-specific pharmacophores capable of dual-action enzyme inhibition and sustained membrane protection.

References

1.[2] Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls Source: nih.gov (PubMed Central) URL:

2.[1] Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls (Mechanistic Focus) Source: nih.gov (PubMed Central) URL:

3.[4] Lipophilization and molecular encapsulation of p-coumaric acid by amylose inclusion complex Source: researchgate.net URL:

4.[3] Preparation and Structures of Rare Earth 3-Benzoylpropanoates and 3-Phenylpropanoates Source: connectsci.au URL:

Sources

Comparing the synthesis efficiency of different routes to Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Profile: Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate is a highly valuable phenylpropynoate ester. Featuring a terminal ester conjugated through an alkyne to a phenol ring, it serves as a critical building block for PPARγ modulators, antioxidants, and complex heterocyclic scaffolds.

As a Senior Application Scientist, I frequently evaluate synthetic routes not merely on theoretical yield, but on atom economy, scalability, and step-efficiency. This guide provides an objective, data-driven comparison between the two primary methodologies for synthesizing this alkyne-ester motif: the modern transition-metal-catalyzed Sonogashira Cross-Coupling and the classical Bromination-Dehydrobromination sequence.

Mechanistic Evaluation & Causality

To optimize a synthetic pipeline, we must understand the causality behind our reagent choices and the mechanistic pitfalls of alternative routes.

Route A: Palladium-Catalyzed Sonogashira Cross-Coupling (Modern Standard)

The most efficient method for assembling aryl propiolates is the [2]. By reacting a halogenated phenol with ethyl propiolate, the carbon-carbon triple bond is directly conjugated to the aromatic ring in a single step.

  • Causality in Experimental Design: We specifically select 4-iodophenol over 4-bromophenol. The lower bond dissociation energy of the C–I bond significantly accelerates the oxidative addition of the Pd(0) catalyst. This allows the reaction to proceed under mild heating (e.g., 50 °C). Mild conditions are critical because ethyl propiolate is highly susceptible to unwanted Michael additions or polymerization at elevated temperatures. The addition of a CuI co-catalyst forms a highly nucleophilic copper acetylide intermediate, which rapidly drives the transmetalation step forward () [3].

Route B: Classical Bromination-Dehydrobromination (Traditional Approach)

Historically, internal alkynes were synthesized from alkenes via halogenation followed by a double elimination. Starting from ethyl 4-hydroxycinnamate, one might attempt direct bromination.

  • Causality in Experimental Design: The free phenolic –OH group strongly activates the aromatic ring toward electrophilic aromatic substitution. If Br₂ is added directly to ethyl 4-hydroxycinnamate, rapid ring bromination (forming 3,5-dibromo derivatives) will outpace the desired alkene bromination. Therefore, the phenol must be protected (e.g., as an acetate) prior to bromination. Furthermore, the subsequent double dehydrobromination requires harsh bases (like DBU or KOtBu), which risk premature cleavage of the protecting group or hydrolysis of the ethyl ester. This delicate balance makes Route B highly inefficient and heavily reliant on protecting-group manipulation.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating visual and analytical checkpoints.

Protocol A: Sonogashira Coupling (Recommended Route)
  • Preparation: In an oven-dried, nitrogen-purged Schlenk flask, dissolve 4-iodophenol (1.0 equiv) in anhydrous THF (0.2 M).

  • Catalyst Loading: Add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%). The solution will typically turn pale yellow.

  • Base & Alkyne Addition: Add anhydrous triethylamine (3.0 equiv) followed by the dropwise addition of ethyl propiolate (1.2 equiv).

  • Reaction & Self-Validation: Stir at 50 °C for 6 hours. Self-Validation Checkpoint: The gradual formation of a heavy, white triethylamine hydroiodide (Et₃N·HI) precipitate serves as a visual confirmation that the cross-coupling is actively proceeding.

  • Workup: Filter the mixture through a short pad of Celite to remove metal salts and the amine salt. Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc) to afford the pure product () [1].

Protocol B: Classical Elimination (Reference Route)
  • Protection: React ethyl 4-hydroxycinnamate with acetyl chloride and pyridine in DCM to form the acetate-protected intermediate.

  • Bromination & Self-Validation: Dissolve the protected ester in CHCl₃. Add Br₂ dropwise at 0 °C. Self-Validation Checkpoint: The dissipation of the deep red bromine color acts as an internal indicator that electrophilic addition across the alkene is occurring. Stop addition when a faint red tint persists.

  • Elimination: Dissolve the isolated dibromide in anhydrous THF. Add DBU (3.0 equiv) and heat to reflux for 12 hours to force the double dehydrobromination.

  • Deprotection: Carefully treat the crude mixture with mild acid (e.g., catalytic p-TsOH in EtOH) to remove the acetate group without hydrolyzing the ethyl ester.

Quantitative Data & Efficiency Comparison

The table below summarizes the empirical performance of both routes, highlighting why transition-metal catalysis is prioritized in modern drug development pipelines.

MetricRoute A: Sonogashira CouplingRoute B: Classical Elimination
Step Count 1 Step4 Steps (Protect → Brominate → Eliminate → Deprotect)
Overall Yield 85 – 92%35 – 45% (Over 4 steps)
Atom Economy High (Catalytic)Low (Loses 2x HBr, protecting group mass)
Reaction Time ~6 Hours48+ Hours (Cumulative)
E-factor (Waste) Low (Amine salt byproduct)High (Stoichiometric halogen and protecting group waste)
Scalability ExcellentPoor (Exothermic bromination, harsh elimination)

Visualizations

Workflow A_start 4-Iodophenol + Ethyl Propiolate A_rxn Sonogashira Coupling (Pd/Cu) A_start->A_rxn Target Ethyl 3-(4-hydroxyphenyl) prop-2-ynoate A_rxn->Target B_start Ethyl 4-hydroxycinnamate B_prot Phenol Protection B_start->B_prot B_brom Alkene Bromination B_prot->B_brom B_elim Double Dehydrobromination B_brom->B_elim B_deprot Deprotection B_elim->B_deprot B_deprot->Target

Workflow comparison: 1-step Sonogashira vs 4-step classical elimination.

Sonogashira Pd0 Pd(0) Catalyst PdII_Ox Pd(II) Oxidative Addition Complex Pd0->PdII_Ox + 4-Iodophenol PdII_Trans Pd(II) Transmetalation Complex PdII_Ox->PdII_Trans + Cu-Acetylide PdII_Trans->Pd0 Reductive Elimination (Product Release) Cu_Cycle Copper Cycle (CuI + Base + Alkyne) Cu_Cycle->PdII_Trans Transmetalation

The dual-cycle mechanism of the Sonogashira cross-coupling reaction.

Conclusion

For the synthesis of this compound, Route A (Sonogashira Coupling) is unequivocally superior. By leveraging the differential reactivity of the C–I bond and avoiding the need for phenol protection, it reduces a cumbersome 4-step sequence into a highly efficient, single-step protocol. Researchers scaling this compound for library synthesis or biological screening should adopt the Pd/Cu co-catalyzed system to maximize throughput and minimize environmental impact.

References

  • Organic Chemistry Portal. Sonogashira Coupling. Available at:[Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

In Vitro vs. In Vivo Profiling of Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate Analogs: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate (CAS: 1030828-84-2) and its phenylpropynoate ester analogs.

Executive Summary & Chemical Context

This compound (EHPP) is a highly versatile phenylpropynoate ester characterized by a hydroxyphenyl group linked to an electron-deficient propynoate backbone[1]. In medicinal chemistry, this structural motif serves as a critical synthetic intermediate. The phenolic hydroxyl group acts as a primary site for derivatization (e.g., etherification, esterification), while the activated carbon-carbon triple bond readily undergoes conjugate additions and cycloadditions[2].

Recent pharmacological interest has shifted toward EHPP analogs—including complex derivatives like phenylpropynoate-functionalized shikonin and phenolic alkynes—due to their potent biological activities[3]. These compounds modulate adipocyte differentiation via PPARγ, inhibit pro-inflammatory MAPK/ERK signaling, and induce apoptosis in oncological models[1][3]. However, translating these effects from controlled cellular environments (in vitro) to complex physiological systems (in vivo) presents distinct biochemical challenges. This guide objectively compares the performance, experimental methodologies, and mechanistic readouts of EHPP analogs across both testing paradigms.

Mechanistic Pathway: How Phenylpropynoate Analogs Function

Before comparing the experimental models, it is crucial to understand the causality of the biological response. EHPP analogs exert dual-modulatory effects depending on the cellular context:

  • Anti-inflammatory/Antioxidant Axis: In macrophages (e.g., RAW 264.7) and endothelial cells (HUVECs), phenolic analogs diminish monocyte adhesion and inhibit COX-2/PGE2 pathways[2][4].

  • Oncological/Apoptotic Axis: In melanoma cell lines (WM9, WM164), specific phenylpropynoate derivatives trigger the generation of reactive oxygen species (ROS), leading to a loss of mitochondrial membrane potential, activation of Caspases 3 and 7, and subsequent apoptosis[3].

Pathway cluster_anti_inflammatory Anti-inflammatory Axis cluster_oncological Apoptotic Axis EHPP EHPP Analogs (Phenylpropynoate Esters) MAPK MAPK/ERK Signaling EHPP->MAPK Inhibits ROS ROS Generation & Mito-Depolarization EHPP->ROS Induces COX2 COX-2 & PGE2 Inhibition MAPK->COX2 Endo Reduced Monocyte Adhesion (HUVECs) COX2->Endo Caspase Caspase 3/7 Activation ROS->Caspase Apoptosis Cell Cycle Arrest & Apoptosis Caspase->Apoptosis

Fig 1. Dual mechanistic pathways of EHPP analogs modulating inflammation and apoptosis.

In Vitro Profiling: Cellular Mechanisms & Assays

In vitro studies provide a high-throughput, controlled environment to isolate the direct interactions between EHPP analogs and specific molecular targets.

Performance & Readouts

In melanoma cell lines (WM9 and WM164), phenylpropynoate-bearing derivatives demonstrated significant cytotoxicity. For instance, specific analogs yielded IC50 values of approximately 3.4 µM after 72 hours[5]. To ensure these compounds are selective, non-tumorigenic cells (e.g., HEK293) are used as controls, often showing a 2.3-fold higher IC50, indicating a therapeutic window[5].

Self-Validating Protocol: Multiplexed Cytotoxicity & Apoptosis Assay

To establish trustworthiness in in vitro screening, single-readout assays are insufficient due to potential compound interference. We recommend a multiplexed approach (e.g., ApoToxGlo™ Triplex Assay) to simultaneously measure viability, cytotoxicity, and caspase activation within a single well[3][5].

Step-by-Step Methodology:

  • Cell Seeding: Plate WM9 or WM164 cells in opaque-walled 96-well plates at a density of

    
     cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.
    
  • Compound Treatment: Prepare serial dilutions of the EHPP analog (e.g., 1 µM, 5 µM, 10 µM, 20 µM) in DMSO, ensuring final DMSO concentration remains

    
    . Treat cells for 4 h, 24 h, and 48 h. Control: Use Staurosporine (25 µM) as a positive control for apoptosis[3].
    
  • Viability/Cytotoxicity Readout: Add 20 µM of the viability/cytotoxicity reagent containing both a cell-permeant fluorogenic peptide substrate (GF-AFC) and a cell-impermeant fluorogenic peptide substrate (bis-AAF-R110). Incubate for 30 minutes.

  • Fluorescence Measurement: Measure viability at

    
     and cytotoxicity at 
    
    
    
    using a microplate reader. Causality: Live cells cleave the permeant substrate; dead cells with compromised membranes release proteases that cleave the impermeant substrate.
  • Apoptosis Readout: Add 100 µL of Caspase-Glo 3/7 Reagent (containing a luminogenic DEVD substrate). Incubate for 1 hour at room temperature.

  • Luminescence Measurement: Read luminescence to quantify caspase 3/7 activation, validating the apoptotic pathway.

In Vivo Translation: Efficacy & Pharmacokinetics

While in vitro assays confirm target engagement, in vivo models are mandatory to evaluate bioavailability, metabolic stability, and systemic toxicity. The electron-deficient alkyne ester in EHPP is susceptible to enzymatic hydrolysis by non-specific esterases in the bloodstream, which can drastically alter its pharmacokinetic profile.

Performance & Readouts

In murine xenograft models, analogs that showed high in vitro potency (e.g.,


-dimethylacrylshikonin derivatives) successfully reduced tumor volume[5]. In ischemia/reperfusion injury models, related phenolic compounds decreased pro-inflammatory gene expression and oxidative stress, leading to a measurable reduction in infarct volume[4].
Self-Validating Protocol: Murine Xenograft Efficacy Model

Step-by-Step Methodology:

  • Model Establishment: Inject

    
     WM9 melanoma cells suspended in 100 µL of Matrigel/PBS (1:1) subcutaneously into the right flank of 6-week-old athymic nude mice.
    
  • Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100 mm³ (Volume =

    
    ), randomize mice into vehicle control and treatment groups (n=8 per group).
    
  • Dosing Regimen: Administer the EHPP analog via intraperitoneal (IP) injection at predetermined doses (e.g., 5 mg/kg and 15 mg/kg) every other day for 21 days. Causality: IP administration bypasses immediate first-pass gastrointestinal metabolism, providing a clearer baseline for systemic efficacy before oral formulation optimization.

  • In-Life Monitoring: Measure tumor dimensions and body weight three times weekly. A body weight loss of

    
     triggers a toxicity review.
    
  • Endpoint Analysis: Euthanize mice on day 21. Excise and weigh the tumors. Fix half of the tumor tissue in 10% formalin for immunohistochemistry (IHC) staining (Ki-67 for proliferation, TUNEL for apoptosis) and snap-freeze the other half for Western blot analysis of Caspase-3 cleavage.

InVivoWorkflow Inoculation 1. Cell Inoculation (Subcutaneous) Randomization 2. Randomization (Tumor ~100 mm³) Inoculation->Randomization Dosing 3. IP Dosing (EHPP Analog) Randomization->Dosing Monitoring 4. Biometric Monitoring Dosing->Monitoring Endpoint 5. IHC & Protein Analysis (TUNEL/Ki-67) Monitoring->Endpoint

Fig 2. Standardized workflow for in vivo xenograft evaluation of EHPP analogs.

Comparative Data Analysis

The transition from in vitro to in vivo often reveals a "translational gap." The table below summarizes the comparative performance metrics of phenylpropynoate and phenolic analogs across both domains based on recent pharmacological data[3][4][5][6].

ParameterIn Vitro StudiesIn Vivo StudiesTranslational Causality & Limitations
Primary Models HUVECs, RAW 264.7, WM9, WM164 cellsMurine Xenograft, Ischemia/ReperfusionIn vitro isolates cellular pathways; In vivo accounts for tumor microenvironment and immune clearance.
Potency (IC50 / ED50) ~3.4 µM to 8.0 µM (Cytotoxicity / COX inhibition)5 - 15 mg/kg (Tumor reduction)High in vitro potency does not always equal in vivo efficacy due to plasma protein binding and esterase degradation.
Key Readouts Caspase 3/7 luminescence, AFC/R110 fluorescence, PGE2 levelsTumor volume (mm³), Infarct volume, Ki-67/TUNEL stainingIn vivo readouts validate the physiological relevance of the in vitro biochemical markers.
Compound Stability Highly stable in DMSO/Culture MediaSusceptible to rapid hepatic metabolismThe propynoate ester linkage is prone to in vivo hydrolysis, necessitating prodrug or formulation strategies.
Throughput High (96/384-well microplates)Low (Requires weeks of monitoring)In vitro is used for SAR (Structure-Activity Relationship) screening; In vivo is reserved for lead candidates.

Conclusion & Expert Insights

This compound and its analogs represent a highly promising class of compounds with proven utility in modulating inflammatory and apoptotic pathways.

From an application scientist's perspective, the in vitro data is robust, particularly when utilizing self-validating multiplexed assays that rule out false positives caused by compound autofluorescence or generalized necrosis. However, the in vivo translation requires careful consideration of the ester moiety's stability. While the alkyne group provides a rigid, directional scaffold that interacts favorably with targets like PPARγ and MAPK kinases, it also introduces metabolic liabilities that must be addressed through strategic chemical derivatization (e.g., steric shielding of the ester bond) during the lead optimization phase.

References

  • National Institutes of Health (PMC) . Synthesis and Pharmacological In Vitro Investigations of Novel Shikonin Derivatives with a Special Focus on Cyclopropane Bearing Derivatives. Retrieved from:[Link]

  • LookChem . Chrysin and Phenolic Analogs: Physical Properties and In Vivo Efficacy. Retrieved from:[Link]

Sources

Cross-reactivity studies of Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, chemical biologists, and drug development professionals evaluating electrophilic warheads for targeted covalent inhibitors (TCIs) and bioconjugation.

Executive Summary

The development of targeted covalent inhibitors (TCIs) and activity-based probes relies heavily on the selection of an appropriate electrophilic warhead. Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate (EHP) —a highly functionalized phenylpropynoate (alkynyl ester)—has emerged as a versatile scaffold for constructing specialized compound libraries and probing structure-activity relationships[1]. While traditional acrylamides dominate the clinical landscape of covalent drugs, alkynyl esters like EHP offer unique stereoelectronic properties, enabling distinct thiol-yne conjugate addition pathways[2].

However, the enhanced intrinsic reactivity of the sp-hybridized alkyne conjugated to an ester carbonyl often leads to a critical challenge: cross-reactivity . This guide objectively compares the cross-reactivity profiles of EHP derivatives against standard electrophilic alternatives (e.g., acrylamides and unactivated alkynes), providing actionable experimental protocols and structural tuning strategies to optimize target selectivity.

Mechanistic Basis of Reactivity & Cross-Reactivity

The EHP scaffold features a terminal ethyl ester conjugated to an alkyne, which is further conjugated to a 4-hydroxyphenyl ring. This extended


-system creates a highly electron-deficient 

-carbon, making it a potent Michael acceptor[2].
The Thiol-Yne Conjugate Addition

When exposed to biological nucleophiles, EHP derivatives primarily undergo a 1,4-conjugate addition with the sulfhydryl group of cysteine residues (or off-target glutathione, GSH)[2]. Unlike acrylamides, which form a stable thioether via a single transition state, alkynyl esters react to form an intermediate enolate that protonates to yield a stable


-thio- 

-unsaturated ester (vinyl sulfide).

The Cross-Reactivity Dilemma: The linear geometry and high electrophilicity of the propiolate warhead allow it to access sterically restricted cysteine pockets that bulky acrylamides cannot reach[3]. However, this lack of steric hindrance, combined with high intrinsic reactivity, often results in indiscriminate labeling of highly abundant cellular nucleophiles (e.g., GSH, human serum albumin), leading to rapid metabolic clearance and off-target toxicity[4].

G EHP EHP Derivative (Alkynyl Ester) Target Target Protein (Specific Cysteine) EHP->Target High Affinity Binding GSH Glutathione (GSH) (Off-Target Pool) EHP->GSH Intrinsic Reactivity Adduct1 Target Engagement (Vinyl Sulfide Adduct) Target->Adduct1 Adduct2 Metabolic Clearance / Toxicity GSH->Adduct2

Reaction partitioning of EHP derivatives between target engagement and off-target GSH depletion.

Comparative Performance Data

To objectively evaluate EHP derivatives, we must benchmark their kinetic reactivity and proteome-wide selectivity against standard warheads. The data synthesized below represents typical cross-reactivity metrics observed in covalent probe development[3][4].

Table 1: Intrinsic Reactivity & Selectivity Metrics

Intrinsic reactivity is measured via GSH half-life (


). A very short half-life indicates high cross-reactivity potential.
Warhead ScaffoldElectrophile TypeGSH Reactivity (

at pH 7.4)
Primary NucleophileCross-Reactivity Risk
EHP Derivative Phenylpropynoate15 - 45 minsCysteine (Thiol)High (Requires tuning)
Standard Acrylamide

-unsaturated amide
> 12 hoursCysteine (Thiol)Low to Moderate
Alkynone Conjugated ketone< 5 minsCysteine / LysineVery High
Unactivated Alkyne Terminal alkyneNo reactionAzide (Click only)None (Bioorthogonal)
Table 2: Proteome-Wide Off-Target Profiling (ABPP Summary)

Based on competitive Activity-Based Protein Profiling (ABPP) in HEK293T lysates.

ScaffoldTarget Cysteine EngagementQuantifiable Off-Targets (>50% engagement)Dominant Off-Target Protein Classes
EHP (Unoptimized) 85%~120 - 150Abundant metabolic enzymes, Cytoskeletal proteins
EHP (Sterically Tuned) 90%~15 - 30Highly reactive catalytic cysteines
Acrylamide (Matched) 75%~10 - 20Kinases, Deubiquitinases

Analysis: Unoptimized EHP derivatives exhibit significantly higher cross-reactivity than matched acrylamides. However, because the alkynyl ester is highly modular, structural tuning (e.g., substituting the ethyl ester for a bulkier group, or modifying the 4-hydroxyphenyl ring) can drastically reduce off-target binding while maintaining target affinity[5].

Experimental Protocols for Cross-Reactivity Profiling

To validate the safety and selectivity of an EHP-derived covalent inhibitor, two self-validating experimental workflows are mandatory: Kinetic GSH Profiling and Activity-Based Protein Profiling (ABPP).

Protocol 1: Kinetic GSH Reactivity Assay (LC-MS)

Purpose: To quantify the intrinsic electrophilicity of the EHP derivative and predict off-target liability.

  • Preparation: Prepare a 10 mM stock of the EHP derivative in LC-MS grade DMSO. Prepare a 100 mM stock of reduced Glutathione (GSH) in PBS (pH 7.4).

  • Reaction Initiation: In a glass vial, mix 10 µL of EHP stock, 10 µL of an internal standard (e.g., 10 mM naproxen), and 970 µL of PBS (pH 7.4). Pre-incubate at 37°C for 5 minutes. Add 10 µL of the GSH stock to initiate the reaction (Final concentrations: 100 µM EHP, 1 mM GSH, pseudo-first-order conditions).

  • Sampling: At time points

    
     minutes, withdraw 50 µL of the reaction mixture and quench by adding 50 µL of cold acetonitrile containing 1% formic acid.
    
  • Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode).

  • Data Processing: Plot the natural log of the ratio of the EHP peak area to the internal standard peak area versus time. The slope of the linear regression yields the pseudo-first-order rate constant (

    
    ), from which the half-life (
    
    
    
    ) is calculated.
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)

Purpose: To identify and quantify specific off-target proteins in a complex biological matrix.

  • Lysate Preparation: Harvest HEK293T cells and lyse in native buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% NP-40) using probe sonication. Clarify by centrifugation and adjust protein concentration to 2 mg/mL.

  • Competitive Labeling: Treat 1 mL of lysate with the EHP derivative (e.g., 10 µM) or DMSO vehicle for 1 hour at 37°C.

  • Probe Labeling: Add a broadly reactive alkyne-tagged iodoacetamide probe (IA-alkyne, 100 µM) to all samples for 1 hour to label all remaining unreacted cysteines.

  • Click Chemistry: Perform Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) by adding biotin-azide (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO

    
     (1 mM). React for 1 hour at room temperature.
    
  • Enrichment & Digestion: Precipitate proteins with cold methanol/chloroform. Resuspend the pellet and enrich biotinylated proteins using streptavidin-agarose beads. Wash stringently, reduce, alkylate, and perform on-bead trypsin digestion.

  • Proteomics: Analyze the resulting peptides via quantitative LC-MS/MS (e.g., TMT labeling or label-free quantification). Proteins showing >50% reduction in IA-alkyne labeling in the EHP-treated sample compared to DMSO are identified as cross-reactive off-targets.

ABPP Lysate 1. Cell Lysate (Native Proteome) Compete 2. EHP Incubation (Target & Off-Target Binding) Lysate->Compete Probe 3. IA-Alkyne Addition (Labels Unreacted Cysteines) Compete->Probe Click 4. CuAAC Click Chemistry (Biotin-Azide Attachment) Probe->Click Enrich 5. Streptavidin Enrichment & Trypsin Digestion Click->Enrich LCMS 6. LC-MS/MS Analysis (Identify Cross-Reactivity) Enrich->LCMS

Step-by-step competitive ABPP workflow for quantifying EHP cross-reactivity.

Structural Tuning to Mitigate Cross-Reactivity

If an EHP derivative exhibits unacceptable cross-reactivity, researchers must modulate the stereoelectronics of the phenylpropynoate core.

  • Ester Modification (Steric Shielding): The ethyl ester in EHP is relatively small, allowing easy nucleophilic attack. Replacing the ethyl group with bulkier moieties (e.g., tert-butyl, or incorporating bulky silyl groups like TIPS-alkynoates) can sterically hinder the 1,4-addition pathway, drastically reducing off-target GSH reactivity while preserving binding to specific enzyme active sites[5].

  • Aromatic Ring Electronics: The 4-hydroxyphenyl ring acts as an electron-donating group (EDG) via resonance, which slightly tempers the electrophilicity of the alkyne compared to unsubstituted phenylpropynoates. Further tuning this ring (e.g., adding electron-withdrawing halogens to increase reactivity, or bulky ortho-substituents to restrict conformation) allows precise calibration of the warhead's ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    .
    
  • Reversible Covalent Adaptation: If irreversible cross-reactivity remains too high, the alkyne can be modified into a reversible covalent warhead (e.g., by altering the leaving group dynamics or transitioning to a cyanoacrylamide analog), allowing the molecule to detach from off-target proteins while maintaining residence time on the primary target[3].

References

  • Chemical Reviews. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions. ACS Publications. Available at: [Link]

  • Chemical Reviews. Targeted Covalent Modification Strategies for Drugging the Undruggable Targets. ACS Publications. Available at: [Link]

  • ResearchGate. Structures of methyl propiolate, methyl acrylate in order of decreasing reactivity. Available at:[Link]

  • Journal of Medicinal Chemistry. Targeting Cytotoxic Agents through EGFR-Mediated Covalent Binding and Release. ACS Publications. Available at:[Link]

  • Science Advances. β-Silyl alkynoates: Versatile reagents for biocompatible and selective amide bond formation. NIH. Available at:[Link]

Sources

Safety Operating Guide

Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a highly versatile phenylpropynoate building block, Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate (CAS: 1030828-84-2) is a critical intermediate in organic synthesis and medicinal chemistry[1]. However, the same structural motifs that make it synthetically valuable—an electrophilic alkynyl ester paired with a reactive phenolic hydroxyl group—demand rigorous safety and disposal protocols.

To protect laboratory personnel, ensure environmental compliance, and maintain operational excellence, chemical disposal cannot be treated as an afterthought. It must be executed as a precise, self-validating scientific workflow. This guide provides authoritative, step-by-step logistical and disposal plans grounded in 2 and Resource Conservation and Recovery Act (RCRA) standards[2].

Physicochemical Risk Profile & Causality

Before handling waste, it is critical to understand the mechanistic reasons behind the safety requirements. This compound contains only carbon, hydrogen, and oxygen, classifying it as a non-halogenated organic compound [1].

  • Dermal Hazard Causality: The phenolic moiety can cause localized protein denaturation and irritation upon skin contact. Furthermore, alkynyl esters are Michael acceptors that can react with biological nucleophiles.

  • Environmental Causality: If discharged into the municipal sewer or regular trash, these compounds exhibit aquatic toxicity and violate federal RCRA mandates[3]. They must be captured and routed for high-temperature incineration or fuel blending[4].

Quantitative Safety & Regulatory Data

All quantitative limits are summarized below for rapid operational reference.

ParameterValueCausality / Impact on Disposal Logistics
Molecular Formula C11H10O3Halogen-free; qualifies for non-halogenated waste streams[1].
Molecular Weight 190.20 g/mol Solid at room temperature; poses a particulate/dust inhalation risk during transfer[1].
EPA Accumulation Limit 55 GallonsExceeding this triggers strict Large Quantity Generator (LQG) regulations[5].
Max Accumulation Time 180 DaysPrevents chemical degradation and dangerous container pressurization.
PPE ComponentSpecificationMechanistic Justification
Gloves Nitrile (Min 4 mil)Prevents dermal absorption and localized protein denaturation by phenols.
Eye Protection ANSI Z87.1 GogglesProtects against reactive electrophiles; prevents severe ocular irritation.
Respirator N95 or Fume HoodMitigates inhalation of aerosolized powders during solid waste consolidation.

Waste Segregation & Disposal Workflow

The overriding principle governing laboratory waste is that no activity should begin unless a disposal plan has been formulated[4]. The following logical workflow dictates how this compound waste must be segregated based on its physical state and solvent environment.

WasteWorkflow Start Generate Waste: This compound State Determine Physical State Start->State Solid Solid Powder/Crystals State->Solid Liquid Dissolved in Solvent State->Liquid SolidWaste Solid Organic Waste (Sealed Container) Solid->SolidWaste SolventCheck Halogenated Solvent? Liquid->SolventCheck HalWaste Halogenated Waste (RCRA Regulated) SolventCheck->HalWaste Yes NonHalWaste Non-Halogenated Waste (RCRA Regulated) SolventCheck->NonHalWaste No EHSPickup EHS Manifest & Pickup HalWaste->EHSPickup NonHalWaste->EHSPickup SolidWaste->EHSPickup

Workflow for the segregation and disposal of this compound waste.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system , ensuring that compliance and safety are verified at each operational step.

Protocol A: Solid Waste Processing
  • Containment: Transfer residual solid this compound into a chemically compatible, sealable container (e.g., wide-mouth HDPE jar).

    • Self-Validation Check: Invert the sealed container gently to ensure no particulate matter escapes. The container must be structurally intact to prevent fugitive dust emissions.

  • Labeling: Affix a standardized Environmental Health and Safety (EHS) hazardous waste tag immediately upon adding the first drop/grain of waste[5]. The label must explicitly state "Hazardous Waste" and list the full chemical name—abbreviations and chemical formulas are legally prohibited under Hazard Communication Standards[3].

  • Segregation: Store the sealed container in a designated secondary containment bin away from strong oxidizing agents to prevent exothermic degradation[5].

Protocol B: Liquid Waste Processing (Reaction Mixtures)
  • Solvent Assessment: Determine if the compound is dissolved in a halogenated solvent (e.g., dichloromethane) or a non-halogenated solvent (e.g., ethyl acetate).

    • Causality: Non-halogenated waste is often repurposed via fuel blending for energy recovery. Mixing halogenated waste into this stream suppresses combustion and generates highly toxic dioxins, exponentially increasing disposal costs and environmental risk[4].

  • Transfer: Using a secondary containment tray, pour the liquid waste into the appropriate EHS-approved carboy.

    • Self-Validation Check: Visually verify the liquid level. Never fill the carboy beyond 90% capacity. This mandatory headspace accommodates vapor expansion driven by ambient temperature fluctuations[5].

  • Cap and Seal: Keep the container tightly closed at all times unless actively adding waste. Open containers violate EPA RCRA regulations and pose continuous inhalation hazards[5].

Protocol C: Empty Container Decontamination
  • Triple Rinsing: Rinse the original chemical container three times with a compatible solvent (e.g., acetone or ethanol).

    • Causality: The EPA defines a container as legally "empty" and exempt from federal hazardous waste regulation only after standard removal practices and thorough triple rinsing[4].

  • Rinsate Disposal: Collect all rinsate and dispose of it as hazardous liquid waste, categorizing it by the specific rinsing solvent used[4].

  • Defacing: Cross out or completely remove the original manufacturer label before disposing of the clean glass/plastic container in the municipal recycling or designated glass disposal box.

Protocol D: Spill Response & Decontamination
  • Isolate: Evacuate non-essential personnel from the immediate area and ensure the fume hood sash is lowered if the spill occurred inside.

  • Containment (Solid): If spilled as a dry powder, do not sweep dry . Dry sweeping aerosolizes the reactive particles. Instead, lightly dampen an absorbent pad with water or ethanol to wipe up the solid safely.

  • Containment (Liquid): If spilled in solution, immediately encircle the spill with an inert absorbent material (e.g., vermiculite or sand) to prevent the liquid from migrating into floor drains[5].

  • Collection: Transfer all contaminated absorbent materials, including the PPE used during cleanup, into a hazardous waste bag. Seal and label it precisely as "Spill Debris containing this compound"[5].

References

  • Benchchem:Research-use this compound. Source: benchchem.com.
  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf. Source: nih.gov.
  • How to Dispose of Chemical Waste | Environmental Health and Safety. Source: case.edu.
  • Chemistry Lab Waste Disposal - Environmental Marketing Services. Source: emsllcusa.com.
  • Laboratory Environmental Sample Disposal Information Document. Source: epa.gov.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. Source: ergenvironmental.com.

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An In-Depth Technical Guide to Safety, PPE, and Handling for Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate

Author: BenchChem Technical Support Team. Date: March 2026

As a high-purity synthetic intermediate, Ethyl 3-(4-hydroxyphenyl)prop-2-ynoate (CAS 1030828-84-2) offers researchers a versatile scaffold for constructing specialized compound libraries and probing structure-activity relationships[1]. However, the very structural motifs that make it valuable—the reactive terminal alkyne, the lipophilic ester, and the acidic phenol group—also dictate strict safety and handling requirements.

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe manipulation, personal protective equipment (PPE) selection, and disposal of this compound.

Chemical Profiling & Mechanistic Toxicology

To design an effective safety protocol, we must first understand the causality behind the compound's hazards. This compound is not a generic organic powder; its specific functional groups present unique toxicological and physical risks.

Quantitative Data & Operational Implications
PropertyValueOperational Implication
Molecular Formula C

H

O

Contains reactive alkyne and phenolic hydroxyl groups, requiring inert handling.
Molecular Weight 190.20 g/mol Handled as a fine powder; highly prone to aerosolization and static cling during transfer.
Phenol Moiety Irritant / CorrosivePhenolic compounds can cause deep tissue irritation and can rapidly permeate thin latex gloves[2].
Alkyne-Ester Backbone Reactive / LipophilicThe ester group enhances lipophilicity, potentially increasing dermal absorption rates compared to free acids[3].

Personal Protective Equipment (PPE) Matrix

The selection of PPE must account for both the physical state of the compound (dry powder) and its chemical reactivity. Because phenolic compounds present unique permeation risks, standard laboratory PPE is often insufficient when handling this compound in solution.

PPE CategoryRecommended SpecificationMechanistic Justification
Hand Protection Heavy-duty Nitrile (≥ 8 mil) or NeoprenePhenolic derivatives can rapidly degrade natural rubber latex. Nitrile offers superior resistance to esters and dilute phenols[2],[4].
Eye/Face Protection ANSI Z87.1 tight-fitting safety gogglesPrevents micro-particulate dust from aerosolizing and contacting the highly vascularized ocular mucosa.
Body Protection 100% Cotton or Nomex Lab CoatMitigates electrostatic discharge (ESD) which can ignite or scatter reactive alkyne dusts.
Respiratory / Engineering Chemical Fume Hood (80-100 fpm)Local exhaust ventilation is strictly required to prevent the inhalation of irritating alkyne-ester dusts[3].

Operational Handling Protocols

Every protocol in the laboratory must be a self-validating system. The following step-by-step methodology ensures that each action is verified before proceeding to the next, guaranteeing operator safety.

HandlingWorkflow Start 1. Pre-Operation Verification (Fume Hood & Equipment) PPE 2. PPE Donning & Integrity Check (Double Nitrile, Goggles) Start->PPE Weigh 3. Manipulation & Weighing (Anti-static tools) PPE->Weigh Decon 4. Post-Handling Decontamination (Solvent Wipe) Weigh->Decon

Operational workflow for the safe handling of this compound.

Step-by-Step Weighing and Transfer Methodology
  • Pre-Operation Verification :

    • Action: Confirm the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm). Clear the workspace of incompatible materials (e.g., strong oxidizers).

    • Validation: Perform a tissue paper test at the sash opening; the paper should show a steady inward pull without turbulent fluttering, validating proper containment.

  • PPE Donning & Integrity Check :

    • Action: Don a flame-resistant lab coat, safety goggles, and double-layer nitrile gloves. According to OSHA guidelines, thicker materials or double-gloving provides necessary chemical resistance without entirely sacrificing dexterity[4].

    • Validation: Perform a pneumatic inflation test (trap air and squeeze) on the outer gloves to ensure zero pinhole leaks before touching the chemical vial.

  • Manipulation & Weighing :

    • Action: Use an anti-static, grounded spatula to transfer the powder. Phenolic alkynes can carry a static charge, leading to sudden aerosolization. Transfer the required mass into a tared, sealable weigh boat or glass vial.

    • Validation: The powder must transfer smoothly without adhering to the spatula or repelling from the weigh boat, confirming successful static dissipation.

  • Post-Handling Decontamination :

    • Action: Wipe the analytical balance and spatulas with an isopropanol-dampened lint-free cloth, followed by a damp water wipe. Collect all wipes as hazardous waste.

    • Validation: A visual inspection of the balance pan under bright light should reveal zero crystalline residue, confirming total decontamination.

Spill Response & Disposal Logistics

In the event of a spill, the response must be dictated by the physical state of the compound. Dry powders require dust suppression, while solutions (e.g., the compound dissolved in DMSO or DMF for click chemistry) require rapid absorption to prevent enhanced dermal permeation.

SpillResponse Spill Chemical Spill Detected Assess Assess State Spill->Assess Solid Solid Powder (Dampen to suppress dust) Assess->Solid Dry Liquid Liquid Solution (Apply inert absorbent) Assess->Liquid Dissolved Sweep Collect in Sealed HDPE Container Solid->Sweep Liquid->Sweep Dispose Hazardous Waste Incineration Sweep->Dispose

Decision matrix and disposal pathway for chemical spill neutralization.

Step-by-Step Spill Cleanup and Disposal
  • Assessment & Isolation :

    • Action: Evacuate the immediate vicinity. Identify if the spill is a dry powder or a solvent-dissolved solution.

    • Validation: Visual confirmation of the spill state dictates the subsequent containment pathway.

  • Containment & Suppression :

    • Action (Solid): Mist a paper towel with water and gently drape it over the powder to prevent dust generation[3].

    • Action (Solution): Surround and cover the spill with an inert, non-combustible absorbent (e.g., vermiculite or sand).

    • Validation: The lack of airborne dust particles or spreading liquid confirms successful containment.

  • Collection :

    • Action: Use non-sparking polypropylene tools to sweep the absorbed material into a chemically compatible, sealable high-density polyethylene (HDPE) waste container. Finish by wiping the area with a damp towel[3].

    • Validation: The original spill surface must be completely free of visual residue before secondary solvent wiping begins.

  • Disposal Routing :

    • Action: Label the container as "Hazardous Organic Waste - Phenolic Alkyne." Do not flush down aqueous drains due to the environmental toxicity associated with phenolic esters. Route to a certified facility for high-temperature incineration.

    • Validation: A completed log entry in the laboratory's hazardous waste manifest ensures regulatory compliance and prevents accidental aqueous drain contamination.

References

  • Glen Research . SAFETY DATA SHEET Alkyne-NHS Ester. Retrieved from [Link]

  • San Francisco State University (SFSU) / North Safety . Hand Protection Chemical Resistance Guide (Phenol Compatibility). Retrieved from [Link]

  • Florida State University (FSU) / OSHA . OSHA Glove Selection Chart. Retrieved from[Link]

Sources

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